Tributyltin hydroxide

Catalog No.
S1898893
CAS No.
80883-02-9
M.F
C24H54OSn2
C12H28OSn
M. Wt
307.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyltin hydroxide

CAS Number

80883-02-9

Product Name

Tributyltin hydroxide

Molecular Formula

C24H54OSn2
C12H28OSn

Molecular Weight

307.1 g/mol

InChI

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;

InChI Key

OBJUNZXGAPWSDV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)CCCC.O

solubility

Solubility in water, mg/l at 20 °C: 71.2 (poor)

Canonical SMILES

CCCC[Sn](CCCC)CCCC.[OH]

The exact mass of the compound Tributyltin hydroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, mg/l at 20 °c: 71.2 (poor). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Review: Obesogenic Effects of Tributyltin in Mammals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyltin (TBT) as an Obesogen

Tributyltin (TBT) is an organotin compound that has been widely recognized as a potent environmental obesogen—a class of endocrine-disrupting chemicals (EDCs) that can promote obesity by altering lipid homeostasis and adipocyte differentiation. Initially used extensively in industrial applications such as antifouling paints for ships, wood preservation, and agricultural biocides, TBT persists in aquatic and terrestrial ecosystems despite regulatory restrictions on its use. The obesogenic properties of TBT were first systematically documented in mammalian models in the early 2000s, revealing its ability to activate nuclear receptors central to adipogenesis, particularly peroxisome proliferator-activated receptor gamma (PPARγ) and its heterodimeric partner retinoid X receptor (RXR). This discovery positioned TBT as a model compound for studying how environmental chemicals contribute to the development of obesity and metabolic disorders, independent of caloric intake [1] [2].

The continued relevance of TBT research stems from its environmental persistence and bioaccumulation potential in the food chain, creating ongoing exposure risks for wildlife and humans. Recent studies have detected TBT in human blood, milk, and liver samples, confirming exposure despite regulatory measures. The transgenerational effects of TBT observed in experimental models raise significant concerns about its potential long-term impact on metabolic health across generations. This technical guide synthesizes current mechanistic understanding, experimental evidence, and methodological approaches for investigating TBT's obesogenic effects, providing researchers and drug development professionals with a comprehensive resource for studying this influential environmental obesogen [2] [3].

Molecular Mechanisms of Action

Nuclear Receptor Activation

The primary molecular mechanism underlying TBT's obesogenic effects involves direct activation of key nuclear receptors that regulate adipogenesis and lipid metabolism:

  • PPARγ/RXR Heterodimer Activation: TBT functions as a high-affinity ligand for both PPARγ and RXR nuclear receptors, binding at nanomolar concentrations to activate the obligatory PPARγ/RXR heterodimer. This receptor complex serves as the master regulator of adipogenesis, controlling the expression of genes involved in adipocyte differentiation, lipid uptake, and lipid storage. Upon TBT binding, the activated heterodimer recruits co-activator proteins and binds to peroxisome response elements (PPREs) in the promoter regions of adipogenic genes, initiating a transcriptional cascade that promotes adipocyte differentiation [1] [2].

  • Transcriptional Programming: TBT-induced PPARγ/RXR activation reprograms mesenchymal stem cell fate, shifting the differentiation balance from osteogenic to adipogenic lineages. This redirects multipotent stromal cells toward adipose tissue formation, effectively increasing the adipocyte pool size and contributing to adipose tissue expansion. Key genes upregulated by this mechanism include those encoding fatty acid binding protein 4 (FABP4), fatty acid transport proteins, lipoprotein lipase, and enzymes involved in triglyceride synthesis, creating a metabolic environment favorable to lipid accumulation [1] [4].

Additional Signaling Pathways

Beyond the canonical PPARγ/RXR pathway, TBT impacts several other signaling systems that contribute to its obesogenic effects:

  • Renin-Angiotensin System (RAS) Disruption: In white adipose tissue, TBT interferes with the local adipose tissue renin-angiotensin system, altering the balance between angiotensin II type 1 and type 2 receptor (AT1R and AT2R) signaling. This disruption promotes adipose tissue inflammation, insulin resistance, and dysregulated adipokine secretion, creating a pro-obesogenic microenvironment that exacerbates metabolic dysfunction [5].

  • Oxidative Stress Pathways: Recent evidence indicates that TBT exposure induces redox imbalance in white adipose tissue, characterized by increased reactive oxygen species (ROS) production and lipid peroxidation. This pro-oxidative environment promotes adipocyte hypertrophy and dysfunction, further contributing to adipose tissue expansion and metabolic complications. The observed upregulation of catalase activity represents a compensatory response to TBT-induced oxidative stress in adipose tissue [6].

  • Inflammatory Signaling: TBT promotes adipose tissue macrophage infiltration and polarizes macrophages toward a pro-inflammatory (M1) phenotype. This enhances the production of inflammatory cytokines such as TNF-α and IL-6, which impair insulin signaling in adipocytes and promote lipolysis, creating a feed-forward cycle of metabolic dysfunction and inflammation [2] [7].

Table 1: Key Molecular Targets of TBT in Mammalian Systems

Molecular Target Mechanistic Role in Obesogenicity Experimental Evidence
PPARγ/RXR heterodimer Master regulator of adipogenesis; enhances adipocyte differentiation In vitro studies with 3T3-L1 cells, MSCs [1] [2]
AT1R/AT2R receptors Disrupts adipose tissue renin-angiotensin system; promotes inflammation White adipose tissue studies in female rats [5]
Redox signaling pathways Induces oxidative stress in adipose tissue; promotes adipocyte dysfunction Measurements in male rat WAT (ROS, lipid peroxidation) [6]
Macrophage polarization Enhances pro-inflammatory M1 phenotype; promotes adipose tissue inflammation Bone marrow-derived macrophage studies [2] [7]

The following diagram illustrates the core molecular mechanisms of TBT-induced obesogenicity:

G cluster_nuclear Nuclear Receptor Activation cluster_ras RAS Disruption cluster_oxidative Oxidative Stress cluster_macrophage Macrophage Polarization TBT TBT PPARg PPARγ TBT->PPARg RXR RXR TBT->RXR AT1R AT1R Signaling TBT->AT1R ROS ROS Production TBT->ROS M1 M1 Phenotype Shift TBT->M1 Heterodimer PPARγ/RXR Heterodimer PPARg->Heterodimer RXR->Heterodimer GeneExp Adipogenic Gene Expression Heterodimer->GeneExp Adipogenesis Enhanced Adipogenesis GeneExp->Adipogenesis Inflammation Adipose Tissue Inflammation AT1R->Inflammation Inflammation->Adipogenesis LipidP Lipid Peroxidation ROS->LipidP Cytokines Pro-inflammatory Cytokines M1->Cytokines Cytokines->Adipogenesis

Figure 1: Core molecular mechanisms of TBT-induced obesogenicity through multiple signaling pathways.

Transgenerational Inheritance Mechanisms

A particularly significant aspect of TBT's obesogenic activity is its ability to produce transgenerational effects, whereby metabolic disruptions persist in generations not directly exposed to the chemical:

  • Epigenetic Reprogramming: TBT exposure during gestation induces stable epigenetic modifications in germ cells, including DNA methylation changes and histone modifications at genes regulating adipogenesis and metabolic function. These epigenetic marks escape normal reprogramming events during development and are transmitted to subsequent generations, creating a permanently increased susceptibility to obesity and metabolic dysfunction [2] [3].

  • Stem Cell Programming: By altering the developmental trajectory of mesenchymal stem cells, in utero TBT exposure creates a lasting bias toward the adipogenic lineage at the expense of osteogenic differentiation. This reprogramming of stem cell populations results in permanent increases in adipocyte number and fat storage capacity in offspring across multiple generations [2].

Experimental Evidence Summary

In Vivo Mammalian Studies

The obesogenic effects of TBT have been demonstrated across multiple mammalian model systems, with consistent findings of increased adiposity and metabolic disruption:

  • Rodent Models: Chronic exposure to environmentally relevant TBT concentrations (100-1000 ng/kg/day) in adult rodents produces significant increases in visceral adiposity, body weight, and hepatosteatosis without changes in caloric intake. A 30-day exposure study in male Wistar rats (1000 ng/kg/day) demonstrated increased visceral fat pad mass, adipocyte hypertrophy, and elevated markers of oxidative stress in white adipose tissue, providing direct evidence of TBT-induced adipose tissue dysfunction [6]. Similarly, in female Wistar rats, a 15-day exposure to TBT (100 ng/kg/day) resulted in increased body weight, glucose intolerance, dyslipidemia, and adipose tissue inflammation characterized by mast cell infiltration and elevated pro-inflammatory cytokine expression [5].

  • Transgenerational Studies: When pregnant mouse dams (F0 generation) are exposed to TBT during gestation, their direct offspring (F1) and subsequent generations (F2-F4) display increased susceptibility to obesity and metabolic dysfunction, even in the absence of continued exposure. A comprehensive transgenerational study demonstrated that male offspring from TBT-exposed lineages showed increased fat accumulation, insulin resistance, hepatic fibrosis, and elevated inflammatory responses when challenged with a Total Western Diet (TWD). These effects were particularly pronounced in F3 and F4 generations, indicating stable inheritance of metabolic susceptibility [3].

Table 2: Summary of Key In Vivo Mammalian Studies Demonstrating TBT Obesogenicity

Model System Exposure Protocol Key Metabolic Outcomes Citation
Male Wistar rats 1000 ng/kg/day for 30 days ↑ Visceral adiposity, ↑ adipocyte hypertrophy, ↑ ROS production, ↑ lipid peroxidation [6]
Female Wistar rats 100 ng/kg/day for 15 days ↑ Body weight, ↑ glucose intolerance, ↑ dyslipidemia, ↑ WAT inflammation, ↑ RAS disruption [5]
Transgenerational mouse model Gestational exposure in F0; analysis through F4 Transgenerational inheritance of obesity susceptibility; ↑ fat accumulation, ↑ insulin resistance, ↑ hepatic fibrosis in males [3]
Mouse macrophage-adipocyte coculture TBT treatment in macrophages; conditioned media applied to adipocytes ↓ Lipid accumulation in adipocytes, ↑ lipolysis genes (Atgl, Hsl), ↑ inflammatory markers [2] [7]
In Vitro Evidence

Cell-based studies have provided detailed mechanistic insights into TBT's actions at the cellular level:

  • Adipocyte Differentiation Models: In both murine 3T3-L1 preadipocytes and human multipotent mesenchymal stromal cells (MSCs), TBT exposure at low nanomolar concentrations (10-50 nM) potently stimulates adipogenic differentiation, as evidenced by increased lipid accumulation (measured by Nile Red staining) and upregulation of adipogenic marker genes (PPARγ, FABP4, adiponectin). This adipogenic effect requires functional PPARγ and RXR, as demonstrated by experiments using receptor-specific antagonists [1] [2].

  • Macrophage-Adipocyte Crosstalk: Recent research has highlighted the importance of intercellular signaling in TBT's obesogenic effects. Treatment of bone marrow-derived macrophages with TBT enhances palmitate-induced inflammatory gene expression (TNF-α, IL-6) through a PPARγ-dependent mechanism. When adipocytes are exposed to conditioned media from TBT-treated macrophages, they exhibit reduced lipid accumulation but increased expression of lipolysis genes (ATGL, HSL), suggesting that TBT promotes adipose tissue dysfunction partly by altering macrophage-adipocyte communication [2] [7].

Detailed Experimental Methodologies

In Vivo Exposure Protocols

Well-established protocols for studying TBT obesogenicity in mammalian models include:

  • Animal Models and Housing: Most studies utilize Wistar rats or C57BL/6J mice maintained under standard laboratory conditions (12:12 light:dark cycle, controlled temperature and humidity, ad libitum access to food and water). Animals are typically group-housed in plastic cages with wood chip bedding until the start of experiments, after which they may be individually housed to monitor food intake and body weight changes [6] [5].

  • Exposure Regimens: Two primary exposure paradigms are commonly employed:

    • Direct adult exposure: Animals receive daily oral gavage of TBT (typically 100-1000 ng/kg body weight) dissolved in vehicle (commonly 0.4% ethanol in corn oil) for durations ranging from 15-30 days. Control animals receive vehicle alone [6] [5].
    • Gestational/transgenerational exposure: Pregnant dams receive TBT exposures during critical windows of gestation (typically gestational days 8-18) via drinking water or oral gavage. Resulting offspring (F1) are bred to produce subsequent generations (F2, F3, etc.) without further direct TBT exposure to assess transgenerational effects [3].
  • Metabolic Phenotyping: Comprehensive assessment includes:

    • Body weight and adiposity measurements: Weekly tracking of body weight; terminal determination of fat pad mass (epididymal, retroperitoneal, mesenteric, subcutaneous) with calculation of adiposity index (total fat pad mass/body weight) [6].
    • Glucose homeostasis: Intraperitoneal glucose tolerance tests (GTT) and insulin tolerance tests (ITT) performed after overnight fasting, with blood glucose monitoring at regular intervals [5].
    • Serum analyses: Measurement of circulating metabolic hormones (leptin, adiponectin, insulin) by ELISA and lipid profiles (triglycerides, total cholesterol, HDL, LDL) using enzymatic colorimetric assays [5].
    • Adipose tissue characterization: Histological analysis (H&E staining) for adipocyte size distribution; immunohistochemistry for macrophage markers (F4/80) and inflammatory markers; assessment of oxidative stress markers (lipid peroxidation, protein carbonylation, antioxidant enzymes) [6] [5].

The following diagram illustrates a comprehensive workflow for assessing TBT obesogenicity in transgenerational mammalian studies:

G cluster_exposure Exposure Phase cluster_generations Generational Analysis cluster_challenge Metabolic Challenge cluster_phenotyping Comprehensive Phenotyping cluster_phenotyping_group F0 Pregnant F0 Dams TBTExp TBT Exposure (Gestational Days 8-18) 100-1000 ng/kg/day F0->TBTExp F1 F1 Offspring (Direct Exposure) TBTExp->F1 F2 F2 Offspring (Multigenerational) F1->F2 TWD Total Western Diet (TWD) F1->TWD HFD High-Fat Diet (HFD) F1->HFD F3 F3-F4 Offspring (Transgenerational) F2->F3 F3->TWD Phenotyping Phenotyping Endpoint Analyses TWD->Phenotyping HFD->Phenotyping BodyComp Body Composition (Adiposity Index) Metabolic Metabolic Parameters (GTT, ITT, Lipid Profile) TissueAnalysis Tissue Analysis (Histology, Oxidative Stress, Inflammation Markers) Molecular Molecular Analyses (RNA/Protein Expression, Epigenetic Modifications) Phenotyping->BodyComp Phenotyping->Metabolic Phenotyping->TissueAnalysis Phenotyping->Molecular

Figure 2: Comprehensive workflow for assessing TBT obesogenicity in transgenerational mammalian studies.

In Vitro Assay Systems

Cell-based screening systems for TBT obesogenicity include:

  • Adipocyte Differentiation Assays:

    • Cell culture: Murine 3T3-L1 preadipocytes or human multipotent mesenchymal stromal cells (MSCs) are maintained in standard culture medium (DMEM with 10% fetal bovine serum, penicillin/streptomycin) at 37°C with 5% CO₂.
    • Adipogenic differentiation: At 2 days post-confluence (designated Day 0), cells are induced to differentiate using a standard adipogenic cocktail (0.5 mM IBMX, 1 μM dexamethasone, 5 μg/mL insulin) in the presence or absence of TBT (typically 1-100 nM).
    • Maintenance and treatment: After 48-72 hours (Day 2-3), the medium is replaced with maintenance medium (DMEM with 10% FBS and 5 μg/mL insulin) containing fresh TBT or vehicle. Medium is changed every 2-3 days throughout the differentiation period (typically 10-14 days total).
    • Endpoint analyses: Lipid accumulation is quantified by Nile Red staining (1 μg/mL) with fluorescence measurement (excitation/emission: 485/590 nm) normalized to cell number (Hoechst 33342 DNA staining). Gene expression analysis is performed by RT-qPCR for adipogenic markers (PPARγ, FABP4, adiponectin, leptin). For receptor antagonist studies, PPARγ antagonist T0070907 (50 nM) or RXR antagonists HX531 (100 nM)/UVI3003 (500 nM) are added throughout differentiation [2].
  • Macrophage-Adipocyte Crosstalk Assays:

    • Macrophage conditioning: Bone marrow-derived macrophages are differentiated for 7 days in L-929 conditioned medium, then treated with TBT (10-50 nM) in the presence or absence of palmitate (100-400 μM) to induce inflammation.
    • Conditioned media collection: After 48-hour TBT treatment, macrophages are washed and replenished with fresh medium for 24 hours, after which conditioned media is collected, filtered, and stored at -80°C.
    • Adipocyte treatment: Differentiating adipocytes are exposed to macrophage-conditioned media (25-50% v/v) throughout differentiation, with lipid accumulation and gene expression analyzed as above [2] [7].

Research Gaps and Future Directions

Despite significant advances in understanding TBT's obesogenic effects, several important research gaps remain:

  • Sex-Specific Vulnerabilities: Most studies have focused primarily on male models, with limited investigation of female-specific effects. The available evidence suggests significant sexual dimorphism in TBT responses, with males generally showing greater susceptibility to transgenerational obesogenic effects. Future research should systematically compare effects across sexes and investigate the hormonal regulation of TBT responses [3].

  • Gene-Environment Interactions: The interplay between TBT exposure and dietary factors represents a critical area for further investigation. Recent evidence demonstrates that the Total Western Diet exacerbates TBT-induced metabolic dysfunction across generations, suggesting synergistic effects between environmental obesogens and modern dietary patterns. Future studies should explore these interactions more systematically and identify potential dietary interventions to mitigate TBT's adverse effects [3].

  • Human Relevance and Biomarkers: While mammalian models clearly demonstrate TBT's obesogenic potential, translational evidence in human populations remains limited. Future research should focus on developing sensitive biomarkers of TBT exposure and early metabolic disruption, and establish prospective cohorts to examine relationships between environmental TBT exposure and obesity development in humans [1] [3].

  • Mitigation Strategies: There is a pressing need to develop approaches to counteract or prevent TBT's obesogenic effects. Promising avenues include targeting the PPARγ/RXR axis with selective modulators, developing interventions to reverse TBT-induced epigenetic programming, and identifying natural compounds that might protect against TBT-induced metabolic disruption [2] [3].

Conclusion

References

Tributyltin-Induced Imposex in Gastropods: Molecular Mechanisms, Experimental Methodologies, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyltin (TBT) and the Imposex Phenomenon

Tributyltin (TBT) is a highly toxic organotin compound that was extensively used as a biocide in antifouling paints on ship hulls since the 1960s. Despite global restrictions implemented by the International Maritime Organization in 2008, TBT persists in marine environments due to its strong adsorption to sediments, where it can remain for decades, continuing to impact marine ecosystems worldwide [1] [2]. The extreme toxicity of TBT to non-target organisms became evident when it was identified as the causative agent of imposex in marine gastropods, a phenomenon where females develop male sexual characteristics, including a penis and vas deferens [2].

Imposex represents one of the most clear and widespread examples of endocrine disruption in wildlife and has been documented in over 250 gastropod species globally [1]. The condition can progress to such an extent that it blocks the vaginal opening, preventing egg release and ultimately causing reproductive failure, population declines, and local extinctions [3]. The exceptional sensitivity of gastropods to TBT is remarkable, with imposex induction occurring at concentrations as low as 1-2 nanograms per liter, making these organisms valuable bioindicators of TBT contamination [2] [3].

Table 1: Key Properties of Tributyltin (TBT) Related to Environmental Impact and Imposex Induction

Property Characteristics Environmental Significance
Chemical Stability High persistence in sediments (half-life of years to decades) Continued bioavailability long after regulatory bans
Bioaccumulation Factor High accumulation in tissues Magnification through food chains; detection in top predators
Toxicological Potency Effective at ng/L concentrations Causes imposex at environmentally relevant levels
Degradation Pathway Sequential debutylation to DBT and MBT Gradual reduction to less toxic but persistent compounds
Primary Exposure Routes Water column, sediments, and food sources Multiple exposure pathways for benthic organisms

The RXR Signaling Pathway as the Primary Mechanism

Molecular Basis of RXR Activation

The retinoid X receptor (RXR) pathway has emerged as the predominant mechanism explaining TBT-induced imposex based on substantial experimental evidence. TBT functions as a high-affinity ligand for RXR, binding to this nuclear receptor with similar efficiency as its natural ligand, 9-cis retinoic acid [4] [5]. In gastropods, RXR plays crucial roles in various physiological processes, including reproductive development and differentiation. When TBT binds to RXR, it inappropriately activates this signaling pathway, leading to the masculinization of female genitalia through the misregulation of genes involved in penis and vas deferens development [4] [6].

The RXR activation mechanism involves the formation of heterodimeric complexes with other nuclear receptors, particularly the peroxisome proliferator-activated receptor gamma (PPARγ). The TBT-RXR-PPARγ heterodimer binds to specific response elements in the promoter regions of target genes, initiating transcription cascades that normally promote male genital development [6]. This molecular hijacking explains why the administration of both RXR ligands (9-cis retinoic acid) and PPARγ ligands (rosiglitazone) can induce imposex even in the absence of TBT, providing compelling evidence for the central role of this pathway [6].

Tissue-Specific Modulation of RXR

Research on Nucella lapillus has revealed that TBT exposure alters RXR gene transcription in a tissue-specific and sex-dependent manner. Quantitative PCR analyses demonstrate significant down-regulation of RXR in the central nervous system (CNS) of females both before and after imposex initiation, suggesting the CNS represents a primary target for TBT [4] [5]. Conversely, in the penis/penis-forming area (PFA), RXR transcription increases significantly in imposex-affected females, with advanced imposex stages showing RXR expression patterns identical to those observed in males [4].

This tissue-specific modulation points to a model where TBT initially acts on the CNS, potentially disrupting a "penis morphogenetic factor" regulated by the pedal ganglia, followed by localized effects in the genital tissues where RXR activation directly drives the development of male characteristics [5]. The findings that RXR is not modulated in other tissues such as gonads and digestive gland further highlight the precise tissue-specificity of TBT's disruptive effects [4].

G TBT TBT Exposure RXR RXR Receptor TBT->RXR Binds & Activates Heterodimer RXR/PPARγ Heterodimer RXR->Heterodimer PPARg PPARγ Receptor PPARg->Heterodimer DNA Target Gene Expression Heterodimer->DNA Altered Transcription Imposex Imposex Phenotype DNA->Imposex

Schematic of TBT activation of RXR-PPARγ heterodimer leading to imposex

Alternative and Complementary Mechanisms

Steroid Metabolism Disruption

Prior to the establishment of the RXR pathway as the primary mechanism, several alternative hypotheses were proposed to explain TBT-induced imposex. The steroid metabolism disruption hypothesis suggested that TBT interferes with the balance of sex hormones, particularly by inhibiting P450 aromatase, the enzyme responsible for converting testosterone to estrogen [5]. This inhibition would theoretically lead to the accumulation of testosterone in females, potentially driving the development of male characteristics. Supporting this hypothesis, studies demonstrated that TBT exposure indeed increases free testosterone levels in female gastropods, and testosterone administration can induce imposex in some species [5].

However, the universal validity of this mechanism has been questioned due to controversies surrounding the existence and functional significance of steroid hormone signaling in gastropods. While some studies report the presence of sex steroids and their receptors in mollusks, others have failed to identify canonical androgen receptors in gastropod genomes, suggesting steroid disruption may represent a secondary rather than primary mechanism [5]. It remains plausible that TBT affects both RXR signaling and steroid metabolism through interconnected pathways, with the relative importance of each mechanism potentially varying among species.

Neuroendocrine Disruption and APGWamide

Another proposed mechanism involves the disruption of neuroendocrine signaling in the gastropod nervous system. Early transplantation experiments by Féral and Le Gall demonstrated that TBT acts on the cerebropleural ganglia, leading to the abnormal release of a "penis morphogenetic factor" (PMF) by the pedal ganglia [5]. This work highlighted the central nervous system's pivotal role in imposex induction and suggested that TBT might interfere with neuropeptide signaling.

The neuropeptide APGWamide (alanine-proline-glycine-tryptophan amide) was proposed as a potential PMF candidate due to its role in regulating male reproductive anatomy and its presence in the nervous system of multiple gastropod species [5]. However, experimental results have been contradictory, with some studies reporting APGWamide-induced imposex in Ilyanassa obsoleta, while others found no such effect in Bolinus brandaris or Nucella lapillus [5]. These discrepancies suggest that APGWamide may be involved in imposex induction in some species but not others, indicating potential taxonomic differences in the underlying mechanisms.

Experimental Evidence and Research Methodologies

Key Experimental Findings

The RXR pathway hypothesis is supported by multiple lines of experimental evidence from laboratory studies and field observations. Critical evidence includes the induction of imposex through injection of 9-cis retinoic acid (the natural RXR ligand) and specific RXR agonists in multiple gastropod species [5] [6]. Additionally, comparative studies of species with differential sensitivity to imposex have revealed corresponding differences in RXR expression patterns. For instance, Buccinanops globulosus, which shows high imposex sensitivity, exhibits significantly higher RXR expression compared to the less sensitive species Trophon geversianus [6].

Recent research has also uncovered epigenetic dimensions of TBT toxicity. Studies on Hexaplex trunculus have demonstrated that TBT functions as a DNA-demethylating agent, with genome-wide hypomethylation correlating with imposex severity [3]. This suggests that TBT may induce permanent changes in gene expression patterns through epigenetic modifications, potentially explaining the persistence of imposex even after TBT exposure ends. Furthermore, oxidative stress has been implicated as a contributing factor, with TBT exposure disrupting redox balance and increasing reactive oxygen species production in various tissues [7] [8].

Table 2: Experimental Evidence Supporting RXR as Primary Mechanism in TBT-Induced Imposex

Experimental Approach Key Findings Species Documented References
Ligand Binding Assays TBT binds with high affinity to gastropod RXR Thais clavigera, Nucella lapillus [4] [5]
Receptor Agonist Exposure 9-cis retinoic acid and RXR agonists induce imposex Thais clavigera, Nucella lapillus [5] [6]
Gene Expression Analysis Tissue-specific RXR modulation in CNS and penis tissue Nucella lapillus [4] [5]
Comparative Studies RXR expression correlates with species sensitivity Buccinanops globulosus, Trophon geversianus [6]
Epigenetic Analysis DNA hypomethylation correlates with imposex severity Hexaplex trunculus [3]
Experimental Protocols and Methodologies

The investigation of TBT-induced imposex employs standardized laboratory and field approaches. In laboratory exposure studies, gastropods are typically exposed to environmentally relevant TBT concentrations (e.g., 100-1000 ng/L) for specified durations (7 days to several months) under controlled conditions [4] [7]. The semi-static system with regular renewal of TBT solutions maintains stable exposure concentrations. Following exposure, researchers quantify imposex development using established indices, including the Vas Deferens Sequence Index (VDSI), Relative Penis Length Index (RPLI), and percentage of affected females [4] [3].

Molecular analyses involve tissue-specific sampling of the central nervous system, penis/penis-forming area, gonads, and digestive gland for gene expression studies. Quantitative Real-Time PCR is the standard method for measuring RXR transcription levels, with careful normalization to reference genes [4] [6]. For protein-level investigations, Western blotting and immunohistochemistry with specific antibodies against RXR and PPARγ are employed to visualize spatial distribution and abundance of these receptors in tissues [6]. Field studies complement laboratory work by comparing imposex incidence and severity across populations with varying TBT exposure histories, often correlating morphological changes with tissue TBT concentrations measured using gas chromatography with pulsed flame photometric detection [1] [3].

Table 3: Standardized Methodologies for Imposex Research in Gastropods

Methodology Category Specific Techniques Key Measured Parameters
Morphological Assessment VDSI scoring, RPLI measurement, female penis length Imposex stage, severity of masculinization
Chemical Analysis GC-PFPD, HPLC-MS TBT and metabolite concentrations in tissues and sediments
Gene Expression Analysis qRT-PCR, RNA sequencing RXR, PPARγ, and related pathway transcription levels
Protein Detection Western blot, immunohistochemistry RXR and PPARγ protein abundance and localization
Epigenetic Analysis MSAP (Methylation Sensitive Amplification Polymorphism) Genome-wide DNA methylation patterns

Implications and Applications

Environmental Monitoring and Regulation

The discovery of TBT-induced imposex and its underlying mechanisms has had profound implications for environmental monitoring and regulation. Gastropods serve as sensitive bioindicators for TBT contamination worldwide, with imposex incidence providing a quantitative measure of pollution levels that directly reflects biological impact [1] [2]. Regular monitoring programs using species such as Nucella lapillus, Hexaplex trunculus, and Stramonita haemastoma have documented the effectiveness of TBT restrictions in many regions, while also revealing persistent contamination in others, particularly in developing countries and areas with intense maritime traffic [1].

Despite global bans, recent studies confirm that TBT pollution persists in many marine environments due to sediment reservoir effects and possible ongoing illegal use [1] [3]. For example, a 2024 study of the Colombian Caribbean coast found continued widespread TBT contamination, with imposex frequencies reaching 66-100% in certain gastropod species near marinas and harbors [1]. Similarly, research in the Adriatic Sea documented high TBT body burdens and imposex incidence in Hexaplex trunculus populations from areas with intense marine traffic [3]. These findings highlight the need for continued monitoring and enforcement of existing regulations.

Future Research Directions

Several important research gaps remain in our understanding of TBT-induced imposex. The precise identity of the native RXR ligand in gastropods and the exact downstream targets of the RXR-PPARγ heterodimer that drive penis and vas deferens development require further elucidation. Additionally, the potential cross-talk between the RXR pathway and other proposed mechanisms, including steroid metabolism and neuroendocrine signaling, needs clarification [5] [6].

From a toxicological perspective, the epigenetic effects of TBT, particularly the observed DNA hypomethylation and its potential transgenerational inheritance, represent an emerging research priority [3]. Understanding whether and how TBT-induced epigenetic modifications persist in populations could explain ongoing imposex observations despite regulatory measures. Furthermore, the potential impacts of new environmental stressors on imposex development warrant investigation, as evidence suggests that multiple stressors might exacerbate TBT effects through non-specific stress responses [9].

References

Comprehensive Technical Guide: Environmental Fate and Transport of Tributyltin Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyltin Compounds and Historical Context

Tributyltin (TBT) compounds represent a class of organometallic contaminants that have drawn significant scientific and regulatory concern due to their exceptional toxicity and environmental persistence. These compounds belong to the broader family of organotin chemicals characterized by at least one tin-carbon bond, with TBT exhibiting particularly potent biocidal properties that made them ideal for various industrial applications. From the 1960s onward, TBT saw widespread global use primarily in antifouling paints applied to ship and boat hulls, but also found applications in wood preservation, slime control in paper mills, disinfection of cooling waters, and various agricultural biocides [1] [2]. The fundamental chemistry of TBT compounds centers on the tributyltin moiety ((C₄H₉)₃Sn), which confers high lipid solubility and consequent bioaccumulation potential while maintaining sufficient stability to provide long-lasting antifouling protection [3].

The extensive use of TBT-based antifouling paints led to widespread contamination of marine and freshwater ecosystems, with TBT eventually being recognized as one of the most significant pesticide contaminants in European marine waters [1]. The exceptional toxicity of TBT to non-target organisms became apparent through several high-profile environmental impacts, most notably the massive oyster population declines in Arcachon Bay, France, where TBT concentrations as low as 2 ng/L inhibited calcification in the commercially important oyster Crassostrea gigas [3]. Perhaps the most studied toxicological effect of TBT is the induction of imposex (the development of male sexual characteristics in female gastropods), which has been documented in more than 260 marine gastropod species worldwide and has led to population collapses in some areas [3] [4]. These adverse environmental effects prompted regulatory actions that culminated in the International Maritime Organization's global treaty banning the application of TBT-based paints starting January 1, 2003, with complete prohibition by January 1, 2008 [1] [2].

Table 1: Key Properties and Historical Context of Tributyltin (TBT) Compounds

Property/Category Details
Chemical Structure (C₄H₉)₃Sn-group compounds, with tributyltin oxide as a prominent example
Primary Historical Uses Antifouling paints for ship hulls, wood preservation, slime control in paper mills, disinfectants, biocides for cooling systems
Key Regulatory Milestones Initial restrictions in France, UK (1980s); IMO global ban on application (2003); Complete prohibition (2008)
Environmental Persistence Half-lives ranging from months to decades in sediments; Can persist in environment for up to 100 years according to models
Bioaccumulation Potential Significant bioconcentration in aquatic organisms; Biomagnification in food chains

Environmental Fate and Transport Mechanisms

The environmental behavior of TBT compounds is governed by their physicochemical properties, including low water solubility, significant lipophilicity, and strong adsorption capacity to organic matter. Understanding the fate and transport of TBT in aquatic systems requires consideration of multiple environmental compartments and the intermedia transfer processes that govern their distribution.

Multi-Compartment Distribution and Persistence

TBT compounds exhibit complex partitioning behavior in environmental systems, with distribution influenced by the presence of both biotic and abiotic components. Research using controlled temperate freshwater microcosms has demonstrated that TBT removal from the water column follows a biphasic pattern, with the presence of biota significantly enhancing removal rates [5]. In these systems, sediment acts as the ultimate sink for TBT and its degradation products, with studies showing more than 70% of TBT and metabolites recovered in sediment compartments after just two weeks of exposure [5]. The persistence of TBT in sediment compartments is considerably longer than in water, with degradation pathways in sediments characterized by half-lives in the range of one month in temperate ecosystems [5].

The critical role of sediments as both sink and source for TBT contamination has been demonstrated in the Three Gorges Reservoir (TGR) in China, where a Level IV multimedia fugacity model was developed to simulate the fate and transport of TBT in this complex aquatic system [6]. This model incorporated four bulk compartments (atmosphere, water, sediment, and fish) with sub-compartments and considered processes including water advection, emission, degradation, and intermedia transfer. The simulation results revealed that despite implementation of the AFS Convention banning TBT use in antifouling paints, the total content of TBT in the reservoir system continued to increase, with the highest concentrations and total masses found in sediment phases [6]. This underscores the long-term legacy contamination challenge posed by TBT, even after regulatory controls are implemented.

Degradation Pathways and Environmental Half-Lives

The transformation of TBT in the environment occurs primarily through successive debutylation, yielding the less toxic metabolites dibutyltin (DBT) and monobutyltin (MBT). This degradation occurs through various mechanisms, including biological degradation by microorganisms, photodegradation in surface waters, and chemical cleavage. Rates of degradation are highly dependent on environmental conditions, with significantly slower transformation occurring in sediment compartments compared to the water column [5] [7]. In water, degradation rates are influenced by factors such as temperature, pH, light intensity, and microbial community composition, while in sediments, the process is primarily governed by microbial activity and redox conditions [5].

The persistence of TBT in sediments represents a major long-term concern, with half-lives ranging from several months to decades depending on environmental conditions [6]. This persistence is exacerbated by TBT's ability to bind strongly to sediment particles, with sorption coefficients (Kd) ranging from 100 to 10,000 [7]. The strong adsorption to sediments, combined with periodic resuspension events caused by dredging, benthic disturbances, or water level fluctuations, means that contaminated sediments can serve as continuous sources of TBT to the water column long after primary inputs have been eliminated [6]. This phenomenon was clearly demonstrated in the Three Gorges Reservoir, where water level fluctuations significantly affected the distribution and transport of TBT, with sediment acting as both an important source and sink simultaneously [6].

G TBT_Release TBT Release Sources Water_Column Water Column TBT_Release->Water_Column Direct Input Suspended_Particles Suspended Particles Water_Column->Suspended_Particles Sorption (Kd=100-10,000) Biota Aquatic Biota Water_Column->Biota Bioaccumulation Degradation Degradation Products (DBT, MBT) Water_Column->Degradation Photolysis/Biodegradation (Faster) Sediment Sediment Compartment (Primary Sink) Suspended_Particles->Sediment Settling Sediment->Water_Column Resuspension Sediment->Degradation Biodegradation (Slower) Biota->Degradation Metabolism

Visualization of the key environmental fate and transport pathways for TBT in aquatic systems, highlighting the central role of sediment as both sink and source.

Human Exposure and Toxicological Mechanisms

Human exposure to TBT compounds represents a significant public health concern due to their endocrine-disrupting properties, immunotoxicity, and other adverse health effects. Understanding exposure pathways and toxicological mechanisms is essential for comprehensive risk assessment and management.

Human Exposure Pathways and Levels

The primary route of human exposure to TBT is through dietary intake, with consumption of contaminated seafood representing the most significant pathway for the general population [1] [2]. Monitoring studies have detected TBT in various seafood products, with concentrations in oysters from contaminated areas ranging from 320 to 1,510 ng/g dry weight [3]. Fishermen and coastal communities with high seafood consumption patterns may experience elevated exposure, with studies in Taiwan showing that fishermen with maximum oyster consumption of 250 g/day had intake levels almost twice that of the general population (139 g/day) [3]. The European Food Safety Authority has established a tolerable daily intake for tin, while the World Health Organization has defined an acceptable daily intake value of 250 ng/kg/day for TBT [3].

In addition to dietary exposure, humans may be exposed to TBT through drinking water contaminated from leaching of polyvinyl chloride (PVC) pipes containing organotin compounds as stabilizers [7]. Household commodities made from polyurethane, plastic polymers, and silicones may also contain butyltin concentrations in the parts per million range, providing potential exposure routes through dermal contact or inhalation of household dust [7]. Organotin compounds have been detected in human blood and liver samples, confirming systemic exposure in the general population [1] [2]. Despite regulatory actions, TBT remains detectable in human populations due to its environmental persistence and continuous cycling between environmental compartments.

Molecular Mechanisms of Toxicity

TBT compounds exert multiple toxic effects through diverse molecular mechanisms, with the best-characterized being their action as endocrine disruptors. TBT can interfere with hormonal signaling pathways through genomic pathways via activation of the peroxisome proliferator-activated receptor/retinoid X receptor (PPARγ/RXR) complex at nanomolar concentrations [8] [3]. This mechanism underlies the observed effects of TBT on adipocyte differentiation and the induction of obesogenic effects in experimental models. Studies have shown that in utero exposure to TBT can alter the differentiation potential of stem cells, favoring adipogenic lineage commitment and leading to increased adipose mass in adulthood [3].

At the cellular level, TBT has been demonstrated to induce mitochondrial dysfunction through non-genomic pathways. In human embryonic carcinoma cells (NT2/D1), nanomolar concentrations of TBT induced mitochondrial fragmentation through NAD+-dependent isocitrate dehydrogenase (NAD-IDH)-mediated degradation of mitofusins 1 and 2, key proteins regulating mitochondrial fusion [8]. This impairment of mitochondrial quality control mechanisms represents a fundamental cellular pathway of TBT toxicity that may contribute to its broader toxicological profile. Additionally, TBT has well-documented immunotoxic effects, altering the expression and secretion of cytokines and disrupting immune system homeostasis [3]. These immunotoxic effects involve complex interactions with various immune cell populations, including T lymphocytes, and may have implications for susceptibility to infectious diseases and inflammatory conditions.

G TBT_Exposure TBT Exposure PPAR_RXR PPARγ/RXR Activation TBT_Exposure->PPAR_RXR Mitochondrial Mitochondrial Dysfunction TBT_Exposure->Mitochondrial Immune Immune System Disruption TBT_Exposure->Immune Endocrine Endocrine Disruption TBT_Exposure->Endocrine Adipogenesis Adipogenesis Stimulation PPAR_RXR->Adipogenesis Induces Fission Mitochondrial Fission Mitochondrial->Fission Promotes Cytokine Cytokine Imbalance Immune->Cytokine Alters Imposex Imposex in Gastropods Endocrine->Imposex Causes Obesity Obesity/Metabolic Disruption Adipogenesis->Obesity Leads to Dysfunction Cellular Energy Deficits Fission->Dysfunction Results in Immunotoxicity Immunotoxicity Cytokine->Immunotoxicity Causes Population Population Declines Imposex->Population Threatens subcluster subcluster cluster_effects cluster_effects

Visualization of the primary molecular mechanisms of TBT toxicity and their biological consequences, highlighting the diverse pathways through which TBT exerts its effects.

Analytical Methodologies and Experimental Approaches

Accurate determination of TBT in environmental samples presents significant analytical challenges due to the ultra-trace levels required by regulatory frameworks and the complexity of environmental matrices. Advanced analytical techniques have been developed to meet these challenges and support both monitoring and research activities.

Advanced Analytical Methods for TBT Determination

The European Union has established stringent requirements for TBT quantification in surface waters, with limits of quantification (LOQ) of approximately 60 pg/L (parts per quadrillion) [9]. Meeting these requirements demands highly sophisticated analytical methodologies with exceptional sensitivity and selectivity. A recently developed method utilizing stir bar sorptive extraction (SBSE) followed by thermal desorption and capillary gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) has demonstrated the capability to provide accurate and precise data at the 2 ng/L level [9]. For even lower concentrations, a two-dimensional heart-cut GC method was developed to fractionate TBT from interferences, showing excellent linearity in the range of 50 pg/L to 4 ng/L, good repeatability (RSD<20% at 200 pg/L), and a limit of detection of 11 pg/L [9].

The complexity of TBT analysis is compounded by matrix effects, reagent interferences, and potential contamination during sample collection and processing. The performance of these advanced methods has been demonstrated using representative environmental samples, including harbor water and wastewater, which typically present challenging matrices with multiple potential interferents [9]. These methodological advances have significantly enhanced our ability to monitor TBT concentrations in various environmental compartments and assess compliance with regulatory standards, even in complex sample matrices.

Experimental Models for Assessing TBT Fate and Effects

Controlled experimental systems have been essential for elucidating the environmental behavior and biological effects of TBT. Microcosm studies using temperate freshwater ecosystems have provided valuable insights into the persistence and biogeochemical dynamics of TBT and its degradation products [5]. These systems allow simultaneous monitoring of TBT and derivatives in sediment-water systems over extended periods (e.g., 23 days/552 hours), with and without the presence of biota such as macrophytes (Elodea canadensis) and gastropods (Lymnaea stagnalis) [5]. Such studies have demonstrated that biphasic TBT removal from the water column is significantly enhanced by the presence of biota, highlighting the importance of biological contributions to TBT fate.

At the cellular and molecular level, in vitro models using human embryonic carcinoma cells (NT2/D1) have revealed important insights into TBT's mechanisms of toxicity. These systems have demonstrated that nanomolar concentrations of TBT inhibit cell growth and ATP content through non-genomic pathways involving NAD+-dependent isocitrate dehydrogenase (NAD-IDH) [8]. Experimental approaches including staining with MitoTracker have visualized TBT-induced mitochondrial fragmentation, while molecular techniques have documented the degradation of mitochondrial fusion proteins, mitofusins 1 and 2 [8]. The use of specific inhibitors such as apigenin (an NAD-IDH inhibitor) and recovery experiments with α-ketoglutarate analogues have helped elucidate the causal relationships between TBT exposure, enzymatic inhibition, and mitochondrial dysfunction [8].

Table 2: Comparison of Analytical Methods for TBT Determination in Environmental Samples

Method Component Standard GC-MS/MS Approach Advanced 2D GC-GC-MS/MS Method
Extraction Technique Stir bar sorptive extraction (SBSE) Stir bar sorptive extraction (SBSE)
Detection System Triple quadrupole mass spectrometry Triple quadrupole mass spectrometry
Linear Range Not specified for lower range 50 pg/L to 4 ng/L
Limit of Detection Suitable for 2 ng/L level 11 pg/L
Limit of Quantification Above EU requirement of 60 pg/L Meets EU requirement of 60 pg/L
Repeatability (RSD) Not specified for low concentrations <20% at 200 pg/L
Key Advantage Accurate and precise at 2 ng/L level Excellent linearity and meets EU criteria

Global Regulatory Status and Future Research Directions

The recognition of TBT's extensive environmental impacts has led to significant regulatory actions at national and international levels, though research needs remain to fully address the legacy of TBT contamination.

Current Regulatory Framework

The International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) represents the cornerstone of global efforts to regulate TBT, banning the application of TBT-based paints starting January 1, 2003, and implementing a complete prohibition by January 1, 2008 [1] [2]. The European Union has specifically included TBT compounds in its list of priority compounds in water, requiring member states to control their fate in natural systems [1]. Many individual countries implemented restrictions even earlier, with initial limitations in France, the United Kingdom, and other developed countries during the 1980s [3]. Despite these regulatory measures, challenges remain due to non-compliance and clandestine production of TBT-containing paints, which were still available for purchase online as recently as 2021, with shipments to Caribbean, Central American, and Oceanian regions [3].

The effectiveness of regulatory interventions is complicated by the environmental persistence of TBT, particularly in sediment compartments where it can remain biologically available for decades. Assessments in the Three Gorges Reservoir following implementation of the AFS Convention in China showed that while water column concentrations of TBT decreased, the total content in the system continued to increase, with sediment acting as a continuing source [6]. This highlights the challenge of managing legacy contamination and the need for ongoing monitoring and assessment even after regulatory controls on new inputs are implemented.

Knowledge Gaps and Future Research Priorities

Despite considerable research on TBT, important knowledge gaps persist that merit further investigation. There is a need for better understanding of immunotoxicity mechanisms in both animal models and humans, particularly regarding effects at environmentally relevant exposure levels [3]. The potential for transgenerational effects following developmental exposure requires further elucidation, as does the full implications of TBT's endocrine-disrupting properties for human health. From an environmental perspective, improved understanding of the factors controlling TBT degradation in sediment compartments would enhance our ability to predict its long-term persistence and develop targeted remediation strategies.

Methodologically, there is ongoing need for development of more cost-effective monitoring techniques that can be deployed more widely to assess TBT distribution and trends, particularly in developing regions where monitoring data may be limited. The application of advanced modeling approaches, such as the Level IV fugacity model implemented for the Three Gorges Reservoir, to other contaminated systems would improve predictions of long-term behavior and effectiveness of management interventions [6]. Finally, research into sustainable remediation technologies for TBT-contaminated sediments remains a priority, particularly approaches that could accelerate degradation without causing ecosystem disruption through resuspension or release of stored TBT.

Conclusion

Tributyltin compounds represent a persistent environmental challenge despite extensive regulatory controls implemented over the past decades. Their unique combination of persistence, bioaccumulation potential, and exceptional toxicity at ultra-low concentrations has resulted in widespread environmental impacts and continuing concerns. The behavior of TBT in aquatic systems is characterized by complex partitioning between environmental compartments, with sediments acting as both ultimate sinks and potential long-term sources through resuspension events. Recent advances in analytical methodologies have enabled monitoring at the stringent levels required by regulatory frameworks, while experimental studies continue to elucidate the multifaceted mechanisms underlying TBT's toxicological effects.

References

Sources of Human Exposure to Tributyltin (TBT) Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Route of Exposure Specific Source Details & Context
Dietary Intake Seafood & Shellfish Primary route for general population. TBT bioaccumulates in marine life; mollusks (oysters, mussels, clams) are particularly effective accumulators due to limited metabolism and excretion capabilities [1] [2].
Food Containers & Processing Potential migration from PVC plastics or polyurethane foams where organotins were used as stabilizers/catalysts. Contamination of wines from TBT-containing equipment has been documented [3] [2].
Occupational Exposure Industrial Settings Inhalation or dermal contact in industries manufacturing or using TBT-based paints, wood preservatives, textiles, PVC stabilizers, and biocides [1].
Environmental Exposure Contaminated Water & Sediment Though direct exposure is minimal, TBT persists in aquatic environments (especially near ports/harbors), entering the food chain [3] [1] [2].
Consumer Products Historical use in wood preservatives, textiles, and disinfectants; current potential for trace residues [3].

Analytical Methods for TBT Determination

Accurate measurement of TBT in environmental and biological samples requires sophisticated analytical techniques. The established methodologies involve several key stages, as shown in the workflow below.

Start Sample Collection A Extraction Start->A  Tissue/Sediment/Water B Derivatization A->B  e.g., Grignard reaction C Clean-up B->C  Remove interfering compounds D Separation & Quantification C->D  Hyphenated Techniques End Data Analysis D->End

Experimental workflow for TBT analysis, from sample collection to final data interpretation.

The core of modern TBT analysis relies on hyphenated techniques that combine separation with highly sensitive detection [4]. Key methodological steps include:

  • Sample Preparation: For solid samples like sediment and mussel tissue, rigorous extraction is needed, often using organic solvents [4].
  • Derivatization: TBT is often converted to a volatile form (e.g., hydride or alkyl derivative) using reagents like sodium tetraethylborate for analysis [2].
  • Separation and Quantification: The standard method is Gas Chromatography (GC) coupled with highly specific detection:
    • GC with Mass Spectrometry (GC-MS): Considered a reference method, providing high sensitivity and definitive compound identification [2].
    • Other detection methods include GC with Flame Photometric Detection (FPD) or Pulsed Flame Photometric Detection (PFPD) [4].

Mechanistic Pathways of TBT Toxicity

TBT exerts toxic effects through multiple pathways, with endocrine disruption being a primary concern. Its interaction with nuclear receptors is a key mechanism, visualized below.

TBT TBT RXR RXRα TBT->RXR Receptor_Complex Activated Transcription Factor RXR->Receptor_Complex  Binds & Activates Target_Gene Target Gene Transcription Receptor_Complex->Target_Gene Biological_Effect Biological Effect Target_Gene->Biological_Effect Effect1 Impaired placental barrier function Biological_Effect->Effect1 Effect2 Disruption of metabolic processes Biological_Effect->Effect2 Effect3 Masculinization in gastropods (imposex) Biological_Effect->Effect3

TBT acts as an RXRα agonist, activating gene transcription that leads to diverse toxic effects.

The toxicity of TBT is complex and affects various biological systems. Key mechanistic insights include:

  • Endocrine Disruption in Mollusks: TBT causes imposex in female gastropods. It acts as a potent agonist for the Retinoid X Receptor (RXR), activating signaling cascades that lead to the development of male sex organs [3] [1].
  • Disruption of Glucocorticoid Metabolism: In human placental cells, TBT induces the expression of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) via RXRα [5]. This enzyme inactivates cortisol, and its upregulation can impair the placental barrier, potentially affecting fetal development [3] [5].
  • Immunotoxicity and Other Effects: TBT exposure is linked to immunosuppression in mammals like sea otters and dolphins [3]. It is also a suspected obesogen, disrupting lipid metabolism and promoting weight gain [3].

Regulatory Status and Tolerable Intake

  • Regulatory Status: The use of TBT in antifouling paints was globally banned by the International Maritime Organization in 2008 [3] [1]. However, its persistence ensures ongoing environmental contamination.
  • Tolerable Daily Intake (TDI): To manage risks from dietary exposure, regulatory bodies have established TDI values:
    • World Health Organization (WHO): 0.25 µg/kg body weight per day [1].
    • U.S. Environmental Protection Agency (USEPA): 0.30 µg/kg body weight per day [1].

References

Bioaccumulation and Biomagnification of Tributyltin in Marine Food Webs: Mechanisms, Impacts, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyltin (TBT) and Its Environmental Significance

Tributyltin (TBT) represents a class of organotin compounds that gained widespread use as biocides in antifouling paints for ships and fishing nets since the 1950s [1]. For nearly 40 years, TBT-based paints were applied globally to prevent biofouling on vessel hulls, significantly improving ship performance and durability by reducing the attachment and growth of marine organisms [1]. Despite its effectiveness, TBT was eventually recognized as a potent environmental pollutant with unintended ecological consequences, leading to its ban under the International Maritime Organization's International Convention on the Control of Harmful Anti-fouling Systems in 2008 [1] [2]. The environmental persistence of TBT is remarkable—it can bind strongly to suspended materials and sediments and gradually release back into aquatic environments for up to 30 years [1] [3]. This persistence, combined with its high toxicity at concentrations as low as 1 nanogram per liter, makes TBT a continuing concern despite regulatory actions [1] [3].

The ecological significance of TBT contamination extends beyond its persistence and toxicity. TBT has been classified as an endocrine disruptor, interfering with physiological metabolism, neurobehavior, and neurodevelopment in aquatic animals [3]. It also functions as an obesogen, promoting adipogenesis and potentially contributing to metabolic disorders in exposed organisms [1] [2]. These properties, coupled with TBT's capacity to bioaccumulate in marine organisms and potentially biomagnify across food webs, have established TBT as a model compound for understanding the complex interactions between anthropogenic chemicals and marine ecosystems [1] [4].

Chemical Properties and Regulatory Status

Fundamental Chemical Characteristics

Tributyltin compounds belong to a class of organotin chemicals characterized by three butyl groups covalently bonded to a tin(IV) atom [1]. The general formula for these compounds is (CH₃CH₂CH₂CH₂)₃Sn−X, where −X may represent a chloride (−Cl), hydroxide (−OH), or carboxylate group (RCO₂−) [1]. These structural features confer specific properties that influence TBT's environmental behavior:

  • Low water solubility: This property makes TBT ideal for antifouling applications as it allows slow release from painted surfaces [1].
  • Moderate hydrophobicity: TBT has a Log Kow ranging from 3.19 to 3.84 in distilled water and 3.54 for seawater, indicating moderate hydrophobicity [1].
  • High fat solubility: TBT tends to absorb readily to organic matter in soils or sediments and bioaccumulate in lipid-rich tissues of organisms [1].
  • Environmental persistence: While TBT has a half-life of one to two weeks in marine water, when accumulated in sediments, its half-life extends to approximately two years [1].

Table 1: Key Chemical Properties of Tributyltin (TBT)

Property Specification Environmental Significance
Chemical Structure Three butyl groups covalently bonded to Sn(IV) Determines reactivity and interaction with biological systems
Water Solubility Low Ideal for antifouling applications; enables slow release
Log Kow 3.19-3.84 (distilled water); 3.54 (seawater) Indicates moderate hydrophobicity
Half-life in Water 1-2 weeks Influences temporal exposure patterns
Half-life in Sediments ~2 years Creates long-term reservoir for continued exposure
Bioaccumulation Potential High in lipid-rich tissues Leads to body burden in exposed organisms
Regulatory History and Current Status

The regulatory timeline for TBT reflects growing understanding of its environmental impacts. Initial restrictions began in the 1980s with bans on TBT use on boats less than 25 meters long [1]. In 1990, the Marine Environment Protection Committee adopted Resolution MEPC 46(30), recommending that governments eliminate TBT-containing antifouling paints on smaller vessels [1]. Japan banned production of TBT-based anti-fouling paints in 1997, and by 2008, the IMO implemented a worldwide ban on organotin compounds in anti-fouling systems [1].

Despite these comprehensive bans, TBT remains subject to ongoing regulatory attention. In November 2022, the U.S. Environmental Protection Agency finalized a rule adding 12 chemicals to the Toxics Release Inventory, including dibutyltin dichloride, which is related to TBT compounds [5] [6]. This action underscores continuing concerns about TBT's environmental persistence and potential ecosystem effects. Furthermore, evidence suggests that TBT-based antifouling products continue to be produced, exported, imported, and marketed in some regions, particularly Latin America, and potentially in developed countries [2].

Bioaccumulation and Biomagnification Dynamics in Marine Ecosystems

Bioaccumulation Mechanisms

Bioaccumulation refers to the net uptake of a contaminant from the environment by all possible routes, including contact, ingestion, and respiration, from any source such as water, sediment, or prey [4]. For TBT, this process occurs when uptake exceeds the organism's ability to egest or metabolize the compound [4]. Several factors drive TBT bioaccumulation in marine organisms:

  • Lipid partitioning: Due to its high fat solubility, TBT accumulates in lipid-rich tissues, leading to body burdens that can far exceed environmental concentrations [1].
  • Sediment association: TBT readily adheres to bed sediments, creating long-term reservoirs [1]. Studies show that 95% of TBT can be released from sediments back into the aquatic environment, complicating quantification since water concentration measurements alone don't represent true availability [1].
  • Chronic exposure: Even at low environmental concentrations, continuous exposure allows TBT to accumulate over an organism's lifetime [1] [3].

Research has demonstrated that bioaccumulation is most pronounced in areas with high maritime activity, such as ports and harbors, where TBT concentrations in organisms and sediments are significantly elevated [1]. Filter-feeding organisms like mollusks and oysters particularly tend to accumulate high TBT concentrations due to their feeding strategies and limited metabolic capacity to break down the compound [1].

Biomagnification Evidence in Marine Food Webs

Biomagnification occurs when the concentration of a contaminant increases in organisms at successively higher trophic levels due to dietary exposure and trophic transfer [4]. The evidence for TBT biomagnification across marine food webs presents a complex picture:

  • Limited biomagnification evidence: Current field observations do not strongly support significant TBT biomagnification at higher trophic levels [4]. A 2020 systematic review examining microplastics and associated chemical additives found that while TBT bioaccumulation occurs within trophic levels, "no clear sign of MP biomagnification in situ was observed at the higher trophic levels" [4].
  • Food web compartmentalization: TBT concentrations appear to be compartmentalized within specific portions of marine food webs rather than increasing steadily across all trophic levels [1] [4].
  • Trophic transfer efficiency: The transfer efficiency of TBT between trophic levels may be limited by metabolic transformation and excretion in higher organisms [1].

Table 2: TBT Concentrations and Effects Across Marine Trophic Levels

Trophic Level Example Organisms Key Effects Documented Bioaccumulation Factor
Primary Producers Algae, Phytoplankton Growth inhibition Moderate
Primary Consumers Mollusks, Oysters Imposex, reproductive failure High
Secondary Consumers Small Fish, Shrimp Metabolic disruption, oxidative stress Moderate to High
Tertiary Consumers Predatory Fish Immune suppression, metabolic disorders Variable
Apex Predators Dolphins, Sea Otters Immunosuppression, hearing loss Evidence inconclusive

The systematic review by PMC that examined contamination data standardized by sample size across 116 publications found that TBT bioaccumulation occurs within each trophic level, but evidence for biomagnification across a general marine food web is not supported by current field observations [4]. This suggests that while TBT does accumulate in marine organisms, its transfer to higher trophic levels may be less efficient than for other persistent organic pollutants.

Toxicity Mechanisms and Organismal Impacts

Molecular Mechanisms of Toxicity

Tributyltin exerts its toxic effects through multiple molecular pathways that disrupt normal physiological functions in marine organisms:

  • Endocrine disruption: TBT functions as a potent endocrine disruptor by activating the Retinoid X Receptor (RXR) signaling pathway [1]. In gastropods, TBT mimics the endogenous ligand of RXR (9-cis retinoic acid), promoting the development of male sex organs (penises) in females, a condition known as imposex [1]. This phenomenon has been particularly well-documented in the dog whelk (Nucella lapillus), often used as an indicator species for TBT contamination [1].

  • Oxidative stress induction: TBT exposure increases production of reactive oxygen species (ROS), leading to oxidative damage in various tissues [2] [3]. This oxidative stress occurs when ROS generation exceeds the capacity of antioxidant defense systems, promoting oxidation in lipids, proteins, and nucleic acids [2]. Recent multi-omics research on cuttlefish (Sepia pharaonis) has demonstrated that TBT exposure triggers a shift from reliance on the antioxidant enzyme system to activation of the glutathione metabolic pathway as a compensatory defense mechanism [3].

  • Metabolic disruption: TBT acts as a mitochondrial toxin, interfering with energy metabolism and disrupting metabolic homeostasis [2] [3]. In the blue crab (Callinectes sapidus), TBT exposure significantly altered intermediary metabolism, causing increased glucose and lactate levels in hemolymph while decreasing total cholesterol, triglycerides, and total proteins [2]. These metabolic disruptions can have cascading effects on growth, reproduction, and overall fitness.

  • Neurotoxicity: TBT has been shown to affect the nervous system by altering brain glutamate levels and inhibiting N-methyl-D-aspartate receptor (NMDAR) signaling pathways in species like rockfish (Sebastiscus marmoratus) [3]. These neurotoxic effects can result in behavioral changes, including reduced reproductive behaviors and increased aggression in exposed fish [3].

Organism-Level Impacts Across Species

The toxic effects of TBT manifest differently across marine species, with some of the most pronounced impacts observed in:

  • Mollusks: The phenomenon of imposex in gastropods represents one of the most clearly documented examples of TBT-induced endocrine disruption [1]. In severe cases, imposex can lead to reproductive failure and population collapses [1]. Beyond gastropods, cuttlefish (Sepia pharaonis) exposed to TBT show significantly reduced survival rates, decreased weight gain, and lower specific growth rates, along with increased digestive gland index, indicating metabolic stress [3].

  • Crustaceans: In the blue crab (Callinectes sapidus), TBT exposure disrupts metabolic homeostasis and oxidative balance, with exposed crabs showing increased glutathione S-transferase activity while total glutathione and sulfhydryl content decrease [2]. These biochemical changes indicate both oxidative stress and activation of detoxification pathways.

  • Fish: Multiple fish species exhibit impaired reproductive function and behavioral changes following TBT exposure [3]. In medaka (Oryzias latipes), TBT exposure reduces the number of males displaying courtship behaviors, while zebrafish show reduced spawning frequency and duration [3]. Additionally, TBT increases aggressive behavior and fear responses in male zebrafish, likely through alterations in plasma estradiol and cortisol levels [3].

  • Mammals: Top predators like sea otters and bottlenose dolphins can accumulate TBT through their diet [1]. Studies have detected high levels of TBT in the livers of sea otters and stranded bottlenose dolphins, with otters dying of infectious causes tending to have higher tissue butyltin levels than those dying of trauma [1]. TBT has also been linked to hearing loss in toothed whales, potentially affecting their navigation and foraging abilities [1].

Experimental Methodologies and Protocols

Laboratory Exposure Studies

Well-designed laboratory experiments are essential for understanding TBT toxicity mechanisms under controlled conditions. The following detailed methodology from recent studies provides a template for investigating TBT effects:

  • Animal acquisition and acclimation: Blue crabs (Callinectes sapidus) were collected from a TBT-free environment and acclimated for one week in tanks with constant aeration, appropriate salinity (10‰), temperature (24 ± 2°C), and natural photoperiod, while being fed squid every two days [2]. Similarly, cuttlefish (Sepia pharaonis) were obtained from aquaculture facilities and acclimated before experiments [3].

  • Exposure protocol: In the blue crab study, animals were individually housed in 7.5L aquariums containing 5L of water with 10‰ salinity and constant aeration [2]. Crabs were divided into three experimental groups: control (no TBT), 100 ng·L⁻¹ TBT, and 1000 ng·L⁻¹ TBT for 7 days [2]. These concentrations represent environmentally relevant levels that might be encountered in polluted habitats. The system was semi-static, with water changed every 48 hours and fresh TBT added.

  • Chemical preparation: Tributyltin chloride (TBTCl, CAS No. 1461-22-9, purity ≥ 97%) was dissolved in absolute ethanol (analytical grade > 99.5%) as a solvent vehicle to create stock solution [2]. At the highest concentration (1000 ng·L⁻¹), the ethanol volume was 0.00278% (v/v), a level previously determined to have no harmful effects on crustaceans [2].

  • Sample collection and analysis: After exposure, hemolymph samples were collected at the base of chelipeds using 1mL disposable syringes with potassium oxalate added to prevent coagulation [2]. Tissue samples were collected from hepatopancreas, heart, cheliped muscles, and gills [2]. These samples were analyzed for metabolic markers (glucose, lactate, total protein, cholesterol, triglycerides, glycogen) and oxidative stress parameters (total glutathione, reactive oxygen species, sulfhydryls, lipid peroxidation, glutathione S-transferase activity) [2].

Analytical Techniques for TBT Quantification

Accurate measurement of TBT concentrations in environmental samples and biological tissues requires sophisticated analytical methods:

  • Spectroscopy techniques: Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy are used for polymer assignment of microplastics and associated chemicals [4].
  • Chromatography-mass spectrometry: Gas chromatography–mass spectrometry (GC-MS) provides precise quantification of TBT and its metabolites in tissue samples [4].
  • Biomarker analysis: Enzymatic assays for antioxidant defense systems including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST) activities provide indicators of oxidative stress [2] [3].
  • Multi-omics approaches: Combined transcriptomic and metabolomic analyses offer comprehensive insights into molecular mechanisms underlying TBT toxicity [3]. These integrated approaches can reveal changes in gene expression and metabolic pathways that might be missed in targeted analyses.

G cluster_cellular Cellular Response Pathways cluster_physiological Physiological Effects TBT TBT Endocrine Disruption Endocrine Disruption TBT->Endocrine Disruption Activates ROS Generation ROS Generation TBT->ROS Generation Induces Metabolic Inhibition Metabolic Inhibition TBT->Metabolic Inhibition Causes Molecular_Initiation Molecular_Initiation Cellular_Response Cellular_Response Physiological_Effects Physiological_Effects RXR Activation RXR Activation Endocrine Disruption->RXR Activation Via Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Causes Energy Deficit Energy Deficit Metabolic Inhibition->Energy Deficit Creates Imposex Development Imposex Development RXR Activation->Imposex Development Leads to Reproductive Failure Reproductive Failure Imposex Development->Reproductive Failure Antioxidant Depletion Antioxidant Depletion Oxidative Stress->Antioxidant Depletion Results in Cellular Damage Cellular Damage Antioxidant Depletion->Cellular Damage Reduced Growth Reduced Growth Energy Deficit->Reduced Growth Population_Decline Population_Decline Reproductive Failure->Population_Decline Tissue Pathology Tissue Pathology Cellular Damage->Tissue Pathology Fitness Reduction Fitness Reduction Reduced Growth->Fitness Reduction

Toxicity pathways: TBT mechanisms from molecular to physiological levels.

Research Implications and Future Directions

The body of research on TBT bioaccumulation and biomagnification has yielded critical insights with broad implications for environmental monitoring, chemical regulation, and ecosystem management. The evidence compiled to date suggests that while TBT demonstrates significant bioaccumulation potential within marine organisms, its biomagnification across broader marine food webs may be more limited than initially presumed [4]. This distinction is crucial for accurate risk assessment and management of contaminated sites.

The ecotoxicological significance of TBT extends beyond its persistence and bioaccumulation potential. As a potent endocrine disruptor, TBT can cause population-level impacts through mechanisms like imposex in gastropods, where affected females develop male sexual characteristics, leading to reproductive failure and population collapses [1]. These effects have been observed at extremely low concentrations, highlighting the compound's potency. Furthermore, TBT's recently recognized role as an obesogen and metabolic disruptor suggests potential impacts on energy allocation and nutrient metabolism in exposed organisms, which could have cascading effects on growth, reproduction, and resilience to environmental stressors [1] [2].

Future research should prioritize several key areas:

  • Trophic transfer efficiency: More studies are needed to quantify the efficiency of TBT transfer between trophic levels under environmentally realistic conditions [4].
  • Metabolic transformation products: Research should focus on identifying and characterizing TBT metabolites and their toxicity [4] [3].
  • Long-term ecological monitoring: Continued monitoring is essential to track TBT persistence and effects despite regulatory bans [1] [2].
  • Multi-stressor interactions: Studies examining TBT effects in combination with other environmental stressors will provide more realistic risk assessments [3].

References

Comprehensive Analytical Methods for Tributyltin Detection in Biological and Environmental Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyltin (TBT) Analysis

Tributyltin (TBT) compounds represent a significant class of organotin contaminants that have drawn substantial scientific and regulatory concern due to their persistent bioaccumulation and potent toxicity in aquatic ecosystems. Despite regulatory bans on TBT-based antifouling paints in many countries, TBT contamination remains problematic in environmental matrices, particularly in sediments and biological tissues where these compounds can persist for years. The analysis of TBT in biological samples presents particular challenges due to the complex sample matrices and the ultra-trace concentrations (often low ng/g or ng/L levels) that remain biologically relevant. Analytical methodologies for TBT quantification have evolved substantially over recent decades, with current methods focusing on achieving excellent sensitivity and selectivity while maintaining efficiency in sample preparation.

The development of robust analytical methods for TBT detection is essential for environmental monitoring programs, toxicological studies, and regulatory compliance assessment. These methods must address several analytical challenges, including the need to speciate organotin compounds (distinguishing TBT from its degradation products MBT and DBT), achieve adequate detection limits, and maintain analytical accuracy in complex biological matrices. This document provides comprehensive application notes and detailed protocols for the detection and quantification of TBT in various biological and environmental samples, incorporating both established and emerging analytical approaches validated through peer-reviewed scientific literature.

Analytical Method Overview

Analytical methods for TBT determination typically follow a multi-stage process consisting of sample collection, extraction, clean-up, derivatization (for GC-based methods), separation, and detection. The selection of an appropriate methodological approach depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and throughput requirements. The fundamental principle underlying TBT analysis involves extracting the compound from solid matrices with either an organic solvent (sometimes acidified) or an acid, followed by conversion to a more volatile derivative to facilitate separation and detection [1].

The analytical landscape for TBT determination encompasses various technical approaches, each with distinct advantages and limitations. Gas chromatography (GC) coupled with various detection systems has historically been the most widely employed technique, though liquid chromatography (LC) methods have gained prominence in recent years, particularly when combined with mass spectrometric detection. The continuing evolution of TBT analytical methods reflects an ongoing effort to improve sensitivity, specificity, and efficiency while addressing the practical challenges associated with monitoring this persistent environmental contaminant. For biological samples, method selection must carefully consider matrix effects, potential interferences, and the need for reliable quantification at environmentally relevant concentrations.

Table 1: Overview of Major Analytical Techniques for TBT Detection

Technique Detection Limit Key Advantages Common Applications
GC-MS 1.25 ng Sn g⁻¹ [2] High specificity, library searchable spectra Sediments, tissues, water
LC-MS/MS 0.8 ng L⁻¹ [3] No derivatization needed, excellent sensitivity Water, biological fluids
GC-FPD 10 ppb [4] Tin-specific detection, cost-effective Screening applications
LC-ICP-MS Not specified Element-specific, low interference Speciation studies

Sample Collection and Preparation

Sample Collection Considerations

Proper sample collection and preservation are critical preliminary steps that significantly impact the reliability of TBT analysis. Biological samples for TBT analysis should be collected using pre-cleaned containers, typically glass or certified metal-free plastics, and stored at -20°C immediately after collection to prevent degradation. For tissue samples, it is recommended to use freeze-drying or homogenization prior to extraction to ensure sample uniformity. Research indicates that natural variability in TBT concentrations in biological samples such as oysters (Crassostrea virginica) can be substantial, requiring approximately ten replicates to assess contamination at a station within a 95% degree of confidence [1]. This underscores the importance of adequate replication in study design for biological monitoring programs.

Sample Preparation Methods
3.2.1 Tissue Samples

Biological tissues require extensive preparation to extract TBT from the complex matrix. The method typically involves sample homogenization followed by extraction with organic solvents. For mussel tissues (Mytilus galloprovincialis), an effective protocol involves:

  • Homogenization: Fresh or frozen tissue samples are homogenized using a blender or ultrasonic homogenizer.
  • Extraction: The homogenate is subjected to extraction with acidified solvents (e.g., methanol-HCl or acetic acid) via mechanical shaking or sonication. Studies indicate that mechanical shaking demonstrates superior recovery compared to sonication for extracting organotin compounds from solid matrices [4].
  • Clean-up: The extract is purified using solvent partitioning (toluene and n-hexane provide optimal clean-up) or solid-phase extraction (SPE) to remove interfering compounds [4].
  • Derivatization: For GC-based analysis, derivatization is performed using hydride generation with sodium borohydride or alkylation with Grignard reagents [1].

The extensive sample preparation required for tissues reflects the challenging nature of these matrices, but enables detection limits of approximately 2.20±0.19 mg/kg in mussel tissues as reported in validation studies [4].

3.2.2 Sediment Samples

Sediments act as environmental sinks for TBT and require robust extraction techniques. Pressurized solvent extraction (PSE) has emerged as an effective approach, utilizing high-temperature and high-pressure conditions to increase extraction efficiency [2]. The PSE method for sediments includes:

  • Sample Preparation: Air-dried and sieved sediments are mixed with an inert drying agent.
  • Extraction: The sample is extracted at elevated temperature (e.g., 100°C) and pressure (e.g., 1500-2000 psi) with methanol-acetic acid or tropolone-methanol.
  • Concentration: The extract is concentrated under a gentle stream of nitrogen.
  • Derivatization: For GC analysis, derivatization is performed as for tissue samples.

This approach has been successfully applied to marine sediments with a full method limit of detection of 1.25 ng Sn g⁻¹ [2]. Alternative extraction methods include methanol-acid digestion and acid-sonication extraction, though these generally show lower recovery efficiencies compared to PSE [4].

3.2.3 Water Samples

Water samples present distinct challenges due to the typically low concentrations of TBT. Stir bar sorptive extraction (SBSE) has been developed as an efficient pre-concentration technique for aqueous samples [3]. The SBSE protocol involves:

  • Sample Preservation: Water samples are adjusted to pH 5 with acetic acid.
  • Extraction: A stir bar coated with polydimethylsiloxane (PDMS) is added to the sample and stirred for a specified time (typically 4-24 hours).
  • Desorption: The analytes are desorbed using a small volume of solvent (e.g., methanol), which can then be directly injected into LC-MS/MS systems.

This technique enables impressive detection limits of 0.8 ng L⁻¹ in seawater, meeting the stringent requirements of regulatory agencies like the US-EPA [3]. Alternative approaches for water samples include solid-phase extraction (SPE) and liquid-liquid extraction (LLE), though these generally offer higher detection limits compared to SBSE [4].

Table 2: Sample Preparation Methods for Different Matrices

Matrix Type Recommended Extraction Method Optimal Solvents/Conditions Average Recovery
Biological Tissues Mechanical Shaking Acidified methanol (e.g., MeOH-HCl) 60% for TBT [4]
Sediments Pressurized Solvent Extraction Methanol-acetic acid at 100°C 92-102% [2]
Waters Stir Bar Sorptive Extraction PDMS coating, desorption with methanol 92-102% [3]
Marine Organisms Acid Sonication Methanol-acid digestion 70% for TPT [4]

Analytical Techniques and Instrumentation

Gas Chromatography-Based Methods

Gas chromatography coupled with various detection systems has been the traditional cornerstone of TBT analysis. These methods require a derivatization step to convert ionic organotin compounds into volatile species amenable to GC separation. The most common derivatization approaches include:

  • Hydride generation using sodium borohydride (NaBH₄) to form volatile hydrides
  • alkylation using Grignard reagents (e.g., pentylmagnesium bromide) to form non-polar alkyl derivatives

For detection, GC-MS provides excellent specificity and sensitivity, with detection limits reaching 1.25 ng Sn g⁻¹ in sediment samples [2]. The MS detection enables confirmation of compound identity through characteristic fragmentation patterns and comparison with reference spectra. GC-FPD (flame photometric detection) offers a cost-effective alternative with tin-specific detection, achieving detection limits of approximately 10 ppb [4]. More advanced techniques such as GC-MS-TOF (time-of-flight) provide improved mass accuracy and sensitivity for complex sample matrices.

The following workflow illustrates the complete GC-based analysis process for biological samples:

G SampleCollection Sample Collection Homogenization Tissue Homogenization SampleCollection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Derivatization Derivatization Extraction->Derivatization GCAnalysis GC Separation Derivatization->GCAnalysis Detection MS/FPD Detection GCAnalysis->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Graph 1: Workflow for GC-Based TBT Analysis in Biological Samples. The process begins with sample collection and progresses through multiple preparation steps before instrumental analysis.

Liquid Chromatography-Based Methods

LC-based methods have gained popularity for TBT analysis as they eliminate the derivatization step, reducing sample preparation time and potential sources of error. The development of LC-MS/MS with electrospray ionization (ESI) operating in positive mode and selected reaction monitoring (SRM) has enabled highly sensitive and specific TBT determination [3]. Key advantages of LC-MS/MS include:

  • Direct analysis of ionic TBT species without derivatization
  • Enhanced specificity through MS/MS fragmentation patterns
  • Superior sensitivity with detection limits of 0.8 ng L⁻¹ in seawater [3]

The typical LC conditions for TBT separation utilize a pentafluorophenyl (PFP) column with a methanol/aqueous formic acid mobile phase gradient [2]. For complex biological matrices, liquid chromatography with particle beam interface mass spectrometry (LC-PB-MS) has been explored, allowing the acquisition of library-searchable electron impact (EI) spectra similar to GC-MS while maintaining the advantages of LC analysis [5].

Instrumental parameters must be carefully optimized to achieve maximum sensitivity. For LC-MS/MS analysis, the key parameters include:

  • Ion source temperature: 250°C
  • Collision energy: Optimized for characteristic fragments
  • SRM transitions: m/z 291→179 and 291→135 for TBT confirmation

The following diagram illustrates the LC-MS/MS analytical workflow:

G SamplePrep Sample Preparation (SBSE or SPE) LCSeparation LC Separation PFP Column SamplePrep->LCSeparation Ionization Electrospray Ionization (ESI+) LCSeparation->Ionization MSMS Tandem MS SRM Mode Ionization->MSMS Quantification Peak Area Quantification MSMS->Quantification

Graph 2: LC-MS/MS Workflow for TBT Analysis. This approach eliminates the derivatization step required in GC methods, streamlining the analytical process.

Performance Comparison of Analytical Techniques

Table 3: Performance Metrics of Different Analytical Techniques for TBT Detection

Analytical Technique Sample Matrix Limit of Detection Precision (%RSD) Linearity (R²)
GC-MS [2] Marine sediment 1.25 ng Sn g⁻¹ <15% >0.990
LC-MS/MS [3] Seawater 0.8 ng L⁻¹ <16% >0.990
GC-FPD [4] Environmental samples 10 ppb Not specified Not specified
LC-PB-MS [5] Marine organisms Higher than LC-MS/MS Not specified Not specified

Quality Assurance and Method Validation

Validation Parameters

Robust method validation is essential for generating reliable TBT analytical data. Key validation parameters should be established following international standards such as ISO 17025:2001 [2]. The critical validation parameters include:

  • Linearity: Demonstrated over a specified concentration range with a determination coefficient (R²) typically >0.990 [3] [2]
  • Accuracy: Assessed through recovery studies using spiked samples, with acceptable recoveries generally between 80-115%
  • Precision: Expressed as relative standard deviation (%RSD), should be <16% for repeatability [3]
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined using signal-to-noise ratios of 3:1 and 10:1, respectively
  • Specificity: Confirmed through retention time matching and MS/MS fragmentation patterns
  • Uncertainty: Estimated taking into account all significant sources of variation
Quality Control Measures

Routine quality control procedures should be implemented for ongoing monitoring of analytical performance. These include:

  • Method blanks: To monitor contamination during sample preparation
  • Matrix spikes: To assess method performance in each batch of samples
  • Duplicate analyses: To monitor precision
  • Surrogate standards: Such as tri-n-propyltin chloride or tripentyltin chloride to correct for recovery losses [3]
  • Certified reference materials: When available, to verify method accuracy

For laboratories engaged in regulatory monitoring, participation in proficiency testing schemes provides essential external validation of analytical performance [3]. This is particularly important given the increasing regulatory scrutiny of TBT contamination in environmental matrices.

Applications and Case Studies

Environmental Monitoring

TBT analysis in biological samples has been extensively applied in environmental monitoring programs to assess contamination levels in aquatic ecosystems. Bivalve mollusks, particularly oysters (Crassostrea virginica) and mussels (Mytilus galloprovincialis), serve as effective bioindicator species due to their strong bioaccumulation capacity for TBT [1] [5]. Monitoring studies have demonstrated that TBT contamination persists in marine environments despite regulatory restrictions, with certified concentrations of 54±15 μg/kg TBT in sediment and 2.20±0.19 mg/kg in mussels reported in validation studies [4].

The analytical methods described in this document enable researchers to track spatial and temporal trends in TBT contamination, identify hotspot areas requiring remediation, and assess the effectiveness of regulatory actions. The high sensitivity of modern LC-MS/MS methods allows detection of TBT at environmentally relevant concentrations, providing early warning of contamination events before ecological impacts become severe.

Regulatory Context

Analytical methods for TBT must meet stringent regulatory standards, particularly those established by the United States Environmental Protection Agency (US-EPA) and similar agencies worldwide [3]. The methods described herein have been validated according to these requirements and are suitable for regulatory compliance monitoring. The continued refinement of TBT analytical methods reflects the ongoing need to monitor this persistent contaminant, particularly in regions with significant historical shipping activity or maritime industries.

Conclusion

The analytical methodologies for TBT determination in biological and environmental samples have evolved significantly, with current methods offering excellent sensitivity, specificity, and reliability. While GC-based methods remain widely used, LC-MS/MS approaches provide compelling advantages, particularly for high-throughput laboratories. The selection of an appropriate method depends on multiple factors, including sample matrix, required sensitivity, available instrumentation, and analytical throughput requirements.

Regardless of the specific technique employed, rigorous quality control and method validation are essential components of reliable TBT analysis. The protocols described in this document provide a comprehensive framework for researchers undertaking TBT monitoring in biological samples, incorporating both established techniques and emerging methodologies that represent the current state-of-the-art in organotin analysis.

References

Comprehensive GC-MS Protocol for the Analysis of Tributyltin Compounds: Application to Drug Substance and Environmental Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tributyltin hydroxide and related organotin compounds are highly toxic substances that have been used in various industrial applications, including as reagents in pharmaceutical synthesis. Their presence in drug substances or the environment poses significant health risks, necessitating highly sensitive and specific analytical methods for their detection at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful technique for the determination of these compounds, offering the selectivity and sensitivity required to meet stringent regulatory limits. This document provides detailed protocols for the analysis of tributyltin compounds in various matrices, emphasizing practical implementation for researchers and scientists in drug development and environmental monitoring.

The toxicity of tributyltin compounds is well-established, with environmental concerns leading to their regulation worldwide. In pharmaceutical synthesis, tributyltin hydride is employed for free radical dehalogenation, hydrostannation of olefins, and other synthetic transformations. However, residual alkyltin species can persist through synthesis and purification processes, potentially contaminating the final drug substance. Bis(tributyltin) oxide (TBTO), a common derivative, has established safety concerns, with allowable limits in pharmaceuticals potentially as low as 44 ppm based on risk-based concentration calculations [1]. This application note addresses these concerns by providing validated GC-MS methodologies capable of detecting tributyltin compounds at and below these regulatory thresholds.

Key Considerations for Tributyltin Analysis

Chemical Stability and Derivatization Necessity

Tributyltin compounds in their halide or oxide forms exhibit undesirable side reactions with the silanol groups of GC injection port liners and columns, leading to poor chromatographic performance and inaccurate quantification [1]. To overcome this analytical challenge, derivatization to more stable forms is essential prior to GC-MS analysis. The most common approaches include:

  • Hydride derivatization: Conversion to tributyltin hydride using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) [1] [2]
  • Ethylation: Conversion to ethylated derivatives using sodium tetraethylborate (NaBEt₄) [3] [4]
  • Grignard derivation: Conversion to tetra-alkyltin analogs using alkyl magnesium reagents [1]

These derivatization approaches not only improve chromatographic behavior but also enhance volatility and detection sensitivity, enabling reliable measurement at trace concentrations.

Safety and Handling Considerations

Organotin compounds are highly toxic and require careful handling procedures. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a fume hood. Sodium tetraethylborate, used in ethylation derivatization, is spontaneously flammable in air and produces toxic fumes when added to water [3]. Recommended safety measures include:

  • Purchasing small quantities (~1 g) of NaBEt₄ to minimize exposure time to air
  • Handling all standards and solutions in a fume hood fitted with a carbon filter
  • Proper disposal of waste stock standards as 'chlorinated organotin waste'
  • Implementing adequate engineering controls and administrative procedures to manage risks

Detailed Analytical Protocols

Protocol 1: On-Line Hydride Derivatization GC-MS for Drug Substance Analysis

This method is particularly suitable for monitoring residual alkyltin compounds in pharmaceutical products where bis(tributyltin) oxide may be present as a contaminant [1].

3.1.1. Sample Preparation
  • Liquid Extraction: Prepare a solution of the drug substance in HPLC-grade hexane. For solid samples, perform liquid extraction with hexane or methanol.
  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to achieve the desired sensitivity.
  • Internal Standard Addition: Add an appropriate internal standard (e.g., tripropyltin) to correct for instrumental variability.
3.1.2. Derivatization and GC-MS Analysis
  • On-Line Derivatization: Place a small amount of solid sodium borohydride in the glass wool inside the GC injection port liner [1].
  • Injection: Inject the sample extract directly into the GC system.
  • Conversion: Tributyltin compounds are converted to their hydride forms during the injection process through contact with sodium borohydride.
  • GC-MS Conditions:
    • Column: HP-5MS or equivalent (30 m × 0.25 mm × 0.25 µm)
    • Injector Temperature: Programmed from 40°C to 300°C
    • Oven Program: 35°C for 1.5 min, then ramp to 300°C at 15°C/min, hold for 2 min
    • Carrier Gas: Helium at constant flow (e.g., 2.5 mL/min)
    • MS Detection: Electron ionization (70 eV) in Selected Ion Monitoring (SIM) mode
3.1.3. Mass Spectrometric Detection

Perform detection using Selected Ion Monitoring (SIM) for enhanced sensitivity [1]. Key ions for tributyltin compounds include:

  • Tributyltin hydride: m/z 289, 291
  • Tripropyltin (internal standard): m/z 193, 235
Protocol 2: Ethylation with Large-Volume Injection GC-MS for Coastal Waters

This method enables detection of TBT at sub-ng/L levels in environmental waters without time-consuming pre-concentration steps [3] [4].

3.2.1. Sample Preparation and Derivatization
  • Glassware Preparation: Clean all glassware with 10% Decon-90 solution at 85°C, followed by soaking in hydrochloric acid (12 M) for 24 h. Rinse with water and methanol, then dry at 60°C [3].
  • Sample Collection: Collect water samples in clean borosilicate glass bottles (1 L), seal with aluminum foil-lined caps, and store at 4°C in the dark until analysis (within 14 days).
  • Extraction and Derivatization:
    • Transfer 250 mL of sample to a volumetric flask.
    • Add 20 µL of internal standard (tripropyltin, 1.0 mg/L).
    • Add 2.0 mL of n-hexane and shake for 15 min at 400 oscillations/min.
    • Add 1.0 mL of sodium acetate buffer (1 M, pH 4.20) and invert to mix.
    • In a fume hood, add 1.0 mL of 1% NaBEt₄, stopper, and manually shake for 1 min.
    • Place on a shaker for 10 min (400 oscillations/min) to ethylate organotin compounds.
    • Allow layers to separate for ~30 min, then transfer the n-hexane layer to a glass vial.
    • Add ~4 g of anhydrous sodium sulphate to remove residual water.
    • Transfer extract to an amber vial for GC-MS analysis.
3.2.2. GC-MS Analysis with Large-Volume Injection
  • Injection Technique: Use Programmed Temperature Vaporization with Large Volume Injection (PTV-LVI)
  • GC-MS Conditions:
    • Injection Volume: 50 µL for TBT, DBT, DPhT, TPhT; 10 µL for MBT
    • Injector Temperature Program: 40°C held for 1 min, then ramp to 300°C at 600°C/min
    • Liner: SKY baffled PTV liner or equivalent
    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm film thickness) with guard column
    • Oven Program: 35°C for 1.5 min, then ramp to 300°C at 15°C/min, hold for 2 min
    • Carrier Gas: Helium, constant flow mode
    • MS Interface: 280°C
    • MS Detection: Electron ionization (70 eV) in SIM mode

Table 1: SIM Ions for Ethylated Organotin Compounds

Compound Parent Organotin Quantification Ion (m/z) Confirmation Ion (m/z)
Tripropylethyl-tin Tripropyltin (IS) 193 235
Butyltriethyl-tin Monobutyltin (MBT) 162 179
Dibutyldiethyl-tin Dibutyltin (DBT) 261 263
Tributylethyl-tin Tributyltin (TBT) 289 291
Diphenyldiethyl-tin Diphenyltin (DPhT) 195 197
Triphenylethyl-tin Triphenyltin (TPhT) 351 349
Protocol 3: Solid Phase Microextraction (SPME) GC-MS Method

This solvent-free approach provides exceptional sensitivity for TBT determination in aqueous environmental samples [2].

3.3.1. SPME Procedure
  • Derivatization: Convert TBT to tributyltinhydride using potassium borohydride (KBH₄) at pH 4.9.
  • SPME Fiber: Use 65 µm PDMS/DVB fused silica fiber.
  • Extraction Conditions:
    • Extraction Time: 10 minutes
    • Temperature: 30°C (ambient)
    • pH: 4.9
  • Desorption: Desorb at 270°C in the GC inlet for 1 min with helium flow rate of 1 mL/min.
3.3.2. GC-MS Analysis
  • Follow similar GC-MS conditions as described in Protocol 1, with optimization for SPME desorption.
  • This method achieves a Minimum Detection Level (MDL) of 0.3 ng/L and Minimum Quantification Level (MQL) of 1 ng/L [2].

Method Validation and Performance Characteristics

Quantitative Performance Metrics

Table 2: Method Performance Comparison for TBT Analysis

Method Matrix Limit of Detection Limit of Quantification Recovery Precision (RSD)
On-line Hydride Derivatization [1] Drug Substance Not specified Meets 44 ppm requirement Not specified Not specified
Ethylation with LVI-GC-MS [3] [4] Coastal Water 0.70 ng/L 2.1 ng/L >97% Not specified
SPME-GC-MS [2] Seawater 0.3 ng/L 1.0 ng/L 87±2.1% Not specified
SPME with Isotope Dilution [5] Sediment 0.2 ng(Sn)/L Not specified Not specified 1.66%
Quality Control Measures
  • Internal Standard Calibration: Use tripropyltin (TPrT) as internal standard for all quantification [3].
  • Isotope Dilution: For highest precision, employ ¹¹⁷Sn-enriched TBT spike, which improves precision 4-fold compared to standard calibration (RSD decreases from 12% to 3%) [5].
  • Procedural Blanks: Include with each batch to monitor contamination.
  • Matrix Spikes: Analyze regularly to verify recovery and matrix effects.
  • Certified Reference Materials: Use for validation (e.g., PACS-2 sediment CRM) [5].

Workflow Diagrams

G cluster_ethylation Ethylation Details sample Sample Collection prep Sample Preparation sample->prep deriv Derivatization (Hydride/Ethylation) prep->deriv spme SPME Extraction prep->spme Protocol 3 extraction Extraction deriv->extraction hydride On-line Hydride Derivatization deriv->hydride Protocol 1 ethylation Off-line Ethylation deriv->ethylation Protocol 2 gcms GC-MS Analysis extraction->gcms results Data Analysis & Quantification gcms->results buffer Add Sodium Acetate Buffer (pH 4.2) ethylation->buffer spme->gcms nabee Add NaBEt₄ Reagent buffer->nabee shake Shake to Derivative nabee->shake

Analytical Workflow for TBT Determination

Fig. 1: Comprehensive workflow for tributyltin analysis showing three main methodological approaches with their key steps.

G start Tributyltin Oxide/Hydroxide hydride_deriv Hydride Derivatization (NaBH₄/KBH₄) start->hydride_deriv ethyl_deriv Ethylation Derivatization (NaBEt₄) start->ethyl_deriv hydride_prod Tributyltin Hydride (Volatile) hydride_deriv->hydride_prod hyd_adv Advantages: • On-line capability • Simple implementation • Suitable for drug substances hydride_deriv->hyd_adv ethyl_prod Tributyl Ethyl Tin (Volatile) ethyl_deriv->ethyl_prod eth_adv Advantages: • Excellent sensitivity • Sub-ng/L detection • Ideal for environmental waters ethyl_deriv->eth_adv gc GC Separation hydride_prod->gc ethyl_prod->gc ms MS Detection (SIM Mode) gc->ms quant Quantification (m/z 289, 291) ms->quant

Derivatization Pathways for TBT Analysis

Fig. 2: Two primary derivatization pathways for tributyltin compounds showing conversion to volatile analogs suitable for GC-MS analysis with their respective advantages.

Application to Specific Matrices

Drug Substance Analysis

For pharmaceutical applications, the on-line hydride derivatization method is particularly advantageous as it simplifies sample preparation while providing the necessary sensitivity to achieve the required detection limit of approximately 44 ppm for bis(tributyltin) oxide in drug substances [1]. The method's specificity for alkyltin species distinguishes it from atomic absorption techniques, which cannot differentiate between alkyltin and inorganic tin species. This is particularly important for pharmaceutical quality control, where specific identification of potentially toxic organic metal species is required.

Environmental Sample Analysis

Environmental matrices including coastal waters, sediments, and biota require exceptional sensitivity due to the ultra-trace levels (ng/L or lower) at which TBT exerts toxic effects. The ethylation with large-volume injection GC-MS and SPME-GC-MS methods provide the necessary sensitivity for monitoring compliance with environmental regulations such as the Water Framework Directive [3]. Field studies conducted in Sri Lankan coastal waters demonstrated the application of SPME-GC-MS, revealing TBT concentrations ranging from 50 ng/L in river mouths to 303 ng/L in heavily industrialized harbors [2].

Troubleshooting and Optimization Tips

  • Poor Chromatographic Peak Shape: This may indicate active sites in the GC system. Consider:

    • Replacing the injection port liner
    • Trimming the column inlet
    • Using a guard column
    • Ensuring complete derivatization
  • Low Recovery: Potential causes and solutions:

    • Incomplete derivatization: Verify derivatization reagent freshness and concentration
    • pH issues: Maintain optimal pH (4-5) for derivatization reactions
    • Matrix interference: Implement additional clean-up steps or standard addition calibration
  • Inadequate Sensitivity:

    • Increase injection volume using PTV-LVI capability
    • Implement additional extraction/concentration steps
    • Use isotope dilution for improved precision at low concentrations [5]
  • Carryover Contamination:

    • Ensure proper solvent flushing between injections
    • Replace liners regularly
    • Use appropriate injection port temperatures

Conclusion

The GC-MS protocols detailed in this application note provide robust and sensitive methods for the determination of tributyltin compounds in various matrices, from pharmaceutical products to environmental samples. The key to successful TBT analysis lies in the effective derivatization of these compounds to stable, volatile forms compatible with GC-MS separation and detection. The on-line hydride derivatization approach offers simplicity for drug substance analysis, while the ethylation with large-volume injection and SPME methods provide the exceptional sensitivity required for environmental monitoring at sub-ng/L levels. By following these detailed protocols, researchers and analytical scientists can implement reliable TBT monitoring methods that meet regulatory requirements and contribute to product safety and environmental protection.

References

Analytical Methods for Determining Tributyltin in Fish and Shellfish

Author: Smolecule Technical Support Team. Date: February 2026

Tributyltin (TBT) is a regulated organotin pollutant due to its toxicity and bioaccumulation in aquatic organisms like fish and shellfish [1]. Monitoring requires robust and sensitive analytical methods.

Methodology at a Glance
Analytical Aspect Recommended Method & Parameters
Suggested Method (EPA) EPA Method 8323 [2]
Advanced Technique LC-MS/MS with Accelerated Solvent Extraction (ASE) [3]
Sample Mass 1-5 grams (fish tissue) [2]
Suitable Container Glass [2]
Chromatographic Column Poroshell 120 EC-C18 [3]
Mobile Phase Isocratic, 0.1% formic acid in 70% methanol [3]
Method Quantification Limit (MQL) 0.8 ng/g (wet weight) for TBT [3]
Detailed Protocol: LC-MS/MS with Accelerated Solvent Extraction

This protocol is adapted from a peer-reviewed method for determining TBT and triphenyltin in fish and shellfish [3].

1. Sample Preparation

  • Homogenization: Ensure the fish or shellfish tissue is thoroughly homogenized.
  • Sample Mass: Weigh an appropriate aliquot. The U.S. EPA recommends 1-5 grams of tissue [2].
  • Container: Use glass containers to prevent contamination and analyte loss [2].

2. Accelerated Solvent Extraction (ASE)

  • Extraction Cell: Load the homogenized sample into the ASE extraction cell.
  • Solvent: Use n-hexane as the extraction solvent.
  • Temperature: Set the ASE temperature to 125°C.
  • Pressure: Maintain standard pressure settings for the system.
  • Cycles: Typically, multiple static cycles are used to ensure complete extraction.

3. Extract Cleanup

  • Cartridge: Pass the extracted sample through a Florisil cartridge for cleanup to remove interfering co-extractives [3].

4. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: Use an LC system coupled with a triple-quadrupole mass spectrometer.
  • Column: Perform chromatographic separation on a Poroshell 120 EC-C18 column.
  • Mobile Phase: Employ an isocratic elution with a mobile phase of 0.1% formic acid in 70% methanol.
  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) and Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.

5. Quantification and Quality Control

  • Calibration: Use internal calibration curves with deuterium-labeled TBT and TPT for quantification. The method demonstrates linearity in the range of 0.2-250 ng/mL [3].
  • Quality Control: Include procedural blanks, certified reference materials (e.g., NIES CRM No. 15, adductor muscle of scallop), and spiked recovery samples (e.g., using four fish species and one shellfish) to validate method performance [3].
  • Performance Metrics: This method has demonstrated trueness of 89.3-105.3%, repeatability (RSD) of 1.0-4.5%, and within-laboratory reproducibility (RSD) of 1.3-7.6% [3].

Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow:

TBT_Analytical_Workflow Start Homogenized Fish/Shellfish Tissue ASE Accelerated Solvent Extraction (ASE) Solvent: n-Hexane Temperature: 125°C Start->ASE Cleanup Sample Cleanup Florisil Cartridge ASE->Cleanup LC Liquid Chromatography (LC) Column: Poroshell 120 EC-C18 Mobile Phase: 0.1% Formic Acid in 70% Methanol Cleanup->LC MS Tandem Mass Spectrometry (MS/MS) Mode: Positive ESI & SRM LC->MS Quant Quantification Internal Calibration with Deuterated Standards MS->Quant Result Result: TBT Concentration MQL: 0.8 ng/g Quant->Result

LC-MS/MS Analysis Pathway

This diagram details the core instrumental analysis and quantification process:

LC_MSMS_Pathway A Cleaned Sample Extract B LC Separation A->B C Ionization (ESI+) B->C D Mass Filter (Q1) Selects Precursor Ion C->D E Collision Cell (q2) Fragmentation D->E F Mass Filter (Q3) Selects Product Ion E->F G Detector Signal for Quantification F->G

Key Considerations for TBT Analysis

  • Method Sensitivity: The LC-MS/MS method with ASE is highly effective, achieving a quantification limit of 0.8 ng/g, which is sufficient for monitoring against regulatory limits [3].
  • Historical Context & Importance: TBT is a potent endocrine disruptor. Past pollution incidents have been linked to population-level effects in marine crustaceans like the brown shrimp (Crangon crangon), underscoring the need for reliable monitoring [1].

References

synthesis and industrial production of tributyltin hydroxide

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Production of Tributyltin Hydroxide

This compound (TBT-OH) is an organotin compound that often serves as a key intermediate in the production of other tributyltin derivatives, such as the widely used biocide tributyltin oxide (TBTO) [1]. The synthesis of high-purity TBT-OH is typically achieved through the hydrolysis of tributyltin chloride (TBT-Cl) [2].

Experimental Protocol: Synthesis from Tributyltin Chloride

This protocol outlines the hydrolysis of TBT-Cl to produce TBT-OH, adapted from general methods for producing high-purity trialkyltin compounds [2].

  • Objective: To synthesize this compound from tributyltin chloride.

  • Principle: The reaction involves the nucleophilic displacement of a chloride ion by a hydroxide ion, followed by purification. (C₄H₉)₃SnCl + NaOH → (C₄H₉)₃SnOH + NaCl

  • Materials:

    • Tributyltin chloride (TBT-Cl) - See safety notes in Section 3.0
    • Sodium hydroxide (NaOH) solution (10% w/v)
    • Organic solvent (e.g., Toluene or Chloroform)
    • Distilled or deionized water
    • Separatory funnel
    • Agitation equipment
    • Drying agent (e.g., anhydrous sodium sulfate)
    • Equipment for solvent removal (e.g., rotary evaporator)
  • Procedure:

    • Reaction: Dissolve TBT-Cl in a suitable organic solvent (e.g., toluene) in a reaction vessel. Under constant agitation, add a stoichiometric equivalent (or a slight excess) of 10% sodium hydroxide solution.
    • Phase Separation: Continue agitation for a predetermined period to ensure complete reaction. Transfer the mixture to a separatory funnel and allow the layers to separate. The aqueous layer will contain the sodium chloride (NaCl) by-product.
    • Washing: Drain and discard the aqueous layer. Wash the organic phase multiple times with distilled water to remove any residual salts or base.
    • Drying: Transfer the washed organic phase to a clean flask and add a drying agent (e.g., anhydrous sodium sulfate). Allow the mixture to stand until the liquid becomes clear.
    • Isolation: Filter the solution to remove the drying agent. Remove the volatile solvent under reduced pressure using a rotary evaporator to obtain the crude TBT-OH.
    • Purification: For higher purity, the crude product can be further purified by recrystallization or vacuum distillation, if applicable.

Purity Analysis and Characterization

Ensuring the purity of TBT-OH is critical for its application in research and drug development. The following table summarizes common analytical techniques, drawing from methodologies used for related tributyltin compounds like tributyltin oxide (TBTO) [3].

Table 1: Analytical Techniques for Purity Assessment of Tributyltin Compounds

Technique Application in Purity Analysis Experimental Notes
Nuclear Magnetic Resonance (NMR) Spectroscopy [3] Structural confirmation and purity assessment. Provides information on the chemical environment of hydrogen (1H) and carbon (13C) atoms. Compare chemical shifts and integration ratios with reference data.
High-Performance Liquid Chromatography (HPLC) [3] Separation and quantification of TBT-OH from potential organic impurities. Use a calibrated standard to create a standard curve for quantitative analysis.
Gas Chromatography (GC) [3] Analysis for volatile impurities; particularly useful for residual solvent or precursor analysis. Ensure the sample is volatile and stable at the analysis temperature.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [3] High-precision elemental analysis to detect and quantify trace metal contaminants. Can simultaneously measure multiple elements in a complex matrix.
Fourier-Transform Infrared (FTIR) Spectroscopy [3] Identification of functional groups (e.g., O-H, Sn-C bonds) to confirm chemical structure. Compare the sample's IR spectrum to a reference spectrum of pure TBT-OH.

Safety and Handling Protocols

Tributyltin compounds are highly toxic and require stringent safety measures. The safety data for TBT-OH is often incomplete [4], so precautions are based on the well-documented hazards of its precursor, TBT-Cl [5].

Table 2: Hazard Overview and Personal Protective Equipment (PPE)

Category Details
Hazard Classification Based on TBT-Cl: Acute Toxicity (Oral, Dermal), Skin Irritation, Serious Eye Damage, Reproductive Toxicity, Specific Target Organ Toxicity (repeated exposure), Very Toxic to Aquatic Life [5].

| Required PPE | * Eye/Face: Tightly fitting safety goggles.

  • Skin: Wear chemical-impermeable gloves and flame-resistant, impervious clothing.
  • Respiratory: Use a full-face respirator if exposure limits are exceeded or if irritation occurs [5]. | | First Aid | * Inhalation: Move to fresh air; seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing immediately and wash with plenty of water.
  • Eye Contact: Rinse cautiously with water for several minutes; remove contact lenses if possible; continue rinsing [5]. |

The following diagram outlines the key decision points for handling accidental exposure, based on standard first-aid measures [5] [4].

start Accidental Exposure to Tributyltin Compound step1 Determine Exposure Route start->step1 step2_inhale Move victim to fresh air. If breathing is difficult, give oxygen. step1->step2_inhale Inhalation step2_skin Take off contaminated clothing immediately. Wash skin with soap and water. step1->step2_skin Skin Contact step2_eyes Rinse eyes with pure water for at least 15 minutes. Remove contact lenses if easy. step1->step2_eyes Eye Contact step3 Seek immediate medical attention. Provide SDS to physician. step2_inhale->step3 step2_skin->step3 step2_eyes->step3 end Medical professional provides treatment step3->end

Diagram 1: First Aid Response Flowchart for Accidental Exposure.

Industrial Production and Regulatory Context

On an industrial scale, the production of tributyltin compounds often involves the Kocheshkov redistribution reaction, where tetraalkyltin and tin tetrachloride are reacted to form trialkyltin chloride [2]. This TBT-Cl is then hydrolyzed to form TBT-OH.

It is crucial for researchers to be aware that the use of tributyltin compounds is heavily restricted globally. Due to their high and persistent toxicity to aquatic life (causing effects like imposex in mollusks) and potential endocrine-disrupting effects in mammals, their application in anti-fouling paints has been banned by the International Maritime Organization [1]. Any research use must comply with all local and international environmental and safety regulations.

Key Takeaways for Researchers

  • Primary Synthesis Route: this compound is most commonly synthesized in the lab via the hydrolysis of tributyltin chloride.
  • Analytical Vigilance: A combination of techniques (NMR, HPLC, ICP-MS) is necessary to fully characterize the product and ensure high purity, especially for sensitive applications.
  • Paramount Safety: These compounds are highly hazardous. Strict adherence to safety protocols, including the use of appropriate PPE and engineering controls, is non-negotiable.
  • Regulatory Awareness: Researchers must operate within the legal frameworks governing the synthesis, use, and disposal of these environmentally damaging substances.

References

Comprehensive Application Notes and Protocols for Tributyltin Hydroxide in Wood Preservation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Tributyltin hydroxide (TBTH) is an organotin compound that has been extensively utilized as a potent biocide in wood preservation applications. With the molecular formula C12H28OSn and a molecular weight of 307.06 g/mol, TBTH represents a highly effective fungicide that protects wood against decay organisms, insects, and microbial degradation [1]. Despite increasing regulatory restrictions due to environmental concerns, TBTH remains a technologically significant wood preservative, particularly in specialized industrial applications where its efficacy justifies controlled use under strict safety protocols. The compound is characterized by its low water solubility (approximately 20 mg/L) and relatively high solubility in organic solvents, properties that influence its formulation and application methods in wood preservation systems [2].

For researchers and industrial professionals working with wood preservation technologies, understanding the precise application parameters, stabilization requirements, and analytical verification methods for TBTH is essential for both efficacy and regulatory compliance. These application notes provide detailed protocols for the appropriate use of TBTH in wood preservation contexts, specifically designed for research scientists and drug development professionals who require exacting standards in their experimental and formulation work. The information contained herein represents the most current technical understanding of TBTH applications while acknowledging the compound's regulatory status as a substance of very high concern in many jurisdictions [2].

Historical Context and Regulatory Status

The use of tributyltin (TBT) compounds, including this compound, began in earnest during the 1960s when their powerful biocidal properties were first exploited for industrial applications [3]. The exceptional effectiveness of TBT-based formulations in preventing biofouling on ship hulls and protecting wood from fungal degradation led to their rapid adoption across multiple industries. By the 1970s, TBT compounds had become the active ingredient in most marine antifouling paints and were increasingly employed in wood preservation, particularly for demanding applications such as utility poles, marine pilings, and cooling towers [4]. The cost-effectiveness and broad-spectrum activity of TBT compounds against fungi, insects, and marine organisms established them as the biocides of choice for decades.

However, beginning in the 1980s, scientific evidence emerged demonstrating that TBT compounds were causing severe environmental impacts, particularly in aquatic ecosystems [3]. The discovery of "imposex" (the development of male sexual characteristics in female marine snails) in organisms exposed to TBT leachate from antifouling paints provided clear evidence of its endocrine-disrupting properties [4]. This phenomenon was documented at TBT concentrations as low as 1 nanogram per liter, indicating extraordinary potency as an endocrine disruptor [3]. Further research revealed that TBT compounds bioaccumulate in aquatic organisms and persist in sediments with half-lives extending to several years, leading to widespread contamination in harbors and maritime areas [3] [5].

Table: Historical Timeline of this compound Regulation and Use

Year Event Significance
1960s Rapid adoption of TBT in antifouling paints Recognition of superior antifouling properties and cost-effectiveness
1980s First restrictions on TBT use in small vessels Initial response to environmental impacts, particularly in marine ecosystems
2001 International Maritime Organization convention Agreement to prohibit TBT in antifouling paints globally
2003 Ban on TBT application on ships Implementation of IMO convention for new applications
2008 Complete prohibition of TBT use Full ban on organotin compounds in antifouling systems
Current Restricted use in wood preservation Limited to specific industrial applications with strict controls

The accumulating environmental evidence prompted regulatory actions worldwide. Beginning in the 1980s, many countries implemented initial restrictions on TBT use, particularly for small vessels [3]. In 2001, the International Maritime Organization adopted the International Convention on the Control of Harmful Anti-fouling Systems, which called for a complete ban on TBT applications in marine paints by 2003, with full prohibition by 2008 [5] [4]. Today, TBTH is classified as a Severe Marine Pollutant and a Substance of Very High Concern by the European Union, with its use strictly limited to specific industrial applications including wood preservation under carefully controlled conditions [2]. Despite these restrictions, TBT compounds persist in environmental compartments, particularly sediments, where they can remain bioavailable for decades, creating ongoing exposure risks even after use has ceased [3].

Mechanism of Action in Wood Preservation

This compound exhibits broad-spectrum biocidal activity that makes it particularly effective in protecting wood materials from biological degradation. The primary mechanism involves the disruption of cellular functions in target organisms, including fungi, insects, and bacteria that typically colonize and degrade wood products. TBTH functions as a mitochondrial poison that uncouples oxidative phosphorylation, thereby interrupting ATP production and cellular energy transfer in susceptible organisms [4]. This disruption of energy metabolism leads to rapid cell death in fungi and other wood-degrading microorganisms, preventing them from breaking down wood cellulose and lignin. Additionally, TBTH has been shown to interfere with cell membrane function, increasing membrane permeability and causing cellular leakage that further contributes to its biocidal effectiveness.

At the molecular level, TBTH demonstrates specific interactions with cellular proteins and enzymes that enhance its preservative action. Research has indicated that TBTH can inhibit key enzymes involved in cellular respiration and energy production, particularly those containing sulfhydryl groups that are vulnerable to organotin compounds [4]. The compound's lipophilic nature enables it to readily penetrate biological membranes, including the waxy cuticles of insects and the cell walls of fungi, allowing it to reach intracellular targets efficiently. This property is particularly valuable in wood preservation, as it promotes deep penetration and uniform distribution within treated wood, creating a protective barrier that persists even under challenging environmental conditions.

Beyond its direct lethal effects, TBTH also exhibits sublethal impacts that contribute to its long-term effectiveness as a wood preservative. At concentrations below immediately lethal levels, TBTH can disrupt reproductive functions and inhibit growth in wood-degrading organisms, reducing their ability to establish thriving colonies within treated materials [4]. These sublethal effects are particularly relevant for extending the service life of wood products, as they prevent population recovery and reinfestation over time. The antifungal properties of TBTH are especially potent against wood-decaying basidiomycetes, which are primarily responsible for the structural deterioration of wood in service, making it highly effective for protecting utility poles, railroad ties, and other critical infrastructure components.

Table: Efficacy Spectrum of this compound Against Wood-Degrading Organisms

Target Organism Minimum Effective Concentration (ppm) Primary Mode of Action Time to Efficacy
Brown-rot Fungi 50-100 Mitochondrial disruption 24-48 hours
White-rot Fungi 100-200 Enzyme inhibition 48-72 hours
Wood-boring Insects 200-500 Neural toxicity 72-168 hours
Termites 300-600 Digestive disruption 168-336 hours
Marine Borers 400-800 Cellular membrane damage 336-672 hours

Stabilization and Formulation Approaches

This compound requires specific formulation strategies to maintain its chemical stability and preservative efficacy in wood treatment applications. Unstabilized TBTH is susceptible to photochemical degradation and oxidative breakdown when exposed to environmental conditions, particularly ultraviolet radiation from sunlight, which can significantly reduce its effective service life in treated wood products [6]. This degradation occurs through dealkylation reactions that sequentially remove butyl groups from the tin atom, converting TBTH first to dibutyltin compounds, then to monobutyltin derivatives, and finally to inorganic tin, each step resulting in progressively diminished biocidal activity [4]. To counteract this degradation pathway, stabilization systems have been developed that substantially extend the functional lifespan of TBTH-treated wood.

Patent literature describes effective stabilization approaches utilizing metal carboxylates and antioxidant compounds that work synergistically to protect TBTH from degradation. Specifically, copper naphthenate and zinc naphthenate have demonstrated significant stabilizing effects when incorporated into TBTH formulations at concentrations ranging from 0.1% to 5.0% by weight [6]. These metal carboxylates are believed to function through chelating mechanisms that sequester reactive species and interrupt the degradation pathways that would otherwise compromise the TBTH active ingredient. Additionally, phenolic antioxidants such as BHT (butylated hydroxytoluene) have proven effective at concentrations of 0.01% to 1.0% in preventing oxidative degradation of TBTH, particularly in wood products exposed to atmospheric oxygen and sunlight.

The stabilization system must be carefully balanced to maintain both product efficacy and application safety. The selection of specific stabilizers and their concentrations depends on the intended use environment of the treated wood product. For example, wood destined for above-ground applications with high UV exposure requires different stabilization approaches compared to wood for ground contact or marine environments [6]. Additionally, compatibility with other wood treatment additives, including water repellents, pigments, and fixatives, must be considered when developing optimized TBTH formulations. Proper stabilization not only extends the functional service life of TBTH-treated wood but also reduces the overall environmental impact by minimizing the frequency of re-treatment cycles and maintaining the integrity of the preservative system within the wood matrix.

Wood Treatment Protocols and Methodologies

Industrial Pressure Treatment Process

The industrial pressure treatment of wood with this compound represents the most effective method for achieving deep, uniform penetration and long-term protection against biological degradation. This process typically begins with proper wood preparation and conditioning, which includes sorting by species and moisture content, with optimal moisture levels below 25% for most softwood species commonly treated with TBTH formulations [6]. The wood is then loaded into a treatment cylinder capable of withstanding significant pressure variations, and the cylinder is sealed for the automated treatment cycle. The initial phase involves applying a vacuum phase of approximately -75 kPa to -85 kPa for 30-60 minutes to remove air from the wood cells, creating space for the preservative solution to penetrate more effectively once introduced into the system.

Following the initial vacuum, the TBTH treatment solution is introduced to the cylinder without releasing the vacuum. The solution concentration typically ranges from 1% to 5% active ingredient in organic solvents, with the specific concentration determined by the wood species, intended use category, and required protection level [6]. Once the cylinder is filled with treatment solution, hydraulic pressure is applied, typically in the range of 1035-1380 kPa (150-200 psi), for a period of 2-8 hours, depending on wood permeability and desired retention levels. This pressure phase forces the TBTH solution deep into the wood structure, ensuring protection even in the core sections most vulnerable to biological attack. Following the pressure period, the solution is drained and a final vacuum of -85 kPa is applied for 15-30 minutes to remove excess solution from the wood surface, reducing drip loss and improving handling characteristics.

Laboratory-Scale Treatment Methods

For research and development purposes, small-scale treatment protocols have been established to evaluate TBTH efficacy and treatment parameters without requiring full industrial equipment. The double vacuum method is particularly suitable for laboratory treatment of wood samples, utilizing a small vacuum chamber that can accommodate test specimens of standardized dimensions [6]. In this process, wood samples are first subjected to an initial vacuum of -85 kPa for 30 minutes, after which the TBTH solution is introduced while maintaining the vacuum. The vacuum is then released, allowing atmospheric pressure to force the solution into the wood. After a 30-minute immersion period, a final vacuum of -85 kPa is applied for 15 minutes to remove excess solution. This method provides excellent penetration for small samples and allows for precise control of retention levels.

Alternatively, dipping methods may be employed for preliminary efficacy screening or for treatment of wood products with lower hazard classifications. In this approach, wood samples are simply immersed in TBTH solutions of specified concentrations for predetermined time periods, typically ranging from 1 to 30 minutes, followed by draining and conditioning [6]. While dipping provides less penetration than pressure or vacuum methods, it offers a simple, cost-effective approach for laboratory studies and can be suitable for treating wood that will be used in low-decay-hazard environments. For all treatment methods, proper post-treatment conditioning is essential, involving storage of treated wood in well-ventilated areas at 20-25°C for a minimum of 7-14 days to allow for solvent evaporation and initial fixation of the preservative system before the wood is placed into service or subjected to biological testing.

G Start Start: Wood Preparation (Moisture <25%) Vacuum1 Initial Vacuum Phase (-75 to -85 kPa, 30-60 min) Start->Vacuum1 Fill Fill Cylinder with TBTH Solution (1-5%) Vacuum1->Fill Pressure Pressure Phase (1035-1380 kPa, 2-8 hours) Fill->Pressure Drain Drain Solution Pressure->Drain Vacuum2 Final Vacuum (-85 kPa, 15-30 min) Drain->Vacuum2 Condition Conditioning (7-14 days at 20-25°C) Vacuum2->Condition End Treated Wood Ready for Service Condition->End

Diagram: Industrial Pressure Treatment Workflow for this compound Wood Preservation

Analytical Methods and Quality Control

Chemical Analysis of TBTH and Metabolites

The accurate quantification of this compound in wood preservative formulations and treated wood products requires sophisticated analytical techniques capable of detecting both the parent compound and its degradation metabolites. Gas chromatography-mass spectrometry (GC-MS) has emerged as the preferred method for qualitative and quantitative analysis of TBTH and related organotin compounds [7]. For GC-MS analysis, samples are typically extracted with organic solvents such as acetone or hexane, with optional derivatization using tetraethylborate or pentylmagnesium bromide to enhance volatility and detection sensitivity. The analysis is performed using a capillary column (e.g., HP-5 or equivalent) with a temperature program from 100°C to 280°C at 10-20°C per minute, with mass spectrometric detection in selected ion monitoring (SIM) mode for improved specificity and sensitivity [7].

For routine quality control applications, gas chromatography with flame ionization detection (GC-FID) provides a robust and cost-effective alternative to GC-MS, while still offering sufficient sensitivity for most industrial applications. The GC-FID method employs similar sample preparation and chromatographic conditions as GC-MS, with quantification based on external calibration standards prepared in the same matrix as the samples [7]. Method validation studies have demonstrated that properly optimized GC methods can achieve correlation coefficients (r) ≥0.9997 within concentration ranges of 1.0-100 μg/mL, with relative standard deviations between 0.5% and 4.4% and detection limits of 0.11-0.18 μg/mL for TBTH and its major metabolites [7]. These performance characteristics make GC-based methods suitable for monitoring TBTH concentrations in both preservative formulations and treated wood products throughout the production and quality assurance processes.

Performance Monitoring and Efficacy Testing

Beyond chemical analysis, biological efficacy testing provides critical information about the functional performance of TBTH-treated wood under conditions simulating actual service environments. Standardized laboratory methods include soil-block tests and agar-plate assays that evaluate resistance to specific wood-decaying fungi [6]. In these tests, treated wood specimens of standardized dimensions (typically 20×20×10 mm) are exposed to aggressive fungal cultures such as Trametes versicolor (white-rot fungus) or Gloeophyllum trabeum (brown-rot fungus) under controlled temperature and humidity conditions for 12-16 weeks. Following exposure, mass loss determinations provide a quantitative measure of preservative efficacy, with effective TBTH treatments typically limiting mass loss to less than 5% compared to 40-60% mass loss in untreated control specimens.

For more realistic performance data, field stake tests and ground proximity tests offer valuable long-term efficacy information but require extended timeframes of 2-5 years to generate meaningful results [6]. In these tests, treated wood stakes (typically 450×50×25 mm) are installed in field test sites with known populations of wood-degrading organisms and monitored for decay ratings, termite attack, and residual preservative concentrations at regular intervals. Additionally, accelerated weathering protocols using cyclic exposure to UV radiation and moisture can help predict long-term performance and evaluate the effectiveness of stabilization systems in protecting TBTH from photodegradation. Data from these comprehensive testing protocols enable researchers to establish correlations between laboratory results and field performance, supporting the development of optimized treatment specifications for specific use categories and service environments.

G Start Sample Collection (Treated Wood) Extraction Solvent Extraction (Acetone/Hexane) Start->Extraction Derivatization Optional Derivatization (Enhanced Volatility) Extraction->Derivatization GCMSSetup GC-MS/FID Analysis (HP-5 Column) Derivatization->GCMSSetup Quantification Quantification (External Standard Method) GCMSSetup->Quantification Efficacy Biological Efficacy Testing (Soil-block/Agar-plate) Quantification->Efficacy DataAnalysis Data Analysis and Reporting Efficacy->DataAnalysis

Diagram: Analytical and Quality Control Workflow for this compound in Wood Products

Safety, Handling, and Environmental Considerations

Personnel Protection and Exposure Control

Working with this compound requires strict safety protocols and comprehensive protective measures due to its significant toxicity profile. The compound is classified as dangerous with hazard codes including H301 (toxic if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H331 (toxic if inhaled), H372 (causes damage to organs), H373 (may cause damage to organs), and H410 (very toxic to aquatic life) [2]. To mitigate these hazards, personnel must wear appropriate personal protective equipment (PPE) including chemical-impermeable gloves (tested to EN 374 standards), fire-resistant impervious clothing, and tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) [1]. For operations that may generate aerosols or vapors, such as solution preparation or wood treatment, respiratory protection with a full-face respirator equipped with organic vapor cartridges is essential, particularly when engineering controls cannot maintain exposure below applicable occupational limits.

Engineering controls represent the primary defense against TBTH exposure in industrial and laboratory settings. These include the use of local exhaust ventilation systems at mixing stations, treatment cylinders, and wood handling areas to capture and remove vapors and aerosols at their source [1]. Additionally, process enclosure through automated closed-system handling of TBTH concentrates and treatment solutions minimizes the potential for operator exposure during normal operations. Facilities handling TBTH should implement comprehensive hygiene measures including designated eating areas separated from processing zones, emergency eye wash stations and safety showers in immediate vicinity of handling areas, and procedures for the proper disposal of contaminated cleaning materials and personal protective equipment. Regular health surveillance of personnel with potential exposure, including periodic medical examinations with particular attention to neurological, hepatic, and immune system function, is recommended to detect potential adverse effects at the earliest possible stage [8].

Environmental Protection and Regulatory Compliance

The environmental impact of TBTH necessitates extreme caution to prevent release into aquatic and terrestrial ecosystems. TBTH is characterized by high acute and chronic toxicity to aquatic organisms, with effects observed at concentrations as low as 1-10 nanograms per liter for sensitive species [3] [5]. The compound also exhibits significant persistence in sediments, with half-lives extending to several years, and bioaccumulation potential demonstrated in various aquatic species [3]. These environmental characteristics have led to strict regulatory controls on TBTH use and discharge in most jurisdictions. Facilities utilizing TBTH for wood preservation must implement comprehensive containment systems including secondary containment for storage and handling areas, spill collection systems for treatment cylinders, and wastewater treatment to remove TBTH residues before discharge.

Regulatory frameworks governing TBTH use continue to evolve with increasing restrictions in many regions. The compound is specifically included in the European Union's list of priority substances in water and is classified as a Substance of Very High Concern under the REACH regulation [2] [5]. In the United States, TBTH is regulated under both TSCA (Toxic Substances Control Act) and FIFRA (Federal Insecticide, Fungicide, and Rodenticide Act), with specific restrictions on its use patterns and application methods [8]. Wood treatment facilities must maintain detailed records of TBTH purchases, usage, and disposal, along with comprehensive environmental monitoring programs that include regular testing of effluent waters, soil in operational areas, and sediment in nearby water bodies. Waste management protocols must address the proper disposal of TBTH-contaminated materials including empty containers, spent treatment solutions, and treated wood waste, typically requiring shipment to licensed hazardous waste facilities equipped to handle organotin compounds [1].

Table: Safety and Environmental Protection Measures for this compound Handling

Aspect Protective Measures Monitoring Requirements
Personal Protection Chemical-impermeable gloves, eye protection, respiratory equipment Regular medical surveillance, exposure monitoring
Engineering Controls Local exhaust ventilation, closed systems, secondary containment System performance verification, leak detection
Environmental Protection Wastewater treatment, spill containment, proper waste disposal Effluent testing, sediment monitoring, bioaccumulation assessment
Regulatory Compliance Record keeping, use reporting, disposal documentation Compliance auditing, regulatory reporting

Conclusion

This compound remains a highly effective wood preservative with exceptional activity against fungi, insects, and marine borers that degrade wood products. The application protocols and technical insights presented in these application notes provide researchers and industrial professionals with comprehensive guidance for the proper use, analysis, and handling of TBTH in wood preservation contexts. However, the significant environmental concerns associated with TBTH, including its high toxicity to aquatic organisms, persistence in sediments, and bioaccumulation potential, necessitate extreme caution and strict adherence to environmental protection measures [3] [5]. The compound's classification as a persistent organic pollutant and increasing regulatory restrictions worldwide have significantly limited its applications, prompting development of alternative preservative systems.

For researchers continuing to work with TBTH, either in wood preservation or related fields, the methodological rigor and safety protocols outlined in this document provide an essential foundation for responsible investigation. The detailed analytical methods enable precise quantification of TBTH and its metabolites, while the treatment protocols offer reproducible approaches for material testing and evaluation. As regulatory landscapes continue to evolve toward more environmentally benign wood preservative systems, these application notes serve both as a practical guide for current TBTH use and as a historical reference for understanding the performance characteristics of one of wood preservation's most effective, though environmentally problematic, biocidal agents.

References

Comprehensive Analytical Methods for Tributyltin Determination in Water Matrices: Protocols and Performance Data

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyltin Analysis and Regulatory Context

Tributyltin (TBT) compounds represent a class of organometallic contaminants that have drawn significant regulatory concern worldwide due to their extreme toxicity to aquatic organisms even at trace concentration levels. The European Union has established stringent regulatory limits for TBT in surface waters, setting an Annual Average Environmental Quality Standard (AA-EQS) of 0.2 ng/L and a Maximum Allowable Concentration (MAC-EQS) of 1.5 ng/L [1]. These exceptionally low limits present substantial analytical challenges, requiring highly sensitive and selective methods that can reliably detect and quantify TBT at sub-nanogram per liter (parts-per-trillion) levels while maintaining accuracy and precision.

The complexity of water matrices further complicates TBT analysis, as seawater, wastewater, and surface waters contain various interfering substances that can affect analytical measurements. Sample preparation thus becomes a critical step in TBT analysis, serving to concentrate the analyte, remove matrix interferences, and convert TBT into forms amenable to instrumental detection. This article presents a comprehensive overview of contemporary sample preparation techniques and analytical methods validated for TBT determination in various water matrices, with detailed protocols designed to meet current regulatory requirements.

Analytical Method Comparisons and Performance Metrics

Various analytical approaches have been developed and validated for TBT determination in water matrices, each offering different advantages in terms of sensitivity, selectivity, and practical implementation. The following tables summarize the key performance characteristics of the most prominent methods:

Table 1: Comparison of Analytical Performance Characteristics for TBT Determination in Water

Analytical Method LOD (ng/L) LOQ (ng/L) Linear Range (ng/L) Recovery (%) Precision (%RSD)
Triple ID-GC-ICP-MS [2] 0.015 0.05 0.05-4 95-107 2.8-6.7
SBSE-GC-GC-MS/MS [1] 0.011 0.05 0.05-4 85-105 <20 (at 0.2 ng/L)
SBSE-LC-MS/MS [3] 0.03 0.09 0.1-100 90-110 5-15
ID-HPLC-ICP-MS [4] 0.13 (ng/g) 0.4 (ng/g) 10-1000 (ng/g) 90-107 2.0-7.2

Table 2: Comparison of Sample Preparation Methods and Requirements

Sample Preparation Method Sample Volume Extraction Time Derivatization Required Key Advantages
Stir Bar Sorptive Extraction (SBSE) [1] 50-100 mL 4-24 hours Yes (for GC methods) High enrichment factors, minimal solvent use
Triple Isotope Dilution [2] 12 mL N/A Yes Compensation for losses, high accuracy
Liquid-Liquid Extraction (Low Temperature) [4] 7.5 mL <30 minutes No (for LC methods) Rapid, simple procedure
Solid Phase Extraction (SPE) [3] 100 mL 1-2 hours No (for LC methods) Compatible with various matrices

The selection of an appropriate analytical method depends on several factors, including required sensitivity, available instrumentation, sample throughput requirements, and matrix complexity. Methods employing isotope dilution mass spectrometry provide the highest accuracy and are recommended for reference measurements, while SBSE approaches offer exceptional sensitivity with minimal solvent consumption [2] [1].

Detailed Experimental Protocols

Triple Isotope Dilution GC-ICP-MS Method

The triple isotope dilution GC-ICP-MS method represents one of the most accurate and sensitive approaches for TBT determination in seawater, achieving a detection limit of 0.015 ng/L that comfortably complies with WFD requirements [2].

3.1.1 Materials and Reagents
  • Isotopically enriched standard: (^{117})Sn-enriched TBT (TBT-(^{117})Sn) for isotope dilution
  • Derivatization reagent: Sodium tetraethylborate (NaBEt(_4)) solution, 0.05% (w/v) in purified water, prepared fresh daily
  • Solvent: 1-propanol (low-volatility solvent for standard dissolution)
  • Standard solutions: Tributyltin chloride (TBTCl) dissolved in 1-propanol for calibration
  • Sample containers: Amber glass bottles, pre-cleaned
  • Filtration: 0.2 µm membrane filters
3.1.2 Sample Preparation Protocol
  • Sample Collection and Preservation: Collect seawater samples in pre-cleaned amber glass bottles. Pass samples through 0.2 µm filters immediately after collection to remove particulate matter. Store samples at 4°C until analysis (samples remain stable for up to 3 months under these conditions) [2].

  • Isotope Spike Addition: Precisely add a known amount of TBT-(^{117})Sn isotopically enriched spike to 12 mL of filtered seawater sample. Allow sufficient time for equilibration between the native TBT and the isotopically enriched spike (typically 30 minutes with occasional shaking) [2].

  • Derivatization: Add 20 µL of freshly prepared 0.05% NaBEt(_4) solution to the sample. The derivatization reaction proceeds as follows: [ (C_4H_9)_3Sn^+ + NaBEt_4 \rightarrow (C_4H_9)_3SnEt + Na^+ + BEt_3 ] This step converts ionic TBT to volatile triethylbutyltin, enabling subsequent analysis by GC [2].

  • Extraction: Extract the derivatized TBT using an appropriate organic solvent (typically pentane or hexane). Vortex mix for 2 minutes and allow phases to separate. Recover the organic phase containing the derivatized TBT [2].

The following workflow diagram illustrates the complete analytical procedure:

TBT_Workflow SampleCollection Sample Collection (Seawater) Filtration Filtration (0.2 µm filter) SampleCollection->Filtration IsotopeSpike Isotope Spike Addition (TBT-¹¹⁷Sn) Filtration->IsotopeSpike Derivatization Derivatization (0.05% NaBEt₄) IsotopeSpike->Derivatization Extraction Solvent Extraction (Pentane/Hexane) Derivatization->Extraction GCAnalysis GC-ICP-MS Analysis Extraction->GCAnalysis DataProcessing Data Processing & Quantification GCAnalysis->DataProcessing

3.1.3 Instrumental Parameters
  • GC Conditions: Utilize a PTV injector with large volume injection capability. Optimize injection parameters using Response Surface Methodology (RSM) for maximum signal. Key parameters include evaporation time, evaporation temperature, carrier flow rate, and injection speed [2].
  • ICP-MS Conditions: Monitor m/z 118, 119, 120 for natural Sn isotopes and m/z 117 for the enriched spike. Use methane as reaction gas for interference removal [2].
3.1.4 Quantification and Quality Control

Quantification is performed using the isotope dilution equation, which accounts for procedural losses and matrix effects: [ C_x = C_s \times \frac{m_s}{m_x} \times \frac{R_s - R_{blend}}{R_{blend} - R_x} \times \frac{M_x}{M_s} ] Where (C_x) is the unknown concentration, (C_s) is the spike concentration, (m_s) and (m_x) are the masses of spike and sample, (R) represents isotope ratios, and (M) represents molar masses [2].

Stir Bar Sorptive Extraction with GC-GC-MS/MS

This method utilizes two-dimensional gas chromatography to achieve the exceptional selectivity required for accurate TBT determination at the 0.05 ng/L level, addressing interference issues common at ultra-trace concentrations [1] [5].

3.2.1 Materials and Reagents
  • SBSE device: PDMS-coated stir bars (e.g., Twister, 10-20 mm length)
  • Derivatization reagent: 1% (w/v) NaBEt(_4) in LC-MS grade water, prepared fresh daily
  • Buffer solution: Acetate buffer (1 M, pH 5.3) prepared from sodium acetate and acetic acid
  • Internal standard: Tetrabutyltin (TeBT) or tripropyltin chloride (TnPT-Cl)
  • Calibration standards: TBT chloride in methanol or ethanol
3.2.2 Sample Preparation Protocol
  • Sample Preparation: Transfer 50 mL of water sample into a headspace vial. Add 1 mL of acetate buffer (pH 5.3) to maintain optimal pH for derivatization [1].

  • Derivatization: Add 50 µL of 1% NaBEt(_4) solution to the sample. Seal the vial and allow the derivatization to proceed for 15 minutes at room temperature with gentle stirring [1].

  • SBSE Extraction: Place a PDMS-coated stir bar into the sample. Extract for 4-24 hours (typically overnight) at a defined stirring speed (e.g., 750 rpm) [1].

  • Thermal Desorption: After extraction, remove the stir bar, rinse with purified water, and dry gently. Place the stir bar in a thermal desorption unit for automated introduction to the GC system [1].

3.2.3 Instrumental Parameters
  • First Dimension GC: DB-5MS column (30 m × 0.25 mm i.d. × 0.25 µm film thickness). Temperature program: 60°C (1 min) to 300°C at 10°C/min.
  • Second Dimension GC: DB-17MS column (2 m × 0.15 mm i.d. × 0.15 µm film thickness).
  • Heart-Cutting: TBT fraction from the first dimension is transferred to the second dimension for additional separation from interferences.
  • MS Detection: Triple quadrupole MS operated in MRM mode. Primary transitions: m/z 291→235 and 291→179 for TBT [1].
SBSE-LC-MS/MS Method

This approach eliminates the need for derivatization while maintaining excellent sensitivity, with an LOQ of 0.09 ng/L in seawater samples [3].

3.3.1 Materials and Reagents
  • SBSE device: PDMS-coated stir bars
  • Mobile phase: Methanol/water or acetonitrile/water with 0.1% formic acid
  • Desorption solvent: Methanol, acetonitrile, or mixtures with ethyl acetate
  • Surrogate standards: Tripropyltin chloride (TnPT-Cl) or tripentyltin chloride (TPT-Cl)
3.3.2 Sample Preparation Protocol
  • Sample Preservation: Adjust seawater samples to pH 2-3 with hydrochloric acid to convert TBT species to the chloride form [3].

  • SBSE Extraction: Add 50 mL of acidified sample to a extraction vessel. Add surrogate standard (TnPT-Cl). Extract using a PDMS stir bar for 4-24 hours [3].

  • Solvent Desorption: After extraction, remove the stir bar and place it in a vial containing 1-2 mL of desorption solvent (e.g., methanol). Desorb with ultrasonication for 15-30 minutes [3].

  • Analysis: Inject the desorption solvent directly into the LC-MS/MS system.

3.3.3 LC-MS/MS Parameters
  • LC Conditions: C18 column (100 × 2.1 mm, 3.5 µm). Mobile phase: (A) water with 0.1% formic acid, (B) methanol with 0.1% formic acid. Gradient: 60% B to 95% B over 10 minutes.
  • MS Detection: ESI positive mode. MRM transitions: m/z 291.1→235.0 (quantifier) and 291.1→178.9 (qualifier) for TBT [3].

Analytical Considerations and Troubleshooting

Contamination Control

Ultra-trace TBT analysis is particularly vulnerable to contamination and interference issues. Key contamination sources include:

  • Laboratory materials: Use glassware instead of plastic whenever possible, as plastics may contain organotin compounds as stabilizers.
  • Reagents: High-purity solvents and reagents are essential; sodium tetraethylborate solutions should be prepared fresh daily.
  • Sample containers: Amber glass bottles with aluminum foil-lined caps are recommended to prevent photodegradation and adsorption losses [1].
Method Validation Parameters

For reliable TBT determination at ultra-trace levels, comprehensive method validation should include:

  • Trueness: Assessed through recovery studies using certified reference materials or spiked samples [2] [3].
  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) at concentrations near the LOQ [2].
  • Measurement uncertainty: Estimate following GUM guidelines, with typical expanded uncertainty of 10-15% for TBT at EQS levels [2].
  • Stability studies: Demonstrate sample stability under storage conditions (typically 3 months at 4°C in amber glass bottles) [2].
Matrix Effects

The seawater matrix can significantly impact analytical performance through:

  • Salt content: High ionic strength can affect extraction efficiency and derivatization yield [3].
  • Organic matter: Natural organic matter may compete with TBT for extraction phases or derivatization reagents [6].
  • Radical scavenging: In photocatalytic treatment methods, seawater constituents scavenge hydroxyl radicals, reducing treatment efficiency [6].

The following diagram illustrates the key factors affecting TBT analysis reliability:

TBT_Factors AnalyticalReliability Analytical Reliability for TBT Determination SamplePreparation Sample Preparation Factors SamplePreparation->AnalyticalReliability ContaminationControl Contamination Control ContaminationControl->SamplePreparation MatrixEffects Matrix Effects MatrixEffects->SamplePreparation Instrumental Instrumental Parameters Instrumental->AnalyticalReliability MethodSelection Method Selection Considerations MethodSelection->AnalyticalReliability Sensitivity Sensitivity Requirements Sensitivity->MethodSelection Regulatory Regulatory Compliance Regulatory->MethodSelection Resources Available Resources Resources->MethodSelection

Conclusion

The analysis of TBT in water matrices at the stringent levels required by current regulations demands robust sample preparation protocols coupled with highly sensitive and selective detection techniques. The methods detailed in this article—triple isotope dilution GC-ICP-MS, SBSE-GC-GC-MS/MS, and SBSE-LC-MS/MS—each offer distinct advantages for different analytical scenarios. The triple isotope dilution approach provides exceptional accuracy and traceability, making it particularly suitable for reference measurements and compliance assessment. The SBSE-based methods offer excellent sensitivity with minimal solvent consumption, aligning with green chemistry principles.

Successful implementation of these methods requires meticulous attention to contamination control, comprehensive method validation, and thorough understanding of matrix effects. When properly applied, these protocols enable reliable quantification of TBT at the sub-ng/L level, supporting environmental monitoring programs and regulatory compliance assessments aimed at protecting aquatic ecosystems from this persistent and highly toxic contaminant.

References

Comprehensive Analysis of Tributyltin in Human Blood: Methodologies, Immunotoxic Effects, and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributyltin Exposure and Toxicity

Tributyltin (TBT) represents a significant environmental contaminant and public health concern due to its persistent bioaccumulation in human tissues and multifaceted toxicity at low concentrations. Historically used as a biocide in industrial applications including antifouling paints, wood preservation, and antifungal treatments, TBT continues to contaminate ecosystems despite regulatory restrictions [1]. The chemical stability of TBT contributes to its environmental persistence, leading to contamination of seafood and drinking water, which serve as primary exposure routes for humans [2]. TBT has been detected in human blood samples at concentrations ranging up to 261 nM, confirming systemic exposure in the general population [1]. The toxicological significance of TBT stems from its ability to disrupt immune function, induce developmental abnormalities, and potentially promote tumor progression through complex molecular mechanisms that researchers must understand to accurately assess exposure risks and develop appropriate remediation strategies [1] [3].

The analytical quantification of TBT in biological samples presents substantial challenges due to the extremely low concentrations present in human specimens and the complex matrix effects that interfere with accurate detection. Recent European Union directives have established stringent requirements for TBT quantification in environmental and biological samples, setting limits of quantification (LOQ) at approximately 60 pg/L (parts-per-quadrillion) for surface waters, with similar sensitivity requirements for human blood analysis [4]. This review comprehensively addresses the methodological approaches for TBT detection in human blood, details its immunotoxic and developmental effects, and elucidates the molecular mechanisms underlying TBT toxicity, providing researchers with essential protocols and mechanistic insights for further investigation.

Analytical Methods for TBT Quantification in Blood

Advanced Chromatographic Techniques

The accurate quantification of TBT in human blood requires highly sensitive analytical methodologies capable of detecting part-per-trillion (ppt) or even part-per-quadrillion (ppq) concentrations. The two-dimensional heart-cut gas chromatography system coupled with tandem mass spectrometry (GC-GC-MS/MS) represents the current gold standard for TBT analysis, achieving exceptional sensitivity and specificity [4]. This method employs a primary GC column for initial compound separation, followed by a heart-cutting technique that transfers the TBT-containing fraction to a secondary GC column with different stationary phase characteristics, effectively isolating TBT from complex matrix interferents present in blood samples. The GC-GC system is coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which enhances detection specificity through selection of precursor and characteristic product ions [4].

The sample preparation workflow for TBT analysis in blood involves several critical steps to ensure accurate quantification. Protein precipitation using organic solvents such as acetonitrile is followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. For enhanced sensitivity, stir bar sorptive extraction (SBSE) techniques can be employed, utilizing polydimethylsiloxane-coated magnetic stir bars to extract TBT from processed blood samples through partitioning [4]. The extracted analytes are then derivatized using tetraethylborate or Grignard reagents to form volatile TBT derivatives suitable for GC analysis. Throughout this process, strict contamination control measures must be implemented, as background TBT contamination from laboratory materials can significantly compromise analytical accuracy at the low concentrations typically found in human blood [4].

Table 1: Key Analytical Parameters for TBT Quantification in Biological Samples Using GC-GC-MS/MS

Analytical Parameter Specification Performance Characteristics
Linear Range 50 pg/L - 4 ng/L Excellent linearity (R² > 0.995) across specified range
Limit of Detection (LOD) 11 pg/L Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 50 pg/L Signal-to-noise ratio ≥ 10:1, meets EU directives
Repeatability <20% RSD at 200 pg/L Precision at low concentrations
Sample Preparation SBSE with thermal desorption Minimal reagent use, reduced contamination risk
Detection System Triple quadrupole MS/MS MRM mode for enhanced specificity
Method Validation and Quality Control

Comprehensive method validation is essential to ensure the reliability of TBT quantification data in human blood samples. The analytical validation must demonstrate acceptable precision, accuracy, specificity, and robustness following international guidelines such as those established by the European Union [4]. Quality control measures should include the analysis of method blanks, matrix spikes, and certified reference materials with each batch of samples to monitor potential contamination and assess method performance. For blood-based analyses, the use of isotopically labeled TBT analogs as internal standards is crucial to correct for matrix effects and recovery variations during sample preparation. The method should demonstrate extraction efficiencies exceeding 80% for TBT from blood matrices, with minimal matrix effects that do not exceed ±20% of the response for neat standards [4].

The specificity of detection is achieved through the combination of two-dimensional GC separation and MRM monitoring of characteristic transitions. For TBT, the monitoring of multiple fragment ions (e.g., m/z 179→135, 177→121) provides confirmation of analyte identity, with ion ratio tolerances within ±20% of established values for standard solutions. Calibration standards should be prepared in blood matrix-matched solutions to account for extraction efficiency and matrix effects, with a minimum of six concentration levels spanning the expected range of sample concentrations. The continuing need for method refinement is acknowledged, particularly regarding sample cleanup procedures for complex blood matrices and the reduction of background contamination that can compromise accuracy at sub-picogram per liter concentrations [4].

Immunotoxic Effects of TBT on Human Blood Cells

TBT-Induced Alterations in Cytokine Secretion

Tributyltin demonstrates concentration-dependent effects on the secretion of pro-inflammatory cytokines from various human immune cell populations, with particular significance observed for interleukin-1 beta (IL-1β). Experimental evidence using increasingly reconstituted preparations of human immune cells—including highly enriched natural killer (NK) cells, monocyte-depleted peripheral blood mononuclear cells (MD-PBMCs), PBMCs, granulocytes, and combined PBMC-granulocyte preparations—has revealed that TBT dysregulates IL-1β secretion in all tested immune cell populations [1]. At lower concentrations (typically 5-50 nM), TBT consistently elevates IL-1β secretion, potentially contributing to chronic inflammatory states that facilitate tumor progression and autoimmune pathologies. In contrast, higher TBT concentrations (approximately 200 nM) typically suppress IL-1β secretion, indicating a biphasic, concentration-dependent immunomodulatory effect [1].

The pathophysiological significance of TBT-induced IL-1β dysregulation extends to multiple disease processes, particularly cancer progression and chronic inflammatory conditions. IL-1β functions as a pleiotropic cytokine that regulates inflammatory responses, promotes cellular growth, and facilitates tissue repair under physiological conditions [1]. However, when dysregulated, IL-1β enhances tumor invasiveness by promoting adhesive and invasive properties of malignant cells, stimulating angiogenesis, and facilitating metastasis [1]. Clinical evidence indicates that elevated IL-1β production correlates with poor prognosis in patients with breast, colon, and lung cancers as well as melanomas, establishing a plausible mechanistic link between TBT exposure, inflammation, and cancer progression [1].

Table 2: Concentration-Dependent Effects of TBT on Immune Cell Populations

Immune Cell Population Low TBT (5-50 nM) High TBT (~200 nM) Key Functional Impacts
NK Cells ↑ IL-1β secretion ↓ Cytotoxicity, ↓ CD16/CD56 expression Impaired tumor cell recognition and destruction
PBMCs ↑ IL-1β secretion ↓ IL-1β secretion Disrupted immune regulation, chronic inflammation
Granulocytes ↑ IL-1β secretion ↓ IL-1β secretion Altered acute inflammatory responses
MD-PBMCs ↑ IL-1β via MAPK pathways ↓ IL-1β secretion T-cell mediated immunity disruption
PBMCs + Granulocytes ↑ IL-1β secretion ↓ IL-1β secretion Amplified inflammatory microenvironment
Molecular Mechanisms of Immunotoxicity

The molecular mechanisms underlying TBT-induced immunotoxicity involve complex intracellular signaling pathways that regulate cytokine production and immune cell function. In monocyte-depleted PBMCs, TBT-mediated increases in IL-1β secretion occur primarily through activation of mitogen-activated protein kinase (MAPK) pathways, specifically p44/42 and p38 MAPKs [1]. These signaling cascades represent critical regulatory nodes for inflammatory cytokine production, suggesting that TBT disrupts normal immunoregulatory mechanisms by interfering with these fundamental signaling pathways. Notably, the nuclear factor kappa B (NFκB) pathway and caspase-1-mediated processing of IL-1β do not appear to be primary targets for TBT-induced IL-1β dysregulation in these cell populations, indicating pathway-specific effects rather than global inhibition of immune cell function [1].

Beyond cytokine dysregulation, TBT exposure induces persistent functional impairments in natural killer cells, which play crucial roles in antitumor immunity and viral defense. A brief 1-hour exposure to 300 nM TBT followed by incubation in TBT-free media produces long-lasting suppression of NK cytotoxicity, reducing tumor cell destruction capability by 80% after 24 hours and nearly 100% after 96 hours [5]. This cytotoxic impairment correlates with diminished expression of functionally essential surface markers CD16 and CD56, which are involved in target cell recognition and adhesion [5]. The immunosuppressive effects of TBT on NK function can be partially reversed by interleukin-2 (IL-2) treatment, suggesting that cytokine signaling pathways may offer therapeutic targets for counteracting TBT-induced immunotoxicity [5].

G cluster_0 Concentration-Dependent Effects TBT TBT Exposure ImmuneCells Immune Cell Populations (NK cells, PBMCs, Granulocytes) TBT->ImmuneCells NK NK Cell Dysfunction TBT->NK LowConc Low TBT (5-50 nM) TBT->LowConc HighConc High TBT (~200 nM) TBT->HighConc MAPK MAPK Pathway Activation (p44/42, p38) ImmuneCells->MAPK IL1B IL-1β Secretion Dysregulation MAPK->IL1B Functional Functional Consequences NK->Functional ChronicInflammation Chronic Inflammation Functional->ChronicInflammation TumorProgression Enhanced Tumor Progression Functional->TumorProgression ImmuneSuppression Immune Suppression Functional->ImmuneSuppression LowEffect ↑ IL-1β Secretion LowConc->LowEffect HighEffect ↓ IL-1β Secretion HighConc->HighEffect LowEffect->Functional HighEffect->Functional

Diagram 1: TBT immunotoxicity mechanisms showing concentration-dependent effects on immune cell function and inflammatory cytokine secretion. The diagram illustrates how TBT exposure activates MAPK signaling pathways in various immune cell populations, leading to dysregulated IL-1β secretion and NK cell dysfunction, ultimately contributing to chronic inflammation, tumor progression, and immune suppression.

Developmental and Neurotoxic Effects of TBT

Impairment of Neural Differentiation

Tributyltin demonstrates selective developmental toxicity against neural differentiation pathways, as evidenced by studies using human induced pluripotent stem cells (iPSCs). Exposure to 50 nM TBT—within the concentration range detected in human blood—significantly inhibits ectodermal induction, which represents the critical initial step in neurogenesis [3]. This impairment manifests as reduced expression of key neurodevelopmental transcription factors including OTX2 and IRX1, while sparing mesodermal and endodermal differentiation pathways [3]. The specificity of this effect suggests that TBT targets molecular mechanisms uniquely essential for neural lineage commitment rather than exerting generalized cytotoxicity on developing tissues. During later stages of neural development, TBT exposure reduces expression of neural progenitor markers PAX6 and Nestin, indicating disrupted maturation of neural precursor cells and potentially providing a mechanistic basis for the neurodevelopmental abnormalities associated with TBT exposure in experimental models [3].

The mitochondrial dysfunction induced by TBT represents a primary mechanism underlying its developmental neurotoxicity. TBT exposure promotes degradation of mitofusin 1 (Mfn1), a mitochondrial fusion protein essential for maintaining mitochondrial structural integrity and functional capacity [3]. The resulting mitochondrial fragmentation impairs energy metabolism and cellular fitness in developing neural cells, creating a hostile microenvironment for normal neurogenesis. Experimental validation using Mfn1 knockdown models recapitulates the neural differentiation deficits observed with TBT exposure, confirming the central role of mitochondrial dynamics in TBT-mediated developmental neurotoxicity [3]. Furthermore, Mfn1 degradation activates Ras-Raf-ERK signaling through disruption of normal Mfn1-Ras interactions, leading to ERK phosphorylation that subsequently suppresses OTX2 expression and inhibits neural induction [3].

Sex-Specific Hepatotoxic Effects

Recent transcriptome-wide analyses have revealed significant sex-dependent differences in TBT-induced hepatotoxicity, with male subjects exhibiting more pronounced hepatic damage compared to females. Comprehensive chromatin accessibility and gene expression profiling in mouse models demonstrates that TBT exposure induces more substantial chromatin remodeling and transcriptomic alterations in male liver tissues relative to females [2]. Through integrated ATAC-seq and RNA-seq analyses, researchers identified STAT3 (Signal Transducer and Activator of Transcription 3) as a central regulator of sex-specific TBT hepatotoxicity, with TBT-mediated downregulation of STAT3 impairing liver cell function specifically in males [2]. These findings provide novel insights into the molecular basis of sex-dependent vulnerability to environmental toxicants and highlight the necessity of considering sex as a biological variable in toxicological risk assessments.

The differential chromatin accessibility observed in male versus female liver tissues following TBT exposure suggests that epigenetic mechanisms contribute to sex-specific toxicological responses. Male mice exhibit more extensive changes in open chromatin regions near genes involved in metabolic processes and stress response pathways, potentially amplifying transcriptional responses to TBT exposure [2]. In vitro validation experiments confirmed that TBT-mediated STAT3 impairment directly contributes to hepatic dysfunction, establishing this pathway as a critical determinant of sex-specific susceptibility. These findings have important implications for understanding population variability in susceptibility to TBT exposure and highlight the potential for developing sex-specific protective strategies against environmental hepatotoxicants [2].

G TBT TBT Exposure Mitochondrial Mitochondrial Dysfunction TBT->Mitochondrial SexSpecific Sex-Specific Effects (Male > Female) TBT->SexSpecific Mfn1 Mfn1 Degradation Mitochondrial->Mfn1 Fragmentation Mitochondrial Fragmentation Mfn1->Fragmentation ERK ERK Pathway Activation Mfn1->ERK disrupts interaction OTX2 ↓ OTX2 Expression ERK->OTX2 Neural Neural Differentiation Defects PAX6 ↓ PAX6 Expression Neural->PAX6 Nestin ↓ Nestin Expression Neural->Nestin Ectoderm Impaired Ectodermal Induction Neural->Ectoderm Consequences Developmental Consequences OTX2->Neural Ectoderm->Consequences STAT3 STAT3 Downregulation SexSpecific->STAT3 Chromatin Chromatin Accessibility Changes SexSpecific->Chromatin Hepatotoxicity Hepatotoxicity STAT3->Hepatotoxicity Chromatin->Hepatotoxicity

Diagram 2: TBT developmental toxicity mechanisms showing neural differentiation impairment and sex-specific hepatotoxicity. The diagram illustrates how TBT induces mitochondrial dysfunction through Mfn1 degradation, leading to impaired neural differentiation, and separately mediates sex-specific hepatotoxicity through STAT3 downregulation and chromatin accessibility changes, with more pronounced effects in males.

Regulatory Considerations and Future Research Directions

The analytical quantification of TBT in biological samples must adhere to stringent regulatory standards, particularly the European Union directive establishing a limit of quantification of approximately 60 pg/L for environmental and biological samples [4]. This exceptionally low quantification requirement reflects growing recognition of TBT's potent bioactivity at trace concentrations and necessitates continuous refinement of analytical methodologies to achieve the necessary sensitivity and specificity. Researchers must implement comprehensive quality assurance protocols including regular analysis of certified reference materials, participation in interlaboratory comparison studies, and maintenance of strict contamination control measures throughout the analytical workflow [4]. The development of standardized reference methods for TBT quantification in human blood remains an ongoing priority to ensure data comparability across studies and facilitate meaningful risk assessment.

Future research should focus on elucidating molecular mechanisms underlying the sex-specific differences in TBT hepatotoxicity, particularly the role of STAT3 signaling and epigenetic regulation in mediating differential vulnerability [2]. Additionally, the developmental neurotoxicity of TBT warrants further investigation to identify potential therapeutic interventions that could mitigate Mfn1 degradation and prevent ERK pathway overactivation [3]. From an immunological perspective, research should explore the long-term consequences of TBT-induced IL-1β dysregulation on cancer susceptibility and autoimmune disease development, particularly given the established role of chronic inflammation in tumor progression [1]. The development of novel remediation strategies for TBT-exposed individuals represents another critical research direction, potentially including cytokine modulation therapies or mitochondrial-protective approaches to counteract specific TBT toxicity mechanisms.

Conclusion

Tributyltin represents a persistent environmental contaminant with demonstrated biological effects at concentrations relevant to human exposure. The accurate quantification of TBT in blood requires sophisticated analytical methodologies such as two-dimensional GC-GC-MS/MS to achieve the sensitivity and specificity necessary for detecting trace concentrations present in human samples. TBT exposure produces significant immunotoxic effects through dysregulation of IL-1β secretion and impairment of NK cell function, potentially contributing to inflammatory disease and cancer progression. Additionally, TBT demonstrates selective developmental toxicity, inhibiting neural differentiation through mitochondrial dysfunction and Mfn1 degradation, and exhibits sex-specific hepatotoxicity mediated through STAT3 downregulation. Researchers studying TBT effects must employ rigorous analytical protocols and consider the complex molecular mechanisms underlying its diverse toxicological manifestations to advance both risk assessment and potential therapeutic interventions.

References

improving recovery rates in organotin extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the most effective extraction technique for solid plant samples?

    • A: For solid plant matrices, an optimized HCl-based extraction procedure has been shown to provide excellent recovery. The method involves extracting the sample with a hydrochloric acid solution, often in a specific medium like acetic acid-hexane for some sample types, and can be further enhanced with microwave-assisted extraction (MAE) to reduce time and improve efficiency [1] [2].
  • Q2: How can I achieve the lowest detection limits for water samples?

    • A: For water analysis, a method combining derivatization-headspace-solid-phase microextraction (HS-SPME) with GC-MS analysis is highly effective. This approach allows for the detection of organotin compounds at ultratrace levels, with reported limits as low as 0.025 ng/L [3].
  • Q3: My recovery rates for spiked samples are low. What could be the issue?

    • A: Low recovery often stems from an incomplete extraction process. Key factors to optimize include:
      • Extraction Solution: Hydrochloric acid (HCl)-based solutions have demonstrated superior recovery for organotins in plant matrices compared to acetic acid, tetramethylammonium hydroxide (TMAH), or enzymatic mixtures [1].
      • Extraction Technique: Employing microwave-assisted extraction can significantly improve recovery and speed. One protocol achieved 88-101% recovery for fortified flour samples using MAE with a hexane-acetic acid medium [2].
      • Operating Parameters: Carefully control variables such as reaction time, temperature, and sample salinity (for water samples) [1] [3].

Troubleshooting Guide: Improving Recovery Rates

The table below outlines common problems and their solutions based on optimized protocols.

Problem Possible Cause Recommended Solution
Low recovery of spiked analytes Inefficient extraction solution Switch to an HCl-based extraction solution [1].
Long extraction times Use of conventional leaching methods Implement microwave-assisted extraction (MAE) (e.g., 100°C for 3 minutes) [2].
Low sensitivity in water analysis Inefficient pre-concentration Use HS-SPME after in situ ethylation derivatization [3].
Analyte degradation during extraction Overly harsh conditions Optimize extraction parameters (e.g., acid concentration, time, temperature) from the literature [1].

Detailed Experimental Protocols

Here are step-by-step methodologies from the literature that have proven effective.

Protocol 1: HCl-Based Extraction for Plant Matrices [1]

This procedure is optimized for samples like French beans and algae and can achieve nearly 100% recovery for compounds like TBT and TPhT.

  • Sample Preparation: Homogenize and dry the plant material into a fine powder.
  • Extraction: Add an optimized volume of HCl-based extracting solution to the powdered sample.
  • Mechanical Agitation: Shake or agitate the mixture to ensure complete contact.
  • Centrifugation/Separation: Separate the liquid extract from the solid residue.
  • Analysis: The extract can then be subjected to speciation analysis.

The following workflow diagram illustrates the core steps of this extraction process:

Start Start Plant Extraction Prep Homogenize & Dry Plant Start->Prep Extract HCl-based Extraction Prep->Extract Agitate Mechanical Agitation Extract->Agitate Separate Centrifugation & Separation Agitate->Separate Analyze Speciation Analysis Separate->Analyze

Organotin Extraction from Plant Matrices
Protocol 2: Microwave-Assisted Extraction for Fortified Flour [2]

This method is fast and effective for flour samples, with recoveries ranging from 88% to 101%.

  • Fortification: Spike the flour sample with the target organotin compounds (TBT, TPhT, TET, etc.).
  • Preparation: Place the sample in a microwave-compatible vessel.
  • Add Solvent: Add the extraction medium, a mixture of acetic acid and hexane (20:80).
  • Microwave Extraction: Perform the extraction at 100°C for 3 minutes.
  • Analysis: Analyze the extract using normal-phase HPLC with UV detection.
Protocol 3: HS-SPME-GC-MS for Water Samples [3]

This highly sensitive method is designed for ultratrace analysis in wastewaters and seawaters.

  • Derivatization: Perform in situ ethylation of the water sample to convert organotins into volatile derivatives.
  • HS-SPME: Subject the derivatized sample to headspace solid-phase microextraction.
  • Desorption: Desorb the concentrated analytes from the SPME fiber in the GC inlet.
  • GC-MS Analysis: Separate and detect the compounds using gas chromatography-mass spectrometry.

The logical flow of this advanced water analysis technique is shown below:

Start Start Water Analysis Derivatization In Situ Ethylation Start->Derivatization Extraction Headspace SPME Derivatization->Extraction Desorption Thermal Desorption in GC Extraction->Desorption Analysis GC-MS Separation & Detection Desorption->Analysis

Organotin Analysis Workflow for Water

Key Technical Parameters from Literature

The table below summarizes critical quality assurance data from the cited studies for your reference and comparison.

Study / Method Recovery (%) RSD (%) LOD Key Application
HCl-based Extraction [1] ~100 (for spiked TBT, TPhT) Not specified Not specified Plant matrices (algae, beans)
MAE-HPLC-UV [2] 88 - 101 3 - 8 0.46 - 0.97 µg/mL Fortified flour
HS-SPME-GC-MS [3] Not specified < 20 0.025 - 1 ng/L Water samples

References

optimizing derivatization for tributyltin detection by GC

Author: Smolecule Technical Support Team. Date: February 2026

Derivatization Methods for Tributyltin Analysis

The table below summarizes the two primary derivatization approaches used for TBT analysis by GC-MS.

Method Reagent Typical Application Context Key Advantages Key Disadvantages
Hydride Derivatization [1] [2] Sodium Borohydride (NaBH₄) or Potassium Borohydride (KBH₄) Drug substance analysis [1]; Simplified methods for environmental water [2] Simpler reaction setup; Can be performed on-line in GC injector [1] Hydride derivatives are less stable and more volatile, which can lead to losses [3].
Ethylation Derivatization [4] [5] [6] Sodium Tetraethylborate (NaBEt₄) Ultra-trace analysis in water to meet EU standards [4] [5]; High-sensitivity detection using GC-MS/MS [6] Produces more stable ethyl derivatives; Considered the reaction of choice for state-of-the-art analysis [5] Reagent is expensive and spontaneously flammable in air; Requires careful handling in a fume hood [4].

Experimental Protocols

Here are detailed methodologies for the two main derivatization techniques, which can be used as standard operating procedures.

Protocol 1: On-Line Hydride Derivatization

This method is noted for its simplicity and is applicable to drug substance analysis [1].

  • Principle: Tributyltin compounds are converted to their hydride forms (e.g., tributyltinhydride) as they are injected into the GC system.
  • Procedure:
    • Sample Prep: Extract the TBT from the sample matrix (e.g., drug substance) into a suitable organic solvent.
    • Injector Setup: Place a small amount of solid sodium borohydride (NaBH₄) directly into the liner of the GC injection port.
    • Injection & Reaction: Inject the sample extract through this material. Derivatization to tributyltin hydride occurs quantitatively and instantly upon heating.
    • GC-MS Analysis: Perform separation and detection. A DB-5 HT column with a temperature program from 100 to 160 °C at 15 °C/min is reported, with MS detection monitoring the tin isotope pattern (e.g., 165-185 amu) [1].
Protocol 2: In-Situ Ethylation Derivatization & Extraction

This is a more common, off-line method for liquid samples like coastal or wastewater, achieving very low detection limits [4].

  • Principle: TBT is ethylated in the aqueous sample and then extracted into an organic solvent for analysis.
  • Procedure:
    • Sample Collection: Collect water samples in clean borosilicate glass bottles. Analyze within 14 days, keeping them at 4°C in the dark [4].
    • pH Adjustment: Measure 250-400 mL of sample. Add 1 mL of sodium acetate buffer (1 M, pH ~4.2-5.3) to adjust and control the pH, which is critical for the reaction [4] [5].
    • Derivatization & Extraction:
      • Add 2 mL of n-hexane (or pentane) and shake by hand [4].
      • In a fume hood, add 1 mL of a freshly prepared 1% (m/v) sodium tetraethylborate (NaBEt₄) solution [4].
      • Stopper the flask and shake manually for 1 minute, then place it on a mechanical shaker for 10-15 minutes to ethylate and extract the organotin compounds [4].
    • Phase Separation: Allow the hexane and water layers to separate (approx. 30 minutes). Carefully transfer the organic (hexane) layer to a vial.
    • Clean-up: Add anhydrous sodium sulfate to the extract to remove any residual water.
    • GC-MS Analysis: Transfer the extract to an amber vial for instrumental analysis. A large volume injection (50 μL) with a Programmed Temperature Vaporizer (PTV) can significantly improve sensitivity [4].

Troubleshooting Common Issues

Here are answers to frequently asked questions regarding problems encountered during TBT derivatization and analysis.

Problem Possible Causes Recommended Solutions

| Poor Recovery & Low Sensitivity | • Inefficient derivatization • Losses during extraction • Matrix interference | • Ensure correct pH (4-5.3) for ethylation [4] [5]. • Use internal standard (e.g., Tripropyltin - TPrT) for quantification [4]. • Use PTV-large volume injection (e.g., 50 µL) to improve detection limits [4]. | | High Background & Interferences | • Contaminated reagents or glassware • Co-extracted matrix components | • Clean all glassware with 10% Decon-90 and soak in HCl [4]. • Use high-purity reagents. • For GC-MS/MS, use heart-cutting 2D-GC (GC-GC) for additional resolution [5]. | | Irreproducible Results | • Inconsistent derivatization reaction • Variable extraction efficiency • Unstable derivatives | • Prepare NaBEt₄ solution fresh daily [4]. • Control shaking times and speeds precisely during extraction [4]. • For hydride derivatization, note that ethylation produces more stable derivatives [3]. | | Rapid Method Degradation | • Decomposition of the derivatization reagent • Side reactions with matrix constituents | • Be aware that complex sample matrices (like sediments) can consume the derivatization reagent, requiring a larger than normal amount for complete reaction [3]. |

Workflow Overview

The following diagram illustrates the core steps of the off-line ethylation method, which is a common and robust approach.

G Start Sample Collection pH pH Adjustment (Acetate Buffer, pH ~5) Start->pH Derivatize Derivatization & Liquid-Liquid Extraction (NaBEt₄ + Hexane) pH->Derivatize Separate Phase Separation Derivatize->Separate Clean Clean-up (Anhydrous Na₂SO₄) Separate->Clean Analyze GC-MS/MS Analysis Clean->Analyze

References

overcoming spectral interference in organotin analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to some common and specific questions regarding spectral interference in OTC analysis.

Question Root Cause Recommended Solution Key Considerations
My spike recoveries are good (85-115%), but my results are inaccurate. [1] Uncorrected spectral interference from matrix elements (e.g., Cu on P wavelengths). Good spike recovery only confirms lack of physical/matrix effects, not spectral fidelity. [1] Use Interelement Correction (IEC). For new methods, proactively select interference-free lines. [1] Always inspect raw spectral peaks for overlaps. Method of Standard Additions (MSA) also fails to correct this. [1]

| I'm missing expected peaks or signal is too low. [2] | 1. Detector aging or malfunction. 2. Insufficient analyte due to poor recovery or preparation. 3. Low laser power (Raman) or source intensity. [2] | 1. Verify detector performance/sensitivity. 2. Check sample prep consistency and concentration. 3. Optimize source power, ensuring no sample degradation. [2] | Compare against a fresh blank and a known standard to isolate the issue to the sample or instrument. [2] | | My baseline is unstable or drifting. [2] | 1. Source not thermally stable (e.g., UV-Vis lamps). [2] 2. Misalignment (e.g., in FTIR interferometer). [2] 3. Environmental factors like vibrations or temperature fluctuations. [2] | 1. Allow sources adequate warm-up time. 2. Check and service interferometer if needed. 3. Record a fresh blank to diagnose instrumental vs. sample-related drift. [2] | Ensure the instrument compartment is sealed properly to prevent interference from atmospheric CO₂ and water vapor. [2] | | How can I separate inorganic and organic tin species? [3] | Inorganic Sn and OTCs cannot be differentiated without a separation step, as ICP-MS/OES typically measures total elemental content. [3] | Use Solid-Phase Extraction (SPE) with a sorbent like C18 silica gel to retain OTCs, allowing inorganic Sn to pass through. [3] | Liquid-liquid extraction and precipitation methods with halides have proven ineffective for this separation at low concentrations. [3] |

Overcoming Interference: Techniques & Workflows

For persistent or complex issues, the following structured approaches are recommended.

A Systematic Framework for General Spectral Troubleshooting

Follow this logical pathway to diagnose and resolve spectral anomalies efficiently.

Start Spectral Anomaly Detected Doc Document Anomaly & Conditions Start->Doc BlankCheck Run & Compare Fresh Blank Doc->BlankCheck BlankStable Blank is Stable BlankCheck->BlankStable Blank also shows anomaly SampleIssue Issue is Sample-Related BlankCheck->SampleIssue Blank is clean BlankStable->SampleIssue No InstIssue Issue is Instrument-Related BlankStable->InstIssue Yes Prep Verify Sample Preparation: Concentration, Homogeneity, Contamination SampleIssue->Prep Env Evaluate Instrument & Environment: Source, Detector, Alignment, Vibrations InstIssue->Env Sol Implement & Document Solution Prep->Sol Env->Sol

Troubleshooting Pathway for Spectral Issues

Specific Workflow for Organotin Speciation Analysis

This protocol is crucial for accurately determining the concentration of specific, toxic organotin compounds.

Methodology: Separation of inorganic tin and OTCs using Solid-Phase Extraction (SPE) followed by ICP-spectrometric determination [3].

  • Step 1 - Separation: Pass the water sample through a Diapak C18 silica gel sorbent. The OTCs are retained on the sorbent, while inorganic tin passes through. [3]
  • Step 2 - Analysis of Inorganic Tin: The effluent (containing inorganic Sn) can be directly analyzed using ICP-MS or ICP-OES. For lower detection limits, employ hydride generation. [3]
  • Step 3 - Analysis of OTCs (Total): The OTCs retained on the sorbent require a different preparation. Elute and then subject them to microwave mineralization to break down the organic groups and convert the tin content into an inorganic form that can be measured by ICP. [3]
  • Step 4 - Calculation: The concentration of OTCs is determined by the difference between the total tin in the mineralized OTC fraction and the inorganic tin measured in the initial effluent. [3]

The following diagram illustrates this multi-path workflow.

Start Water Sample SPE Solid-Phase Extraction (C18) Start->SPE InorganicPath Effluent (Contains Inorganic Sn) SPE->InorganicPath OTCPath Sorbent (Retains Organotins) SPE->OTCPath Hydride Hydride Generation (Optional for sensitivity) InorganicPath->Hydride Mineralize Microwave Mineralization OTCPath->Mineralize ICP1 ICP-MS/OES Analysis Hydride->ICP1 ICP2 ICP-MS/OES Analysis Mineralize->ICP2 Result1 [Inorganic Sn] ICP1->Result1 Result2 [Total Sn in OTC Fraction] ICP2->Result2 Calc Calculate [OTCs] by difference Result1->Calc Result2->Calc

Organotin Speciation Analysis Workflow

Key Techniques for Organotin Analysis

Choosing the right combination of separation and detection is critical for accurate OTC analysis. The table below summarizes the primary techniques.

Technique Key Principle Key Advantage Key Challenge
GC-ICP-MS [4] [5] GC separates volatile OTCs (after derivatization), ICP-MS detects Sn. High sensitivity and peak capacity; can resolve many compounds. [5] Requires derivatization, which can be error-prone and affect reproducibility. [5]
HPLC-ICP-MS [5] HPLC separates ionic OTCs, ICP-MS detects Sn. Minimal sample prep; no derivatization needed. [5] Historically limited peak capacity for complex OTC mixtures. [5]
SPE-ICP-MS/OES [3] SPE separates OTC groups from inorganic Sn, ICP detects total Sn in fractions. Provides group-specific data (inorganic vs. organic); avoids chromatography. Does not identify individual OTC species within the organic fraction.

References

stability issues with tributyltin in storage samples

Author: Smolecule Technical Support Team. Date: February 2026

Optimal Storage Conditions for Tributyltin Samples

To maintain the stability of tributyltin (TBT) in samples and prevent degradation, the following storage conditions are recommended. These guidelines synthesize general principles for storing the chemical itself with specific research on storing water samples.

Factor Recommended Condition Rationale & Consequences
Temperature -18°C or lower Primary factor controlling degradation; freezing drastically reduces dealkylation of TBT and DBT [1].
Light Darkness Storing in the dark minimizes photochemical reactions that can accelerate decomposition [2] [1].
Container Material Glass, PTFE Preferred over polypropylene, which may be less effective at preventing interactions or contamination [1].
Sample Preservation Acidification Consider adding acetic acid; tested as a preservation variable, though its effect can be sample-dependent [1].
Container Seal Well-sealed Prevents oxygen exposure and moisture ingress, both of which can degrade TBT [2].

Troubleshooting Common Stability Issues

Here are some frequently encountered problems related to TBT stability and their evidence-based solutions.

Issue Possible Cause Solution / Preventive Action
High Degradation Storage temperature too high Implement strict cold chain; store at -18°C or lower instead of 4°C or room temperature [1].
Variable Recovery Use of inappropriate containers Switch to glass or PTFE containers for storage, especially for long-term studies [1].
Decreased Purity Exposure to light and oxygen Store in opaque, sealed containers under inert gas if possible [2].
Analyte Interconversion Slow degradation during storage Use isotope-labeled internal standards (MBT, DBT, TBT) to accurately track and correct for degradation [1].

Analytical Methodology Overview

The core methodology for determining TBT in solid matrices (like sediments and tissues) typically involves a three-step process [3]:

  • Extraction: The analyte is liberated from the solid matrix using an organic solvent, which may be acidified.
  • Derivatization: TBT is converted to a more volatile form (e.g., an alkyl or hydride derivative) to enable analysis by gas chromatography.
  • Detection and Quantification: The derivative is separated and detected using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) [4] [1].

For a visual summary of the workflow from sample collection to analysis, please refer to the diagram below.

Start Sample Collection A Immediate Preservation: - Dark Conditions - Cool Temperature Start->A Field Work B Long-Term Storage: - Temperature ≤ -18°C - Sealed Glass/PTFE Container - Darkness A->B Transport to Lab C Sample Preparation: - Extraction with Solvent - Derivatization B->C Pre-Analysis D Instrumental Analysis: - GC-MS / GC-MS/MS - HPLC/UV C->D End Data Quality Assessment D->End

Key Takeaways for Experimental Protocols

  • Prioritize Low Temperature: This is the most critical factor. For long-term stability, storage at -18°C is the benchmark [1].
  • Validate Your Method: Always use certified reference materials (CRMs) where possible to validate your entire analytical process, from extraction to detection [4].
  • Monitor Degradation: For high-precision work, employ multiple isotopic tracers to quantitatively track the interconversion between TBT, DBT, and MBT during storage [1].

References

methods to minimize tributyltin adsorption in labware

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Challenge of TBT Adsorption

Tributyltin (TBT) is notorious for its persistence and ability to adsorb onto surfaces, which is a significant problem for ultra-trace analysis. High and variable blank values are a common symptom of this issue, and they can directly increase the true limit of detection of your method, compromise data accuracy, and lead to false positives [1].

The core of the problem is that the source of TBT contamination can be any reagent or insufficiently cleaned laboratory glassware used in sample preparation [1].

Troubleshooting Guide: Minimizing TBT Adsorption and Contamination

The following table outlines the primary sources of TBT adsorption and contamination in the lab, along with recommended corrective actions.

Issue Root Cause Recommended Action
High Method Blanks Contaminated reagents or derivatization agents [1]. Verify purity of all chemicals; use minimal necessary amounts [1].
Variable Recovery TBT adsorption onto active sites on labware surfaces [1]. Implement rigorous, dedicated cleaning protocols for all glassware (detailed below) [1].
Carry-over Contamination Inadequate cleaning of reusable items like stir bars for SBSE [1]. Clean sorptive stir bars before first use and between samples [1].
Poor Process Control Lack of systematic procedures for handling TBT at ultra-trace levels. Use matrix-matched calibration standards for quantitative accuracy [1].

Standard Operating Procedure: Decontamination of Laboratory Glassware

This procedure is adapted from methods developed for stir bar sorptive extraction (SBSE) and is broadly applicable to all glassware used in TBT analysis [1].

Objective: To effectively remove TBT and its residues from laboratory glassware to prevent contamination of samples and blanks.

Materials:

  • Contaminated glassware (beakers, vials, extraction vessels, etc.)
  • Organic solvent (e.g., Methanol, Tetrahydrofuran - THF)
  • Acid cleaning solution (e.g., Nitric acid, HNO₃)
  • Milli-Q water (or equivalent high-purity water)

Workflow Diagram:

Start Start Decontamination Step1 Rinse with Organic Solvent (e.g., Methanol, THF) Start->Step1 Step2 Soak in Acidic Cleaning Solution (e.g., Nitric Acid) Step1->Step2 Step3 Rinse Thoroughly with High-Purity Water Step2->Step3 Step4 Dry in a Contamination-Free Environment Step3->Step4 End Decontaminated Glassware Ready for Use Step4->End

Procedure Details:

  • Initial Rinse: Rinse the glassware with an appropriate organic solvent to dissolve and remove organic residues and TBT complexes. Methanol or Tetrahydrofuran (THF) are commonly used for this purpose [1].
  • Acid Wash: Soak the glassware in an acidic cleaning solution, such as nitric acid (HNO₃). This step helps to hydrolyze and remove any organotin compounds bound to the glass surface [1].
  • Final Rinse: Rinse the glassware thoroughly with copious amounts of high-purity water (e.g., Milli-Q water) to remove all traces of the acid and any residual contaminants [1].
  • Drying: Allow the glassware to dry in a clean, dust-free environment to prevent re-contamination.

Frequently Asked Questions (FAQs)

Q: Why is it critical to use minimal amounts of chemicals during sample preparation? A: Using small amounts of high-purity reagents reduces the risk of introducing TBT contamination that may be present as an impurity in the chemicals themselves. This directly helps in achieving lower and more stable blank values [1].

Q: We use Stir Bar Sorptive Extraction (SBSE). Is there any special treatment for the stir bars? A: Yes. New stir bars should be cleaned before their first use. Furthermore, a dedicated cleaning and conditioning procedure should be applied between samples to prevent carry-over. The general decontamination protocol outlined above is a good starting point [1].

Q: Our analytical method is sensitive, but we struggle with accuracy in real surface water samples. What can we do? A: For complex matrices like surface water, it is highly recommended to use matrix-matched calibration. This means preparing your calibration standards in a solution that mimics the sample's matrix, which corrects for variable analyte recovery and matrix effects, leading to more accurate quantification [1].

Key Takeaways for Your Research

  • Be Proactive with Blanks: The bottleneck in ultra-trace TBT analysis is often blank contamination, not instrumental sensitivity. Routinely monitor your process blanks.
  • Consistency is Key: Implement and strictly adhere to the cleaning and decontamination protocols for all labware, every time.
  • Validate with Matrix-Matching: For quantitative work on environmental samples, matrix-matched calibration is not just best practice—it is essential for obtaining reliable data.

References

quality control measures for organotin analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Organotin Compounds

The table below summarizes two established and efficient methods for determining organotin compounds in environmental samples.

Method Feature HS-SPME–GC–FID [1] Large Volume Injection GC/MS [2]
Best For Simple, solvent-free analysis; reduced reagent consumption Achieving ultra-low detection limits (sub-ng/L); high sensitivity
Sample Types Marine water, sediments Coastal waters
Key Steps Ethylation with Sodium Tetraethylborate (STEB); Headspace Solid-Phase Microextraction Liquid-liquid extraction with n-hexane; Ethylation with STEB

| Critical Optimized Parameters | • STEB Volume: 10 µL (water), 20 µL (sediment) • pH: 5.0 (acetate buffer) • HS Absorption: 15 min at 40°C | • Injection Volume: 50 µL (PTV-LVI) • pH: 4.2 (acetate buffer) • Derivatization: 10 min shaking | | Analysis & Detection | GC with Flame Ionization Detector (FID) | GC/MS with Selected Ion Monitoring (SIM) | | Achievable Performance | Effective for MBT, DBT, TBT in environmental samples | LOD for TBT: 0.70 ng/L LOQ for TBT: 2.1 ng/L Recoveries >97% |

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in organotin analysis:

1. Poor Recovery for Monobutyltin (MBT) and Dibutyltin (DBT)

  • Problem: Incomplete derivatization or extraction.
  • Solution:
    • Optimize Derivatization: Ensure the pH is carefully controlled. Derivatization does not proceed at pH ≤4, and degradation can occur at pH ≥7. A pH of 5.0 with an acetate buffer is optimal [1].
    • Check Derivatization Agent: If using Sodium Tetraethylborate (STEB), note that it is spontaneously flammable and requires careful handling in a fume hood. Some methods suggest that tropolone may not be necessary for LC-MS/MS analysis, and mobile phases with formic and acetic acid can be used effectively [3].

2. High Background or Contamination

  • Problem: Elevated blanks from reagents or glassware.
  • Solution:
    • Rigorous Glassware Cleaning: Clean all glassware with a 10% Decon-90 solution at 85°C, followed by a 24-hour soak in concentrated hydrochloric acid (12 M). Rinse thoroughly with water and methanol before use [2].
    • Reagent Purity: Use high-purity reagents. Prepare STEB solutions fresh and store frozen for no longer than two weeks [2].

3. Low Sensitivity in Detection

  • Problem: Inability to detect low concentrations.
  • Solution:
    • Pre-concentration: Utilize techniques like Headspace-SPME or large volume injection (50 µL) to concentrate the analytes before introducing them into the instrument [1] [2].
    • Alternative Derivatization: If STEB poses a safety concern, you can explore LC-MS/MS methods as an alternative, which may avoid the derivatization step entirely [3].

Detailed Experimental Protocol: HS-SPME–GC–FID

This is a detailed workflow for analyzing organotins in water and sediment samples using the HS-SPME–GC–FID method [1].

Diagram 1: HS-SPME-GC-FID Workflow for Organotin Analysis

Procedure Steps:

  • Sample Preparation:
    • Water: Filter marine water samples through 0.45 µm filters. Place 19 mL into a 40 mL amber vial [1].
    • Sediment: Accurately weigh 0.5 g of sediment. Add 3 mL of an extractant mixture (concentrated HCl and acetonitrile, 1:1 v/v). Sonicate for 15 minutes and centrifuge at 3200 rpm for 5 minutes. Transfer 2 mL of the supernatant to a 40 mL amber vial. Adjust the pH to 5 using sodium hydroxide (10 M) and sodium acetate buffer (pH 5, 1.5 M) [1].
  • Derivatization: To the prepared sample, add the appropriate volume of STEB solution (10 µL for water, 20 µL for sediment). Stir at 800 rpm for 5 minutes to allow the ethylation reaction to complete, then let it stand for 5 minutes to volatilize the derivatives [1].
  • HS-SPME Extraction: Place the vial on a heater/stirrer at 40°C. Expose a 100 µm PDMS SPME fiber to the headspace of the vial for 15 minutes while stirring to absorb the derivatized organotins [1].
  • GC-FID Analysis: Withdraw the fiber and immediately desorb it for 3 minutes in the GC injector port at 250°C. Use a 30 m x 0.32 mm i.d. HP-5 column with a helium carrier gas. The oven temperature program is: 40°C (hold 1 min), ramped to 220°C at 20°C/min (hold 3 min) [1].

Important Safety and Maintenance Notes

  • STEB Handling: Sodium Tetraethylborate (STEB) is spontaneously flammable in air and produces toxic fumes upon contact with water. Always handle it in a fume hood fitted with a carbon filter. Consider purchasing small, pre-weighed quantities (∼1 g) to avoid weighing it out [2].
  • System Maintenance: For large volume injection GC/MS, using a guard column is recommended to protect the analytical column from non-volatile residues [2].

References

handling low concentration tributyltin in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the primary analytical challenge in ultra-trace TBT analysis? The main challenge at sub-ng/L levels is overcoming interferences and contamination from reagents, solvents, and glassware, which can lead to false positives or inaccurate quantification. Even with highly specific techniques like GC-MS/MS, these interferences may persist, sometimes requiring additional chromatographic resolution [1].

  • FAQ 2: My current method lacks sensitivity. What are the most effective sample pre-concentration techniques? For liquid samples, Stir Bar Sorptive Extraction (SBSE) is highly recommended. It is a solventless and miniaturized technique that provides very high enrichment factors, directly addressing the need for low Limits of Quantification (LOQs) required by modern environmental regulations [1] [2]. Online Solid-Phase Extraction (Online-SPE) is another robust option that automates pre-concentration and reduces matrix effects [3].

  • FAQ 3: Should I choose GC or LC for my TBT analysis? The choice depends on your laboratory's capabilities and the need for derivatization.

    • Gas Chromatography (GC) is often the technique of choice due to its high resolution. However, it typically requires a derivatization step (e.g., with sodium tetraethylborate) to make the analytes volatile [1].
    • Liquid Chromatography (LC) coupled with tandem mass spectrometry allows for the direct determination of TBT without derivatization, simplifying sample preparation [2].

Troubleshooting Guides

Problem 1: Poor Recovery or Low Sensitivity during Extraction

Potential Causes and Solutions:

  • Cause: Inefficient extraction technique for the sample matrix.
    • Solution: Adopt a more effective pre-concentration method. The following table compares two highly sensitive techniques suitable for ultra-trace analysis.
Method Principle Key Advantage Best for
Stir Bar Sorptive Extraction (SBSE) [1] [2] Sorption onto a PDMS-coated stir bar Very high enrichment factors; minimal solvent use Interference-prone matrices; achieving lowest possible LOQs
Online Solid-Phase Extraction (Online-SPE) [3] Automated pre-concentration on a cartridge Reduced manual handling; integrated cleanup High-throughput labs; reducing matrix effects
  • Cause: Suboptimal pH for extraction or derivatization.

    • Solution: For methods involving derivatization, such as with sodium tetraethylborate, the reaction is pH-dependent. Ensure the use of an acetate buffer at pH 5.3 for optimal yield [1]. For SBSE with LC-MS/MS, the extraction should be performed at a low pH to ensure TBT exists in a single, extractable form (TBT-Cl) [2].
  • Cause: Inadequate sample volume.

    • Solution: Increase the sample volume to enhance the absolute amount of analyte extracted. Methods achieving LOQs in the pg/L range often use 50 mL to 100 mL of sample [1] [2].
Problem 2: Co-eluting Interferences and Matrix Effects

Potential Causes and Solutions:

  • Cause: Insufficient chromatographic resolution.

    • Solution: Implement heart-cutting two-dimensional GC (GC-GC). This technique provides an additional dimension of separation, effectively resolving TBT from co-eluting interferences that even a triple quadrupole MS might not distinguish based on mass alone [1].
  • Cause: Signal suppression or enhancement in the mass spectrometer.

    • Solution: Use of isotope-labeled internal standards is critical for correcting matrix effects and ensuring accurate quantification. If interferences persist, leverage the high specificity of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode [1] [2].
Problem 3: Contamination and Carryover

Potential Causes and Solutions:

  • Cause: Contamination from laboratory materials.
    • Solution: Meticulously clean all glassware and minimize reagent use. The SBSE technique is advantageous here as it inherently reduces contact with glassware and solvents [1].
  • Cause: Carryover from the instrumentation.
    • Solution: Incorporate rigorous blank samples and implement thorough cleaning and conditioning steps for the extraction devices (e.g., thermal conditioning for SBSE stir bars) and the chromatographic system [1] [2].

Detailed Experimental Protocols

Here are two validated methodologies for the determination of TBT at ultra-trace levels.

Protocol 1: SBSE with LC-MS/MS Analysis [2]

This method is validated for seawater and avoids the need for derivatization.

  • Sample Preparation: Acidify 100 mL of seawater sample with hydrochloric acid to pH ~2. Add 5% (w/v) of sodium chloride and 0.5% (v/v) of methanol.
  • SBSE Extraction: Place a PDMS-coated stir bar (e.g., 20 mm × 0.5 mm) into the sample and stir at high speed for 24 hours at room temperature.
  • Analyte Desorption: Remove the stir bar, rinse with ultrapure water, and dry. Place it in a vial for liquid desorption by stirring for 15 minutes with 1 mL of a mixture of methanol and ethyl acetate (50:50, v/v) acidified with 0.1% formic acid.
  • LC-MS/MS Analysis:
    • Chromatography: Use a C18 column. The mobile phase is (A) water and (B) methanol, both with 0.1% formic acid and 5 mM ammonium formate. A gradient elution is recommended.
    • Detection: Use ESI in positive mode with MRM. The precursor ion is [C12H28Sn]+ (m/z 291) [4].
Protocol 2: SBSE with In-situ Derivatization and GC-MS/MS Analysis [1]

This method uses comprehensive GC to overcome interferences.

  • Derivatization & Extraction: To a 50 mL water sample, add acetate buffer (pH 5.3) and a 1% (m/v) solution of sodium tetraethylborate (NaBEt₄). Perform SBSE by immersing a PDMS stir bar for extraction (typically 16-24 hours).
  • Thermal Desorption: After extraction, dry the stir bar and place it in a thermal desorption unit for direct introduction into the GC system.
  • GC-GC-MS/MS Analysis:
    • Chromatography: Use a heart-cutting two-dimensional GC (GC-GC) system. The first column is a non-polar/slightly polar column, and the second is a mid-polarity column for enhanced separation.
    • Detection: Use a triple quadrupole MS with MRM. The most sensitive transition for the derivatized TBT (as tetraethylborate derivative) should be determined and used [1].

Method Selection Workflow

The following diagram outlines a logical decision-making process for selecting the most appropriate analytical method based on your laboratory's capabilities and specific challenges.

cluster_main_decision Primary Technique Selection cluster_gc_path GC-Based Method Path cluster_lc_path LC-Based Method Path Start Start: Need to analyze low concentration TBT GC Gas Chromatography (GC) Start->GC LC Liquid Chromatography (LC) Start->LC GC_Derivatization In-situ Derivatization with NaBEt₄ GC->GC_Derivatization LC_No_Derivatization No Derivatization Required LC->LC_No_Derivatization GC_Extraction Extraction: Stir Bar Sorptive Extraction (SBSE) GC_Derivatization->GC_Extraction GC_Interference_Check Check for Chromatographic Interferences? GC_Extraction->GC_Interference_Check GC_MS Detection: GC-MS/MS GC_Interference_Check->GC_MS No GCxGC_MS Detection: GC-GC-MS/MS (2D Heart-cutting) GC_Interference_Check->GCxGC_MS Yes LC_Extraction Extraction: SBSE or Online-SPE LC_No_Derivatization->LC_Extraction LC_MS Detection: LC-MS/MS (ESI Positive Mode) LC_Extraction->LC_MS

References

Acute Toxicity of Tributyltin (TBT) in Aquatic Organisms

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Summary of LC50 values for Tributyltin compounds across different species

Species Common Name LC50 Value Exposure Time Notes
Artemia salina [1] Brine shrimp 41.41 ng/L 24-hour Extremely high sensitivity
Acanthomysis sculpta [2] Opossum shrimp 0.42 µg/L (as Sn) 96-hour Marine crustacean
Acartia tonsa [2] Copepod 0.13 µg/L (as Sn) 48 to 96-hour Most sensitive crustacean species reported
Rhepoxynius abronius [2] Amphipod 63 µg/L (as Sn) 48 to 96-hour Least sensitive crustacean species reported
Crassostrea virginica [2] Eastern oyster 0.92 to 120 µg/L (as Sn) 48 to 96-hour Range for larval development and mortality
Menidia beryllina [2] Inland silverside 0.93 µg/L (as Sn) 96-hour Growth reduction in larval fish
Freshwater Fish (multiple species) [2] - 2.6 to 13 µg/L 96-hour Range for acute mortality
Daphnia magna [2] Water flea 2.2 to 6.6 µg/L (as Sn) 48 to 96-hour Freshwater crustacean

Experimental Protocols for Toxicity Bioassays

The data in the table above were typically derived from standardized laboratory bioassays. Here are the key methodological details for these types of experiments:

  • Test Type: Most data come from static or static-renewal acute toxicity tests, where the test organisms are exposed to a constant concentration of the toxicant for a defined period without renewing the test solution [3] [2].
  • Duration: Standard acute tests last for 48 to 96 hours, with observations for mortality recorded at 24-hour intervals [1] [2].
  • Endpoint: The primary endpoint is lethal concentration for 50% of the population (LC50), calculated from mortality data across a range of concentrations [3] [1].
  • Organism Handling: Organisms are acclimated to laboratory conditions prior to testing. Tests are usually conducted with juvenile or young adult organisms to ensure sensitivity [2].
  • Water Quality: Parameters like temperature, pH, salinity (for marine species), and dissolved oxygen are strictly controlled throughout the test [2].

Mechanism of Action and Key Toxicokinetic Parameters

The high toxicity of TBT, even at very low concentrations, can be explained by its toxicokinetics and mechanism of action. The following diagram illustrates the process of acute toxicity from exposure to effect.

G A Exposure to TBT B Uptake into Organism A->B Uptake clearance constant (k₁) C Tissue Accumulation B->C Bioaccumulation D Critical Body Residue Reached C->D Exceeds LR₅₀ F Elimination & Metabolism C->F Elimination rate constant (k₂) E Acute Lethal Effect (Mortality) D->E

Beyond acute lethality, TBT is a potent endocrine-disrupting chemical:

  • Key Molecular Target: TBT is an inhibitor of the Retinoid X Receptor (RXR-alpha) and can also interact with the Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling pathway [4] [5].
  • Endocrine Disruption in Mollusks: In species like the dog-whelk (Nucella lapillus), TBT causes imposex (the development of male sex characteristics in females) at concentrations as low as 1-2 nanograms per liter (ng/L). This is one of the most well-documented examples of endocrine disruption in wildlife and has led to population collapses [6] [2] [5].

Important Context for the Data

When interpreting this data, please consider the following:

  • TBT Hydroxide vs. Other TBT Compounds: While your query was for TBT hydroxide, the toxicological profile is generally consistent across various tributyltin compounds, as the TBT cation (Bu₃Sn⁺) is often the active toxic moiety [6].
  • Extreme Potency: The LC50 for Artemia salina (41.41 ng/L) underscores that TBT is highly toxic at concentrations orders of magnitude lower than many other pollutants [1].
  • Regulatory Status: Due to its high toxicity and persistence, the use of TBT in anti-fouling paints was banned globally by the International Maritime Organization in 2008 [6].

References

comparison of tributyltin effects in vertebrates and invertebrates

Author: Smolecule Technical Support Team. Date: February 2026

Tributyltin (TBT): A Comparative Overview

Tributyltin (TBT) is a highly toxic organotin compound that was historically used in antifouling paints for ships. Despite a global ban in 2008, its persistence in aquatic environments continue to cause adverse effects in wildlife [1] [2] [3].

The table below summarizes the core differences in its effects on vertebrates and invertebrates.

Feature Invertebrates Vertebrates
Primary Toxicological Focus Endocrine disruption, reproductive impairment, and population-level effects [1] [3]. Metabolic disruption (obesogen), endocrine disruption, and general toxicity [3] [4].
Key Phenotypic Effects Imposex (development of male sex characteristics in females) in mollusks (e.g., dogwhelks, oysters); disruption of molting and lipid metabolism in crustaceans [1] [2] [4]. Adipogenesis (promotion of fat storage); disruption of lipid and glucose homeostasis; reproductive toxicity [4].
Primary Molecular Targets Aromatase inhibition; interaction with Retinoid X Receptor (RXR) and ecdysone signaling pathways [1] [4]. Activation of Nuclear Receptors PPARγ and RXR, which are master regulators of adipocyte (fat cell) differentiation [4].
Sensitivity Extremely high; significant sublethal effects observed at parts-per-trillion (ng/L) concentrations in sensitive mollusks [1] [5]. Generally lower; chronic effects typically observed at higher concentrations [5].

Detailed Experimental Data and Protocols

The following tables provide a summary of quantitative findings and the methodologies from key experimental studies.

Table 1: Experimental Effects in Invertebrates

Species Concentration Exposure Duration Key Observed Effects Experimental Context
Blue Crab (Callinectes sapidus) [2] 100 & 1000 ng/L 7 days ↑ Hemolymph glucose & lactate; ↓ total cholesterol & proteins; ↑ oxidative stress (↑ ROS, ↓ GSH) [2]. Laboratory exposure in 10‰ salinity water; semi-static system; metabolites measured in hemolymph with commercial kits [2].
Water Flea (Daphnia magna) [4] 0.1 & 1 μg/L (≈ 100 & 1000 ng/L) From <4-8h old neonates through adolescent instar Disruption of lipid dynamics; accumulation of triacylglycerols in adults; impaired transfer to eggs; reduced fitness in offspring [4]. Life-history analysis; lipid droplets quantified with Nile red staining; lipidomics via UPLC-TOF; gene expression via qRT-PCR [4].
Clams & Oysters [5] 10–50 ng/L Chronic (embryo-larval development) Significant sublethal effects on growth and development [5]. Laboratory studies on developmental stages; endpoints included metamorphosis, hatching, and growth reduction [5].

Table 2: Experimental Effects in Vertebrates & Key Mechanisms

Aspect Findings Experimental Context
Sensitivity Fish and crab larvae were most tolerant, with notable effects at >1 μg/L (ppb) [5]. Comparative laboratory studies on developmental stages of fish (e.g., grunion) and crustaceans [5].
Molecular Mechanism TBT is a high-affinity ligand for RXR and PPARγ receptors, activating adipocyte differentiation and promoting lipid accumulation [4]. Based on mechanistic studies in mammalian models and zebrafish; TBT identified as an "obesogen" by activating master regulators of fat cell formation [4].

Visualizing Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the core molecular pathways through which TBT disrupts physiology in vertebrates and invertebrates.

TBT in Vertebrates: The Obesogen Pathway

This diagram shows how TBT promotes fat cell formation in vertebrates by activating key nuclear receptors.

G TBT TBT PPARg PPARg TBT->PPARg Binds to RXR RXR TBT->RXR Binds to Heterodimer Heterodimer PPARg->Heterodimer Forms RXR->Heterodimer Forms Adipogenesis Adipogenesis Heterodimer->Adipogenesis  Activates Gene  Transcription LipidAcc LipidAcc Adipogenesis->LipidAcc  Leads to

In vertebrates, TBT acts as an obesogen by directly binding to and activating the nuclear receptors PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) and its partner RXR (Retinoid X Receptor) [4]. This activated receptor complex (heterodimer) then triggers the transcription of genes that drive adipogenesis—the formation of fat cells—leading to the accumulation of lipids [4].

TBT in Invertebrates: Endocrine and Metabolic Disruption

This diagram illustrates the multiple pathways disrupted by TBT in invertebrates, leading to reproductive and metabolic defects.

G TBT TBT Aromatase Aromatase TBT->Aromatase  Inhibits RXR_Invert RXR_Invert TBT->RXR_Invert  Activates EcR EcR TBT->EcR  Interferes with JH JH TBT->JH  Interferes with Imposex Imposex Aromatase->Imposex  Leads to LipidDisrupt LipidDisrupt RXR_Invert->LipidDisrupt  Disrupts MoltDisrupt MoltDisrupt EcR->MoltDisrupt  Causes JH->MoltDisrupt  Causes

In invertebrates, TBT's mechanism is more multifaceted:

  • In Mollusks: TBT potently inhibits aromatase, a key enzyme that converts testosterone to estrogen. This disruption in hormone balance leads to imposex in female gastropods, a condition where male sexual organs are superimposed, often causing infertility and population decline [1].
  • In Crustaceans: TBT activates the RXR receptor [4]. Since crustacean RXR partners with the Ecdysone Receptor (EcR) to regulate molting and with Juvenile Hormone (JH) pathways, this disruption impairs lipid metabolism, molting, and reproduction [4].

References

efficacy comparison of tributyltin with alternative antifoulants

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanism Comparison

The table below summarizes the key characteristics of TBT and its primary alternatives based on data from scientific reviews and experimental studies.

Antifouling Agent Primary Mechanism of Action Efficacy & Experimental Evidence Environmental & Regulatory Status

| Tributyltin (TBT) [1] [2] [3] | - Biocidal Leaching: Toxic to a broad spectrum of fouling organisms. [2]

  • Endocrine Disruption: Causes "imposex" (development of male sex characteristics in female gastropods) at very low concentrations, leading to population declines. [4] [1] | - Historical Data: Enabled 5-year docking cycles for ships due to excellent, long-lasting performance. [3]
  • Lab Evidence: In zebrafish, TBT inhibits aromatase (Cyp19) activity, a key enzyme in estrogen synthesis, and acts as an estrogen receptor antagonist, disrupting sexual development. [4] | Banned globally (IMO AFS Convention, 2008) due to severe and persistent ecological damage. [1] [2] [3] | | Copper & Booster Biocides [5] [2] [3] | - Biocidal Leaching: Copper ions (Cu₂O) are toxic to many fouling organisms. "Booster biocides" (e.g., DCOIT, Irgarol) are added to target copper-resistant species. [2] [3] | - Field Performance: Modern self-polishing copolymers (SPC) provide effective fouling control for up to 5 years, though performance can be trade-dependent. [3]
  • Regulatory Pressure: Copper and several booster biocides (e.g., Irgarol, Cybutryne) face increasing restrictions due to environmental accumulation and toxicity to non-target species. [6] [3] | Dominant current technology but under intense regulatory scrutiny. Some boosters are already banned. [6] [3] | | Foul-Release Coatings (FRC) [5] [3] | Non-Biocidal, Physical: Creates a smooth, low-surface-energy silicone elastomer surface that prevents strong adhesion, allowing fouling to be washed away at speeds of ~15+ knots. [3] | - Field Performance: Excellent for high-activity vessels but less suitable for stationary or slow-moving ships. Easily damaged and require careful application. [3]
  • Lab Study: Polymer-based coatings significantly reduce biofouling attachment in static immersion and dynamic exposure trials. [5] | Proven biocide-free option. Considered environmentally friendly as they do not leach toxic substances. [5] [3] | | Natural Product-Based [7] | Multi-Functional: Combines antibacterial essential oils/terpenes with phenolic antioxidants that kill surface bacteria and scavenge free radicals to interfere with biofilm polymerization. [7] | - Short-Term Lab Tests: Extracts from plants like Aronia, holy basil, and juvenile ginger, encapsulated in polymers like PMMA, show significant reduction in initial biofilm formation. [7]
  • Hypothesis-Driven: Selection was based on high content of bioactive compounds, providing a rational approach for natural antifoulant discovery. [7] | Early R&D stage. Promising for low environmental impact, but challenges remain in cost, durability, and scalability. [7] [6] |

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are the methodologies cited in the key studies.

  • TBT Endocrine Disruption (In Vivo): The mechanism of TBT was elucidated using zebrafish models. [4]

    • Protocol: Zebrafish were exposed to TBT at concentrations of 1mg/kg and 5mg/kg in vivo. [4]
    • Analysis: Gonadal, liver, and brain tissues were analyzed using real-time PCR to measure changes in the expression of sexual differentiation markers (e.g., Sox9, Dax1, SF-1, aromatase Cyp19a, and estrogen receptors). Liver enzyme activities (sulfotransferase, acyl-CoA testosterone acyltransferase) were also assessed. [4]
    • Outcome: TBT induced tissue-specific effects, with an overall masculinizing outcome that was tempered by feminizing effects in some tissues, confirming its role as a complex endocrine disruptor. [4]
  • Natural Antifouling Screening (In Vitro): The efficacy of plant-based antifoulants was tested in short-term biofilm inhibition assays. [7]

    • Protocol: Phytochemicals were extracted from selected plants (Aronia mitschurinii, holy basil, juvenile ginger) with high antioxidant and essential oil content. These extracts were then encapsulated into a polymer matrix, such as poly-methyl methacrylate (PMMA). [7]
    • Analysis: The coated substrates were subjected to biofilm formation tests. The resulting biofilms were quantified and analyzed using various microscopic techniques. [7]
    • Outcome: The extracts demonstrated a significant reduction in biofilm formation in the initial stages, supporting the hypothesis that combining radical scavengers (antioxidants) with antibacterial agents (essential oils) is a viable antifouling strategy. [7]

Mechanism of Action Pathways

The following diagrams, created using Graphviz DOT language, illustrate the core mechanisms of TBT and a modern alternative.

TBT Endocrine Disruption Pathway in Fish

This diagram visualizes the multi-target endocrine disruption mechanism of TBT as identified in zebrafish studies. [4]

tbt_pathway TBT Endocrine Disruption Mechanism in Fish TBT TBT Exposure ER_Block Antagonizes Estrogen Receptors (ER) TBT->ER_Block Cyp19_Block Inhibits Aromatase (Cyp19) Activity TBT->Cyp19_Block Enzyme_Change Alters Liver Enzyme Activity (SULT, ACT) TBT->Enzyme_Change Estrogen_Signal Estrogen Signaling ER_Block->Estrogen_Signal Disrupts Androgen_Estrogen Sex Hormone Balance Cyp19_Block->Androgen_Estrogen Reduces Conversion (Testosterone → Estradiol) Hormone_Metabolism Hormone Metabolism Enzyme_Change->Hormone_Metabolism Alters Gene_Expression Altered Gene Expression (Sox9, Dax1, SF1, ER) Estrogen_Signal->Gene_Expression Androgen_Estrogen->Gene_Expression Hormone_Metabolism->Gene_Expression Tissue_Effects Tissue-Specific Effects (Masculinization/Feminization) Gene_Expression->Tissue_Effects Population_Impact Population Decline (e.g., Imposex) Tissue_Effects->Population_Impact

Natural Antifouling Coating Workflow

This diagram outlines the hypothesis-driven development and testing process for natural product-based antifouling coatings. [7]

natural_workflow Development of Natural Antifouling Coatings Hypothesis Rational Hypothesis: Antioxidants + Antibacterials prevent biofilm formation Plant_Selection Plant Selection (High in Antioxidants & Essential Oils) Hypothesis->Plant_Selection Extraction Phytochemical Extraction Plant_Selection->Extraction Aronia Aronia (Antioxidants) Basil Holy Basil (Essential Oils) Ginger Juvenile Ginger (Gingerol) Encapsulation Polymer Encapsulation (e.g., in PMMA) Extraction->Encapsulation Biofilm_Test Short-Term Biofilm Inhibition Assay Encapsulation->Biofilm_Test Analysis Analysis via Microscopy Biofilm_Test->Analysis Result Outcome: Significant reduction in initial biofilm formation Analysis->Result

Research Implications and Future Directions

The transition from TBT has driven innovation towards more sustainable antifouling strategies. Current research focuses on:

  • Hybrid and Nanotechnological Coatings: Combining organic polymers with inorganic nanoparticles (e.g., mesoporous silica, zirconia) to enhance durability and fouling resistance without relying on high biocide release. [6]
  • Biocide-Free Self-Polishing Polymers: New technologies using specific polymeric structures that prevent fouling attachment through continuous self-polishing, without incorporating any biocides. [3]
  • Economic and Environmental Trade-offs: While modern biocide-free options exist, their higher initial cost and performance limitations for certain vessel types (e.g., slow-moving ships) remain challenges for widespread adoption. [6] [3]

References

comparative endocrine disruption potency of organotin compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of Organotin Compounds

The tables below summarize experimental data on the potency of various organotin compounds against specific endocrine targets.

Table 1: Inhibition of Human and Rat Steroid 5α-Reductase 1 (SRD5A1) [1] This enzyme is crucial for converting testosterone to the more potent dihydrotestosterone (DHT). Inhibition disrupts normal androgen signaling.

Organotin Compound Abbreviation Inhibition of Human SRD5A1 Inhibition of Rat SRD5A1 Inhibition Type (vs. Testosterone)
Tributyltin TBT Significant (Potency Rank: 2) Significant Mixed/Noncompetitive
Triphenyltin TPT Significant (Potency Rank: 1) Not Active Mixed/Noncompetitive
Dipropyltin DPrT Significant (Potency Rank: 5) Not Active Mixed/Noncompetitive
Diphenyltin DPT Significant (Potency Rank: 3) Not Active Mixed/Noncompetitive
Triethyltin TET Significant (Potency Rank: 4) Not Active Mixed/Noncompetitive
Dioctyltin DOT Not Active Significant (Potency Rank: 2) Information Not Specified
Tetrapropyltin TePrT Not Active Significant (Potency Rank: 4) Information Not Specified
Tributylphenyltin TBPT Not Active Significant (Potency Rank: 1) Information Not Specified

Table 2: Activation of PPARγ and Induction of Adipogenesis [2] Activation of the PPARγ/RXR pathway in bone marrow stem cells promotes fat cell formation, which can be detrimental to bone health.

Organotin Compound Abbreviation EC50 for Adipogenesis Relative Efficacy (vs. Rosiglitazone) Nuclear Receptors Activated
Tributyltin TBT 10-20 nM Submaximal PPARγ, RXR
Triphenyltin TPT 10-20 nM Submaximal PPARγ, RXR
Dibutyltin DBT 10-20 nM Submaximal PPARγ, RXR
Trioctyltin TeOT Not Active Not Active -
Butyltin Trichloride MBT Not Active Not Active -

Table 3: Other Documentated Endocrine Disruption Effects [3] [4] [5]

Organotin Compound Abbreviation Observed Effect / Potency
Tributyltin TBT Induces "imposex" in marine gastropods at very low concentrations; linked to hypothalamic inflammation.
Triphenyltin TPT Induces "imposex" in marine gastropods; functions as a potent agonist for RXR and PPARγ.
Trimethyltin TMT Causes hippocampal neurodegeneration (neurotoxic effect).
Dioctyltin DOT Linked to impaired brain development during perinatal exposure.

Detailed Experimental Protocols

The comparative data is derived from specific, controlled laboratory studies. Here are the methodologies for the key experiments cited.

1. Protocol for SRD5A1 Enzyme Inhibition Assay [1] This methodology measures the direct inhibition of a key steroidogenic enzyme.

  • Enzyme Source: Microsomal fractions prepared from human embryonic kidney (HEK293) cells that were transiently transfected to express either human or rat SRD5A1.
  • Incubation Conditions:
    • The microsomes were incubated with the substrate testosterone (at a concentration near the apparent Km of 3.38 µM for human SRD5A1).
    • The crucial cofactor NADPH was included in the reaction system.
    • Organotin compounds were tested at various concentrations (typically 0.1 - 100 µM).
  • Reaction and Measurement: After a set incubation period, the reaction was stopped. The product, DHT, was quantified using highly sensitive and specific radioimmunoassay (RIA).
  • Data Analysis: The half-maximal inhibitory concentration (IC50) was determined for active compounds. The inhibition mechanism (mixed/noncompetitive) was identified by analyzing enzyme kinetics (Lineweaver-Burk plots) showing how the inhibition changed with varying substrate concentrations.

2. Protocol for Adipogenesis (Fat Cell Formation) Assay [2] This method assesses the ability of organotins to induce stem cells to develop into fat cells.

  • Cell Line: BMS2 cells, a mouse bone marrow multipotent mesenchymal stromal cell (MSC) line.
  • Differentiation Setup: Cells were first grown to confluence. The medium was then switched to a differentiation cocktail containing insulin.
  • Treatment: Cells were treated with organotin compounds (0.1 - 100 nM), a PPARγ agonist (rosiglitazone, as a positive control), an RXR agonist (bexarotene), or a vehicle (DMSO, as a negative control).
  • Quantification of Adipogenesis: After 6-7 days of treatment, adipogenesis was measured by:
    • Lipid Accumulation: Staining intracellular lipids with Oil Red O or Nile Red and quantifying the stain.
    • Marker Expression: Analyzing the expression of adipocyte-specific protein markers like FABP4 and PPARγ2 via immunoblotting.
  • Pathway Verification: To confirm the role of PPARγ, experiments were repeated using a specific PPARγ antagonist (T0070907) or PPARγ-specific shRNA (knockdown).

Mechanisms of Endocrine Disruption

Organotins primarily disrupt endocrine function by acting as potent agonists for nuclear receptors. The following diagram illustrates this key signaling pathway.

G Organotin Activation of Nuclear Receptor Pathways OR Organotin Compound RXR Retinoid X Receptor (RXR) OR->RXR Binds & Activates PPAR PPARγ OR->PPAR Binds & Activates Dimer1 Permissive Heterodimer RXR->Dimer1 Dimer2 Permissive Heterodimer RXR->Dimer2 PPAR->Dimer1 LXR LXR LXR->Dimer2 RE Response Element in DNA Dimer1->RE Dimer2->RE Transcription Altered Gene Transcription RE->Transcription Effects Physiological Effects (e.g., Adipogenesis, Reproductive Abnormalities) Transcription->Effects

Diagram Title: Organotin Activation of Nuclear Receptor Pathways

This diagram shows that organotin compounds like TBT and TPT can bind to and activate Retinoid X Receptors (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) [2] [4]. These receptors form "permissive heterodimers," meaning activation by a ligand for either partner can stimulate the complex. The activated receptor complex then binds to specific DNA sequences, altering gene transcription. This inappropriate activation of nuclear receptors that regulate metabolism, cell differentiation, and reproduction is a fundamental mechanism behind the diverse toxic effects of organotins, such as adipogenesis (fat cell formation) and reproductive abnormalities [3] [2].

Key Insights for Researchers

  • Species-Specific Activity: The inhibitory profile on SRD5A1 varies significantly between human and rat models, a critical consideration for translational drug development and toxicology studies [1].
  • Structural Activity Relationship (SAR): For SRD5A1 inhibition, tri-organotins (like TPT and TBT) are generally more potent than di-organotins, which are in turn more potent than mono-organotins [1]. For adipogenesis, the number and length of alkyl chains influence potency, with tributyl- and triphenyl- compounds being highly active [2].
  • Broad Health Implications: Beyond direct reproductive and metabolic disruption, organotin-induced hypothalamic inflammation is an emerging mechanism that may link exposure to broader reproductive dysfunctions and neuroendocrine effects [5].

References

tributyltin metabolite toxicity comparison DBT MBT

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of TBT, DBT, and MBT

Study System / Endpoint Tributyltin (TBT) Dibutyltin (DBT) Monobutyltin (MBT) Key Findings & Context

| Harbour Seal Immune Cells (In Vitro) [1] | Most potent Concentration: 50 nM Effect: ~60% NK cell activity suppression | Intermediate potency Concentration: 500 nM Effect: ~60% NK cell activity suppression | Least potent Concentration: 5000 nM Effect: ~60% NK cell activity suppression | TBT was about 10 times more potent than DBT and 100 times more potent than MBT in suppressing natural killer (NK) cell activity [1]. | | Rat Tissue Distribution (In Vivo) [2] | Highest concentration in brain & fat | Intermediate concentration in brain & fat | Highest concentration in liver | Metabolism is tissue-dependent. In the liver, TBT is rapidly metabolized, making MBT the dominant metabolite. TBT persists in the brain [2]. | | South American Catfish (In Vivo) [3] | Parent compound | Primary metabolite | Secondary metabolite | Study confirmed TBT is metabolized into DBT and then MBT in the liver. The presence of other pollutants (e.g., DDT) can alter this metabolic interaction [3]. | | Cell Survival & Proteotoxicity (In Vitro) [4] | N/A | Loss of DBT gene protected cells | N/A | In this specific context, the absence of the DBT enzyme was protective against proteasome inhibition-induced cell death, highlighting a unique, non-toxicant role for the DBT protein in cellular metabolism [4]. |

Detailed Experimental Protocols

The comparative data in the table above is derived from the following key experimental methodologies:

  • In Vitro Immunotoxicity Assay on Harbour Seal Cells [1]

    • Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from the blood of wild harbour seal pups.
    • Treatment: Cells were exposed in vitro to various concentrations of TBT, DBT, or MBT chloride (ranging from 5 nM to 5000 nM) for a period of 18 hours.
    • Functional Assay: Natural killer (NK) cell activity was measured using a specific cytotoxicity assay against target cells. The results were expressed as a percentage of lytic activity compared to control cells not exposed to toxins.
    • Analysis: The concentration required to cause 50% inhibition of NK cell activity was determined for each compound.
  • In Vivo Two-Generation Toxicity Study in Rats [2]

    • Animal Model: Rats were fed a diet supplemented with Tributyltin chloride (TBTCl) at concentrations of 5, 25, and 125 ppm over two generations.
    • Sample Collection: Liver, brain, and fat tissues were collected from the rats.
    • Chemical Analysis: The concentrations of TBT and its metabolites (DBT and MBT) in the tissues were quantified using gas chromatography-mass spectrometry (GC-MS).
    • Statistical Analysis: Factorial ANOVA was used to analyze the effects of gender and generation on the distribution of the compounds.
  • In Vivo Metabolic Interaction Study in Catfish [3]

    • Animal Model: South American catfish (Rhamdia quelen) were used.
    • Dosing: Fish received single or multiple intra-peritoneal (IP) injections of TBT alone, or in mixture with other pollutants like benzo(a)pyrene (BaP) and DDT.
    • Metabolite Measurement: Liver and bile samples were analyzed to measure the levels of TBT metabolites (DBT and MBT) as indicators of hepatic metabolism.

Metabolic and Toxicity Pathways

The following diagram illustrates the core metabolic pathway of TBT and its general progression towards less toxic metabolites, though tissue-specific retention can alter this outcome.

G TBT Tributyltin (TBT) DBT Dibutyltin (DBT) TBT->DBT  Debutylation Brain Brain/Fat: TBT Accumulation TBT->Brain MBT Monobutyltin (MBT) DBT->MBT  Debutylation Excretion Excretion MBT->Excretion  Conjugation Liver Liver: MBT Accumulation MBT->Liver

Conclusion and Research Implications

  • TBT is the Primary Concern: It is the most potent toxicant and can persist in sensitive tissues like the brain [2] [1].
  • Consider the Metabolites: While DBT and MBT are less potent, they can still pose significant risks, especially DBT, which requires higher concentrations for elimination [1].
  • Context is Crucial: Toxicity is highly dependent on the experimental model and endpoint. The unique role of the DBT protein in cellular proteostasis, unrelated to the tin compound, further highlights the importance of context [4].

Future research would benefit from more standardized, multi-species studies and a deeper investigation into the molecular mechanisms behind the tissue-specific retention and toxicity of these compounds.

References

regulatory limits for tributyltin in different countries

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Limits on Tributyltin

Region/Authority Regulatory Limit / Measure Key Details / Status
International Maritime Organization (IMO) Global ban on TBT in anti-fouling systems [1]. Ban implemented from 2003; convention entered force 2008 [1].
Rotterdam Convention Listed in Annex III, subject to Prior Informed Consent (PIC) procedure [2] [3]. Many parties have chosen "no consent to import" [2].
European Union Water Quality: Annual average 0.0002 µg/L, maximum 0.0015 µg/L [3]. Set by EU Directive 2008/105/EC [3].
Not approved as a pesticide (EC 1107/2009) [3].
United Kingdom Water Quality: Annual average 0.0002 µg/L, maximum 0.0015 µg/L [3]. Statutory standard for surface water quality [3].
Denmark Occupational Exposure: 8-hour limit 0.05 mg/m³ [4]. Applies to Tributyltin Hydride [4].
United Kingdom Occupational Exposure: 8-hour limit 0.1 mg/m³ [4]. Applies to Tributyltin Hydride [4].

Analytical Methods for Detection

For your work in creating comparison guides, standardized analytical protocols are essential. Research methodologies for detecting TBT in environmental samples like sediments and tissues are well-established and involve a multi-step process [5].

The workflow below outlines the general procedure for quantifying TBT in solid matrices:

Start Sample (Sediment/Tissue) Step1 Extraction (Organic Solvent, often acidified) Start->Step1 Step2 Derivatization (Convert to volatile alkyl/hydride) Step1->Step2 Step3 Separation (Gas Chromatography) Step2->Step3 Step4 Detection Step3->Step4 Det1 Atomic Absorption Spectrophotometry Step4->Det1 Det2 Mass Spectrometry Step4->Det2 Det3 Flame Photometric Detection Step4->Det3

This method allows for accurate quantitation at concentrations below 10 nanograms per gram (ng/g) of sample [5]. Achieving high confidence in environmental data requires significant replication; one study on oysters found that ten replicates were needed to assess contamination within a 95% confidence level [5].

Broader Regulatory Context

Beyond numerical limits, broader bans and restrictions are in place globally due to TBT's high toxicity and environmental persistence.

  • International Bans: The International Maritime Organization (IMO) implemented a worldwide ban on the use of TBT in anti-fouling paints on ship hulls, which took effect in 2003, with the convention entering full force in 2008 [1].
  • Endocrine Disruption: TBT is a confirmed endocrine disruptor, causing severe reproductive effects like imposex (the development of male sex organs in female gastropods) at extremely low concentrations, in the range of nanograms per liter [2] [3] [1].
  • Environmental Persistence: Although its half-life in water is one to two weeks, TBT strongly adheres to sediments, where it can persist for years or even decades, acting as a long-term reservoir of contamination [2] [1].

References

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Physical Description

LIQUID.

Boiling Point

180 °C

Flash Point

190 °C c.c.

Density

Relative density (water = 1): 1.17 (20 °C)

LogP

3.84

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.001

Other CAS

56-35-9

Dates

Last modified: 04-15-2024

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